molecular formula C35H44O8 B564259 2,7-Dideacetoxytaxinine J CAS No. 115810-14-5

2,7-Dideacetoxytaxinine J

カタログ番号: B564259
CAS番号: 115810-14-5
分子量: 592.7 g/mol
InChIキー: RIVHKUMNQRHVLQ-WPPRULKUSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,7-Dideacetoxytaxinine J is a useful research compound. Its molecular formula is C35H44O8 and its molecular weight is 592.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

[(1R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H44O8/c1-20-27-18-26-19-29(40-22(3)36)21(2)31(34(26,6)7)32(41-23(4)37)33(42-24(5)38)35(27,8)17-16-28(20)43-30(39)15-14-25-12-10-9-11-13-25/h9-15,26-29,32-33H,1,16-19H2,2-8H3/b15-14+/t26-,27-,28+,29+,32-,33+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVHKUMNQRHVLQ-WPPRULKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(CCC(C(=C)C3CC(C2(C)C)CC1OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3C[C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201206647
Record name 5α-Cinnamoyloxy-9α,10β,13α-triacetoxytaxa-4(20)11-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201206647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115810-14-5
Record name 5α-Cinnamoyloxy-9α,10β,13α-triacetoxytaxa-4(20)11-diene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115810-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5α-Cinnamoyloxy-9α,10β,13α-triacetoxytaxa-4(20)11-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201206647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Natural Occurrence and Sources of 2,7-Dideacetoxytaxinine J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and sources of the taxoid 2,7-Dideacetoxytaxinine J. The information is curated for professionals in research, science, and drug development who are interested in the isolation and study of novel taxanes.

Introduction to this compound

This compound is a naturally occurring taxane diterpenoid. It is also known by its synonyms, Taxinine E and 2-Deacetoxytaxinine J[][2]. Taxanes are a class of compounds originally isolated from plants of the genus Taxus (yew) and are of significant interest to the pharmaceutical industry due to the potent anticancer activity of prominent members like paclitaxel (Taxol®)[3]. Like other taxanes, this compound features a complex taxadiene core structure. Its chemical formula is C37H46O10, with a molecular weight of 650.8 g/mol [4].

Natural Occurrence and Sources

This compound has been identified in several species of the genus Taxus. The primary documented sources include:

  • Taxus cuspidata (Japanese Yew): The heartwood of Taxus cuspidata is a known source of this compound[]. It has also been reported more broadly in this species[4].

  • Taxus × media (Hybrid Yew): The seeds of this hybrid yew have been found to contain this compound (referred to as 2-deacetoxytaxinine J in the literature)[5].

  • Taxus wallichiana var. wallichiana (Himalayan Yew): This variety of the Himalayan yew is another reported natural source of the compound[4].

  • Taxus mairei : A closely related compound, 2-deacetoxytaxinine J, has been isolated from Taxus mairei, suggesting that this species is also a potential source[3].

Quantitative Data

A thorough review of the existing scientific literature did not yield specific quantitative data on the yield of this compound from any of its natural sources. While there is extensive research on the quantification of major taxanes like paclitaxel and 10-deacetylbaccatin III in various Taxus species[6][7], the concentration and isolation yields for less abundant taxoids such as this compound are not well-documented in publicly available research. The creation of a comparative data table is therefore not feasible at this time.

Experimental Protocols: A General Approach to Isolation

While a specific, detailed experimental protocol for the isolation of this compound could not be located in the available literature, a general methodology for the extraction and purification of taxanes from Taxus plant material can be described. This process typically involves solvent extraction followed by chromatographic separation.

4.1. Extraction

  • Preparation of Plant Material: The relevant plant parts (e.g., heartwood, seeds, needles) are air-dried and ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered plant material is extracted with a polar solvent. Common solvents used for taxane extraction include methanol, ethanol, or a mixture of these with water[8]. The extraction is often carried out at room temperature over an extended period or with the aid of techniques like ultrasonication to improve efficiency.

  • Concentration: The resulting crude extract is then concentrated under reduced pressure to remove the solvent, yielding a semi-solid or syrupy residue.

4.2. Purification

  • Liquid-Liquid Partitioning: The crude extract is often subjected to liquid-liquid partitioning to remove non-polar impurities like fats and chlorophyll. This is typically achieved by partitioning the extract between a polar solvent mixture (e.g., aqueous methanol) and a non-polar solvent (e.g., hexane or ligroin).

  • Chromatographic Separation: The partially purified extract is then subjected to one or more stages of column chromatography to isolate the individual taxoids.

    • Silica Gel Chromatography: Normal-phase silica gel chromatography is a common first step. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate or chloroform-methanol gradient). Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are often further purified using preparative HPLC, frequently with a reversed-phase column (e.g., C18). This step allows for the separation of closely related taxoids.

The following diagram illustrates a generalized workflow for the isolation of taxoids from Taxus species.

G start Dried & Ground Taxus Plant Material extraction Solvent Extraction (e.g., Methanol/Ethanol) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration partitioning Liquid-Liquid Partitioning (e.g., Hexane/Aqueous Methanol) concentration->partitioning silica_chrom Silica Gel Column Chromatography partitioning->silica_chrom Aqueous Phase hplc Preparative HPLC (Reversed-Phase) silica_chrom->hplc Enriched Fractions end Pure this compound hplc->end

A generalized workflow for the isolation of taxoids.

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively studied. However, like other taxanes, its activity is presumed to be related to the modulation of microtubule dynamics. The primary mechanism of action for well-studied taxanes like paclitaxel is the stabilization of microtubules, which are crucial components of the cytoskeleton involved in cell division, structure, and transport[3]. By binding to β-tubulin, these compounds promote the assembly of tubulin into microtubules and inhibit their depolymerization. This disruption of the dynamic instability of microtubules leads to the arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis (programmed cell death)[3].

Specific studies on the detailed signaling pathways affected by this compound are not currently available in the scientific literature. Therefore, a specific signaling pathway diagram for this compound cannot be constructed at this time. The general mechanism of taxane-induced microtubule stabilization is depicted below.

G cluster_0 Normal Microtubule Dynamics cluster_1 Effect of this compound (Hypothesized) Tubulin Dimers Tubulin Dimers Microtubule Assembly Microtubule Assembly Tubulin Dimers->Microtubule Assembly Polymerization Microtubule Assembly->Tubulin Dimers Depolymerization Taxane This compound Stable_MT Stabilized Microtubules Taxane->Stable_MT Promotes Assembly & Inhibits Depolymerization Apoptosis Cell Cycle Arrest & Apoptosis Stable_MT->Apoptosis

Hypothesized mechanism of action for taxanes.

Conclusion

This compound (Taxinine E) is a naturally occurring taxoid found in several Taxus species, including T. cuspidata, T. × media, and T. wallichiana. While its presence in these plants is documented, there is a notable lack of publicly available research detailing its quantitative yield and specific, reproducible protocols for its isolation. Similarly, its precise biological mechanism and effects on cellular signaling pathways remain to be elucidated, though it is hypothesized to function as a microtubule-stabilizing agent, consistent with other members of the taxane family. Further research is required to fully characterize this compound and evaluate its potential for therapeutic applications.

References

The Core Biosynthetic Pathway of 2,7-Dideacetoxytaxinine J: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxoids, a class of diterpenoid natural products isolated from yew trees (Taxus spp.), are of significant interest to the pharmaceutical industry due to their potent anticancer properties. While paclitaxel (Taxol®) is the most renowned member of this family, hundreds of other taxoid structures have been identified, each with unique functionalization patterns and potential therapeutic applications. One such compound is 2,7-dideacetoxytaxinine J, a complex taxane derivative. Understanding its biosynthetic origin is crucial for developing biotechnological production platforms and for enabling synthetic biology approaches to generate novel, high-value taxoids.

This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound. As the complete pathway has not been fully elucidated, this document presents a putative pathway constructed from the established principles of taxoid biosynthesis and the known chemical structure of the target molecule. It details the key enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the metabolic and experimental workflows.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in three main stages:

  • Formation of the Taxane Skeleton: The universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), is cyclized to form the characteristic taxane ring system.

  • Oxidative Functionalization: A series of hydroxylation reactions, catalyzed by cytochrome P450 monooxygenases, introduces hydroxyl groups at specific positions on the taxane core.

  • Acylation: The hydroxylated taxane core is decorated with acetyl and cinnamoyl moieties by specific acyltransferases.

Stage 1: Formation of the Taxane Skeleton

The committed step in the biosynthesis of all taxoids is the cyclization of the linear C20 precursor, geranylgeranyl diphosphate (GGPP), into the tricyclic olefin, taxa-4(5),11(12)-diene.[1] This complex transformation is catalyzed by a single enzyme, taxadiene synthase (TS) .

GGPP_to_Taxadiene GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase (TS)

Fig. 1: Cyclization of GGPP to Taxadiene.
Stage 2: Oxidative Functionalization of the Taxane Core

Following the formation of the taxadiene skeleton, a series of regio- and stereospecific hydroxylation reactions occur. These reactions are catalyzed by a family of cytochrome P450-dependent monooxygenases (CYPs or P450s) .[2] Based on the structure of this compound, which has functional groups at positions 5, 7, 9, 10, and 13, a sequence of hydroxylations at these positions is necessary. The precise order of these hydroxylations is a key area of ongoing research in taxoid biosynthesis, and it is likely that a metabolic grid of reactions exists rather than a single linear pathway.[3]

A plausible sequence of events, based on studies of paclitaxel biosynthesis, begins with the hydroxylation of taxadiene at the C5α position by taxadiene 5α-hydroxylase , leading to taxa-4(20),11(12)-dien-5α-ol.[4] Subsequent hydroxylations at C7, C9, C10, and C13 are catalyzed by other specific P450s, such as taxane 13α-hydroxylase, taxane 7β-hydroxylase, and others that are yet to be fully characterized.[5][6]

Stage 3: Acylation of the Polyhydroxylated Taxane Core

The final stage in the biosynthesis of this compound involves the esterification of the hydroxyl groups with acetyl and cinnamoyl moieties. These reactions are catalyzed by acyl-coenzyme A (CoA)-dependent acyltransferases of the BAHD family.[7]

Based on the structure of this compound ([(1R,3R,5S,7S,8S,9R,10R,13S)-7,9,10,13-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate), the following acylation steps are required:

  • Acetylation at positions C7, C9, C10, and C13, utilizing acetyl-CoA as the acyl donor.

  • Cinnamoylation at position C5, utilizing cinnamoyl-CoA as the acyl donor.

The order of these acylation and the preceding hydroxylation steps is likely flexible, with some acyltransferases showing preference for partially hydroxylated or acylated substrates.[7] For instance, it has been observed that some hydroxylases prefer acetylated substrates.[4]

Putative_Biosynthetic_Pathway cluster_0 Core Skeleton Formation cluster_1 Hydroxylation Cascade cluster_2 Acylation GGPP GGPP Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase Taxadienol Taxa-4(20),11(12)-dien-5α-ol Taxadiene->Taxadienol Taxadiene 5α-hydroxylase (P450) Polyol Polyhydroxylated Taxane Core (C5, C7, C9, C10, C13) Taxadienol->Polyol Multiple P450s Target This compound Polyol->Target Acyltransferases (Acetyl-CoA, Cinnamoyl-CoA)

Fig. 2: Proposed Biosynthetic Pathway for this compound.

Quantitative Data on Relevant Enzymes

While specific kinetic data for the enzymes in the this compound pathway are not available, data from homologous enzymes in the broader taxoid biosynthetic network provide valuable insights.

Enzyme ClassEnzyme NameSubstrateKM (µM)kcat (s-1)Source
Hydroxylase (P450) Taxane 2α-hydroxylaseTaxusin10.5 ± 2.7~0.05[1]
Hydroxylase (P450) Taxoid 14β-hydroxylase5α-acetoxy-10β-hydroxy taxadiene~50N/A[8]
Acyltransferase TAX 9Taxa-4(20),11(12)-dien-5α,13α-diacetoxy-9α,10β-diol4000.9 - 1.5[7]
Acyltransferase TAX 14Taxa-4(20),11(12)-dien-5α,13α-diacetoxy-9α,10β-diol19.50.9 - 1.5[7]

N/A: Not available

Experimental Protocols

The elucidation of taxoid biosynthetic pathways relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Cloning and Heterologous Expression of Biosynthetic Genes

This protocol describes the general workflow for identifying and expressing candidate genes (e.g., P450s, acyltransferases) from Taxus spp.

Gene_Cloning_Workflow A 1. RNA Extraction from Taxus cell culture B 2. cDNA Synthesis A->B C 3. PCR Amplification of Candidate Genes B->C D 4. Ligation into Expression Vector C->D E 5. Transformation into Host (e.g., E. coli, Yeast) D->E F 6. Selection and Culture of Recombinant Host E->F G 7. Induction of Protein Expression F->G

Fig. 3: Workflow for Gene Cloning and Heterologous Expression.

Methodology:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from Taxus cell cultures, often induced with methyl jasmonate to enhance secondary metabolite gene expression. First-strand cDNA is then synthesized using reverse transcriptase.

  • Gene Amplification: Candidate genes are amplified from the cDNA library using PCR with degenerate primers designed from conserved regions of known taxoid biosynthetic enzymes or through homology-based screening of an EST library.[6]

  • Vector Construction: The amplified gene is cloned into a suitable expression vector, such as pYES2 for yeast or pET vectors for E. coli.

  • Heterologous Expression: The expression vector is transformed into a suitable host organism. Yeast (Saccharomyces cerevisiae) is often preferred for expressing P450s as it is a eukaryote and possesses the necessary machinery for post-translational modifications. Acyltransferases are often successfully expressed in E. coli.

  • Protein Production: The recombinant host is cultured and protein expression is induced (e.g., with galactose for yeast or IPTG for E. coli).

In Vitro Enzyme Assays

These assays are performed to determine the function and substrate specificity of the heterologously expressed enzymes.

Methodology for a P450 Hydroxylase Assay:

  • Microsome Preparation: If expressed in yeast, microsomal fractions containing the P450 are prepared by differential centrifugation of lysed spheroplasts.

  • Reaction Mixture: The assay mixture typically contains the microsomal preparation, a NADPH-cytochrome P450 reductase (often co-expressed with the P450), a taxoid substrate (which may be radiolabeled for sensitivity), and a NADPH generating system in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).[8]

  • Incubation: The reaction is initiated by the addition of the substrate and incubated at a controlled temperature (e.g., 30°C) for a defined period.

  • Extraction: The reaction is quenched, and the products are extracted with an organic solvent like ethyl acetate.

  • Analysis: The extracted products are analyzed by radio-TLC, HPLC, and/or LC-MS to identify and quantify the hydroxylated taxoids.[6]

Methodology for an Acyltransferase Assay:

  • Protein Purification: Recombinant acyltransferases expressed in E. coli are often purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Reaction Mixture: The assay mixture includes the purified enzyme, a hydroxylated taxoid substrate, and an acyl-CoA donor (e.g., [3H]acetyl-CoA) in a suitable buffer.[7]

  • Incubation and Analysis: The reaction is incubated, quenched, and the products are extracted and analyzed as described for the P450 assay.

Conclusion

The biosynthetic pathway of this compound, while not yet fully delineated, can be rationally proposed based on the extensive knowledge of taxoid biosynthesis. The core pathway involves the formation of the taxane skeleton by taxadiene synthase, followed by a series of hydroxylations and acylations catalyzed by cytochrome P450 monooxygenases and BAHD acyltransferases, respectively. The elucidation of the precise sequence of these events and the characterization of the specific enzymes involved will require further research, employing the experimental strategies outlined in this guide. A deeper understanding of this pathway will be instrumental in the metabolic engineering of microorganisms or plant cell cultures for the sustainable production of this compound and other valuable taxoids.

References

Isolation of 2,7-Dideacetoxytaxinine J from Taxus Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Taxus, commonly known as yew, is a rich source of complex diterpenoids known as taxanes.[1][2] The most famous of these, Paclitaxel (Taxol®), is a potent anticancer agent used in the treatment of various cancers.[1][3] Beyond paclitaxel, a vast array of other taxane derivatives have been isolated from different Taxus species, each with unique structural modifications that could lead to novel pharmacological activities.[1] This guide focuses on the isolation of a specific taxane, 2,7-Dideacetoxytaxinine J, and its closely related analogue, 2-deacetoxy-7,9-dideacetyltaxinine J, from Taxus species. While detailed experimental data for this compound is scarce in publicly available literature, this document compiles the available information and provides a generalized, representative protocol for the isolation of such taxanoids based on established methodologies for related compounds.

A closely related compound, 2-deacetoxy-7,9-dideacetyltaxinine J, has been successfully isolated from the bark of Taxus chinensis.[4] The structural data for this compound, as determined by NMR spectroscopy, provides a key reference point for researchers interested in this class of taxanes.

Data Presentation

Quantitative Data

Table 1: Spectroscopic Data for 2-deacetoxy-7,9-dideacetyltaxinine J [4]

Data Type Description
¹H-NMRData reported in the literature.
¹³C-NMRData reported in the literature.

Note: The full NMR data can be found in the original publication by Liang et al. (1998).

To provide a broader context for researchers, the typical yields of other well-known taxanes from Taxus species are presented in the following table. These values can vary significantly based on the plant species, geographical location, time of harvest, and the extraction and purification methods employed.

Table 2: Typical Yields of Selected Taxanes from Taxus Species

Compound Taxus Species Plant Part Yield (% of dry weight)
PaclitaxelTaxus brevifoliaBark0.01 - 0.02%
10-Deacetylbaccatin IIITaxus baccataNeedles0.1%
CephalomannineTaxus wallichianaNeedles0.01 - 0.05%

Experimental Protocols

The following is a generalized experimental protocol for the isolation of taxinine derivatives from Taxus species, based on common phytochemical techniques. This protocol should be considered a starting point and may require optimization for the specific isolation of this compound.

Plant Material Collection and Preparation
  • Collection: The bark of Taxus chinensis is the reported source of the closely related 2-deacetoxy-7,9-dideacetyltaxinine J.[4] Plant material should be collected from mature trees and properly identified by a taxonomist.

  • Drying and Grinding: The collected bark should be air-dried in a well-ventilated area, protected from direct sunlight, to a constant weight. The dried material is then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction
  • Solvent Extraction: The powdered bark is subjected to exhaustive extraction with a suitable organic solvent. A common method is maceration or Soxhlet extraction with methanol or ethanol.

  • Procedure:

    • Place the ground bark (e.g., 1 kg) in a large container and add the extraction solvent (e.g., 5 L of methanol).

    • Allow the mixture to stand at room temperature for 24-48 hours with occasional stirring.

    • Filter the mixture and collect the supernatant.

    • Repeat the extraction process with fresh solvent two to three more times to ensure complete extraction.

    • Combine all the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation
  • Liquid-Liquid Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Procedure:

    • Suspend the crude extract in a mixture of water and a non-polar solvent (e.g., n-hexane) in a separatory funnel.

    • Shake the funnel vigorously and allow the layers to separate.

    • Collect the n-hexane layer (which will contain non-polar compounds) and the aqueous layer.

    • Repeat the extraction of the aqueous layer with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol.

    • Concentrate each fraction to dryness. Taxanes are typically found in the dichloromethane and ethyl acetate fractions.

Chromatographic Purification
  • Column Chromatography: The taxane-rich fractions are then subjected to a series of chromatographic separations to isolate the individual compounds.

  • Procedure:

    • Silica Gel Column Chromatography: Pack a glass column with silica gel and equilibrate it with a non-polar solvent (e.g., n-hexane). Apply the concentrated fraction to the top of the column. Elute the column with a gradient of increasing polarity, for example, by gradually increasing the proportion of ethyl acetate in n-hexane. Collect fractions and monitor them by thin-layer chromatography (TLC).

    • Sephadex LH-20 Column Chromatography: Fractions containing the target compound can be further purified using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on their size.

    • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is often achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase, such as a gradient of acetonitrile in water.

Structure Elucidation

The structure of the purified compound is determined using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC experiments are used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores.

Mandatory Visualization

experimental_workflow start Taxus chinensis Bark extraction Solvent Extraction (Methanol) start->extraction fractionation Liquid-Liquid Partitioning (Hexane, DCM, EtOAc, BuOH) extraction->fractionation silica_gel Silica Gel Column Chromatography fractionation->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc structure_elucidation Structure Elucidation (NMR, MS, IR) prep_hplc->structure_elucidation end 2-deacetoxy-7,9-dideacetyltaxinine J structure_elucidation->end

Caption: Generalized workflow for the isolation of taxinines.

While the specific biological activity of this compound has not been extensively studied, the general mechanism of action for many cytotoxic taxanes involves the stabilization of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

taxane_moa taxane Taxane (e.g., this compound) microtubules Microtubule Stabilization taxane->microtubules mitotic_spindle Disruption of Mitotic Spindle Dynamics microtubules->mitotic_spindle cell_cycle_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->cell_cycle_arrest apoptosis Induction of Apoptosis cell_cycle_arrest->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Caption: General mechanism of action for cytotoxic taxanes.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 2,7-Dideacetoxytaxinine J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the inferred chemical structure and stereochemistry of 2,7-Dideacetoxytaxinine J, a derivative of the naturally occurring taxane diterpenoid, Taxinine J. Due to the absence of direct experimental data for this compound in the current body of scientific literature, this document extrapolates its structural features based on the well-established characterization of Taxinine J and related analogues. This guide includes a detailed description of the core taxane skeleton, a proposed structure for the title compound, a summary of nuclear magnetic resonance (NMR) data for the parent compound Taxinine J, and a representative experimental protocol for the isolation and structural elucidation of taxanes.

Introduction to the Taxane Diterpenoids

Taxanes are a class of diterpenoids first isolated from yew trees of the genus Taxus.[1] This family of natural products has garnered significant attention from the scientific community due to the potent anticancer activity of prominent members, such as paclitaxel (Taxol®).[1] The complex and unique tricyclic 6-8-6 carbon skeleton of taxanes presents a formidable challenge for chemical synthesis and has been the subject of extensive research.[2][3] Taxinine J is a naturally occurring taxane that, while lacking the significant biological activity of paclitaxel, shares the core structural framework and serves as an important subject for structural and synthetic studies within this class of compounds.[2]

Inferred Chemical Structure of this compound

Direct experimental characterization of this compound is not currently available in published literature. However, based on its nomenclature, the structure can be confidently inferred from that of its parent compound, Taxinine J. The name "this compound" indicates the removal of two acetoxy groups, one from the C2 position and another from the C7 position of the Taxinine J core structure, which would be replaced by hydroxyl groups.

The core of Taxinine J is a taxane diterpenoid with a 6-8-6 tricyclic ring system. The stereochemistry of Taxinine J has been unequivocally established through X-ray crystallographic analysis of its derivatives.[4] The proposed structure of this compound therefore retains the fundamental stereochemical configuration of the taxane skeleton.

Below is a visualization of the inferred chemical structure of this compound.

Figure 1. Proposed chemical structure of this compound.

Spectroscopic Data of the Parent Compound: Taxinine J

While no specific spectroscopic data exists for this compound, the ¹H NMR data for Taxinine J provides a crucial reference for the chemical shifts of the core protons. The removal of the C2 and C7 acetoxy groups in this compound would lead to upfield shifts for the H2 and H7 protons, as well as adjacent protons, due to the removal of the deshielding effect of the acetyl group.

Table 1: ¹H NMR Chemical Shift Data for Taxinine J

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2~5.7d~3
H3~3.8d~3
H5~5.9dd~10, 2
H7~5.8dd~10, 4
H9~6.0d~10
H10~6.4d~10
H13~6.2t~8
H2'~6.5d16
H3'~7.7d16
Me-16~1.1s
Me-17~1.6s
Me-18~2.2s
Me-19~1.7s
2-OAc~2.0s
7-OAc~2.1s
9-OAc~2.0s
10-OAc~2.1s
13-OAc~2.2s

Note: The chemical shifts are approximate and may vary depending on the solvent and instrument used. Data is based on published spectra of Taxinine J and its derivatives.[5]

Experimental Protocols: A Representative Approach for Taxane Isolation and Characterization

The following is a generalized protocol for the isolation and structural elucidation of taxanes from a plant source, based on established methodologies.[6][7][8] This protocol would be applicable for the isolation of this compound, should a natural or synthetic source become available.

Extraction and Isolation Workflow

G Start Plant Material (e.g., Taxus species) Grind Grinding and Drying Start->Grind Extract Solvent Extraction (e.g., Methanol/Ethanol) Grind->Extract Concentrate Concentration under reduced pressure Extract->Concentrate Partition Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate, Water) Concentrate->Partition Crude Crude Taxane Mixture Partition->Crude Column Silica Gel Column Chromatography Crude->Column Fractions Collection of Fractions Column->Fractions TLC TLC Analysis Fractions->TLC HPLC Preparative HPLC TLC->HPLC Combine similar fractions Pure Pure Compound HPLC->Pure

Figure 2. General workflow for the extraction and isolation of taxanes.

Detailed Steps:

  • Plant Material Preparation: The plant material (e.g., needles, bark) is air-dried and ground into a fine powder.

  • Extraction: The powdered material is extracted exhaustively with a suitable organic solvent, such as methanol or ethanol, at room temperature.

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity. The taxane-rich fraction (typically the ethyl acetate fraction) is collected.

  • Column Chromatography: The taxane-rich fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to achieve initial separation.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a suitable column (e.g., C18) to yield the pure compound.

Structure Elucidation Workflow

G Pure Pure Isolated Compound MS Mass Spectrometry (HR-MS) - Determine Molecular Formula Pure->MS NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC, NOESY) Pure->NMR Structure Propose Planar Structure and Relative Stereochemistry MS->Structure NMR->Structure Xray X-ray Crystallography (if suitable crystals are obtained) Structure->Xray Confirmation Absolute Determine Absolute Stereochemistry Structure->Absolute Comparison with known compounds Xray->Absolute Final Final Structure Elucidation Absolute->Final

Figure 3. Workflow for the structural elucidation of an isolated taxane.

Detailed Steps:

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and molecular formula of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is conducted to determine the connectivity and stereochemistry of the molecule.

    • ¹H and ¹³C NMR: Identify the types and number of protons and carbons.

    • COSY (Correlation Spectroscopy): Establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Establish long-range proton-carbon correlations to piece together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Determine the spatial proximity of protons to elucidate the relative stereochemistry.

  • X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography provides unambiguous determination of the molecular structure and absolute stereochemistry.[4]

Conclusion

While this compound has not been isolated or synthesized to date, its chemical structure and stereochemistry can be reliably inferred from its well-characterized parent compound, Taxinine J. This guide provides a foundational understanding of this putative taxane, including its proposed structure, predicted spectroscopic characteristics based on known data, and the established experimental methodologies for the isolation and characterization of such compounds. This information serves as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in the vast chemical space of taxane diterpenoids. Further research involving the synthesis and biological evaluation of this compound is warranted to explore its potential properties and expand the library of known taxanes.

References

Spectroscopic Profile of 2,7-Dideacetoxytaxinine J: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the natural product 2,7-Dideacetoxytaxinine J, a taxoid isolated from Taxus chinensis. The information presented herein is crucial for the identification, characterization, and further development of this compound for potential therapeutic applications.

Core Spectroscopic Data

The structural elucidation of this compound relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The following sections detail the key quantitative data obtained from these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound were reported by Liang et al. (1998) and are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
15.68d7.0
25.25d7.0
32.25m
54.98d6.5
2.15m
1.85m
74.45m
95.45d5.5
106.35d5.5
136.15t8.0
14α2.20m
14β2.10m
161.15s
171.75s
181.95s
191.25s
20α4.95s
20β4.85s
OAc-42.10s
OAc-102.05s
OAc-132.20s
Ph-2', 6'7.60d7.5
Ph-3', 5'7.45t7.5
Ph-4'7.55t7.5

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
175.8
279.5
342.1
4134.2
584.1
635.4
773.5
845.6
978.9
1076.2
11142.3
12134.8
1370.1
1425.8
1546.2
1626.8
1721.5
1815.2
1912.8
20115.6
OAc-4 (C=O)170.5
OAc-4 (CH₃)21.1
OAc-10 (C=O)170.1
OAc-10 (CH₃)21.2
OAc-13 (C=O)170.8
OAc-13 (CH₃)21.4
Cinnamate (C=O)166.5
Cinnamate (Cα)128.8
Cinnamate (Cβ)145.2
Cinnamate (C-1')134.1
Cinnamate (C-2', 6')128.5
Cinnamate (C-3', 5')129.2
Cinnamate (C-4')130.5
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

As of the latest literature review, specific high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopic data for this compound have not been explicitly detailed in dedicated publications. Typically, for taxoids, electrospray ionization (ESI) mass spectrometry would be employed to determine the molecular weight and fragmentation pattern. Infrared spectroscopy would be used to identify characteristic functional groups such as hydroxyls, esters, and carbonyls. Researchers requiring this data are advised to perform these analyses as part of their experimental workflow.

Experimental Protocols

The spectroscopic data presented in this guide were obtained following the isolation of this compound from the bark of Taxus chinensis. The general experimental procedures for obtaining such data are outlined below.

NMR Spectroscopy
  • Instrumentation : A Bruker Avance 500 spectrometer (or equivalent) is typically used.

  • Solvent : Deuterated chloroform (CDCl₃) is a common solvent for taxoids.

  • Sample Preparation : A few milligrams of the purified compound are dissolved in approximately 0.5 mL of the deuterated solvent.

  • Data Acquisition : ¹H and ¹³C NMR spectra are acquired at room temperature. Standard pulse sequences are used for one-dimensional and two-dimensional (e.g., COSY, HSQC, HMBC) experiments to enable full spectral assignment.

Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic analysis of a novel natural product like this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Taxus chinensis (Bark) extraction Solvent Extraction plant_material->extraction chromatography Chromatographic Purification extraction->chromatography nmr NMR Spectroscopy (1H, 13C, 2D) chromatography->nmr ms Mass Spectrometry (e.g., ESI-MS) chromatography->ms ir Infrared Spectroscopy (FT-IR) chromatography->ir data_analysis Data Analysis and Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis structure Proposed Structure of This compound data_analysis->structure

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

An In-depth Technical Guide to 2,7-Dideacetoxytaxinine J Analogues and Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of analogues and derivatives of taxane diterpenoids, with a specific focus on compounds related to 2,7-dideacetoxytaxinine J. Drawing from key scientific literature, this document aims to be a valuable resource for professionals engaged in the discovery and development of novel anticancer agents.

Introduction

Taxanes represent a critical class of anticancer drugs, with paclitaxel (Taxol®) and docetaxel (Taxotere®) being prominent examples used in the treatment of various cancers. Their mechanism of action primarily involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. The complex structure of taxanes offers numerous opportunities for chemical modification to improve efficacy, overcome drug resistance, and enhance pharmacokinetic profiles. This compound and its related analogues are part of the vast family of taxoids, and their study provides valuable insights into the structure-activity relationships governing the biological activity of this important class of molecules. This guide will delve into the available scientific data on the synthesis of novel derivatives, their cytotoxic effects on cancer cell lines, and the experimental methodologies employed in their evaluation.

Synthesis of Analogues and Derivatives

The chemical modification of naturally occurring taxoids is a key strategy for generating novel drug candidates. The synthesis of derivatives of closely related compounds, such as 2-deacetoxytaxinine J (2-DAT-J), provides a template for understanding the synthetic routes that could be applied to this compound.

General Synthetic Approach

A common strategy for the synthesis of taxoid analogues involves the isolation of a natural taxane precursor, followed by semi-synthetic modifications at various positions of the taxane core. For instance, the taxane diterpenoid 2-deacetoxytaxinine J (2-DAT-J) has been isolated from the bark of the Himalayan yew, Taxus baccata L. spp. wallichiana.[1] This natural product can then serve as a starting material for the synthesis of novel derivatives.

Experimental Protocols

Protocol 1: Synthesis of Novel Taxoids from 2-Deacetoxytaxinine J [1]

  • Starting Material: 2-deacetoxytaxinine J (1)

  • General Procedure: A solution of 2-deacetoxytaxinine J in a suitable solvent (e.g., pyridine) is treated with a specific acylating or modifying agent at room temperature or with gentle heating. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed successively with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired derivative.

  • Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).

Biological Activity and Evaluation

The biological activity of novel taxoid analogues is primarily assessed through their cytotoxic effects on various cancer cell lines. In vitro assays are crucial for determining the potency and selectivity of these compounds.

In Vitro Anticancer Activity

Studies on 2-deacetoxytaxinine J have demonstrated its significant in vitro activity against human breast cancer cell lines.[1]

Table 1: In Vitro Cytotoxicity of 2-Deacetoxytaxinine J [1]

CompoundCell LineConcentration for Significant Activity
2-Deacetoxytaxinine J (1)MCF-7 (human breast adenocarcinoma)20 µM
2-Deacetoxytaxinine J (1)MDA-MB-231 (human breast adenocarcinoma)10 µM

Several novel taxoids derived from 2-deacetoxytaxinine J have also been synthesized and screened for their anticancer activity.[1]

In Vivo Anticancer Activity

Preclinical in vivo studies are essential to evaluate the therapeutic potential of promising compounds. 2-deacetoxytaxinine J has been tested for its in vivo activity in a rat model of mammary tumors.[1]

Table 2: In Vivo Activity of 2-Deacetoxytaxinine J [1]

CompoundAnimal ModelDosageDurationOutcome
2-Deacetoxytaxinine J (1)DMBA-induced mammary tumors in virgin female Sprague Dawley rats10 mg/kg body weight (orally)30 daysSignificant regression in mammary tumors compared to the vehicle-treated group (p<0.05)
Experimental Protocols

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay) [1]

  • Cell Lines: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) and a normal cell line (e.g., HEK-293).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

    • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plates are incubated for a further 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For taxoids, SAR studies have identified key structural features essential for their anticancer effects.

Based on the evaluation of 2-deacetoxytaxinine J and its derivatives, certain structural moieties have been identified as crucial for their anticancer activity.[1]

  • C-5 Position: The presence of a cinnamoyl group at the C-5 position is considered essential for the anticancer activity.[1]

  • C-10 Position: An acetyl group at the C-10 position is also important for the observed biological effects.[1]

These findings provide a rationale for the design of future analogues with potentially improved activity.

SAR_Summary cluster_core Taxane Core cluster_substituents Key Substituents Taxane_Core This compound Analogue Biological_Activity Anticancer Activity Taxane_Core->Biological_Activity Influences C5_Cinnamoyl C-5 Cinnamoyl Group C5_Cinnamoyl->Biological_Activity Essential for C10_Acetyl C-10 Acetyl Group C10_Acetyl->Biological_Activity Important for Other_Modifications Other Modifications Other_Modifications->Biological_Activity Modulates

Caption: Key structure-activity relationships for 2-deacetoxytaxinine J analogues.

Potential Signaling Pathways and Mechanism of Action

While the specific signaling pathways affected by this compound analogues are not yet fully elucidated, the primary mechanism of action for clinically used taxanes involves their interaction with microtubules. It is highly probable that these analogues share a similar mechanism.

Taxane_Mechanism Taxane_Analogue This compound Analogue Tubulin β-Tubulin Subunit (in Microtubules) Taxane_Analogue->Tubulin Binds to Microtubule_Stabilization Microtubule Stabilization (Inhibition of Depolymerization) Taxane_Analogue->Microtubule_Stabilization Promotes Tubulin->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Stabilization->Mitotic_Arrest Leads to Apoptosis Apoptosis (Programmed Cell Death) Mitotic_Arrest->Apoptosis Induces

Caption: Postulated mechanism of action for taxane analogues.

The binding of taxanes to the β-tubulin subunit within the microtubule promotes polymerization and inhibits depolymerization. This stabilization of microtubules disrupts the dynamic instability required for normal mitotic spindle function, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. Further research is necessary to confirm if this compound analogues follow this classical taxane mechanism and to explore any potential alternative or additional signaling pathways they may modulate.

Conclusion and Future Directions

The study of this compound analogues and related taxoids continues to be a promising area of research in the quest for novel anticancer agents. The available data, particularly from studies on 2-deacetoxytaxinine J, highlight the importance of specific structural features for biological activity. Future research should focus on:

  • The synthesis of a broader range of this compound derivatives to further explore the structure-activity landscape.

  • Detailed mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

  • In-depth pharmacokinetic and pharmacodynamic studies to assess their drug-like properties and potential for clinical development.

This technical guide serves as a foundational resource for researchers in this field, providing a summary of the current knowledge and a framework for future investigations. The continued exploration of these complex natural products and their synthetic analogues holds significant potential for the discovery of next-generation cancer therapeutics.

References

Unveiling the Biological Profile of 2,7-Dideacetoxytaxinine J: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available scientific literature lacks specific data on the biological activity of 2,7-dideacetoxytaxinine J. This document, therefore, presents a detailed analysis of the closely related taxane diterpenoid, 2-deacetoxytaxinine J (2-DAT-J) , to provide a potential framework for understanding the biological properties of taxanes with similar structural modifications. All data and experimental protocols detailed herein pertain to 2-DAT-J and the broader class of taxane compounds.

Executive Summary

This technical guide provides a comprehensive overview of the known biological activities of 2-deacetoxytaxinine J, a taxane diterpenoid isolated from the Himalayan yew, Taxus baccata. While data on this compound remains elusive, the significant anticancer properties of 2-DAT-J against breast cancer models offer valuable insights. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways associated with the mechanism of action of taxanes. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Biological Activity of 2-Deacetoxytaxinine J

The anticancer effects of 2-deacetoxytaxinine J have been evaluated in both in vitro and in vivo settings. The available quantitative data from these studies are summarized below.

Table 1: In Vitro Cytotoxicity of 2-Deacetoxytaxinine J
Cell LineCancer TypeConcentrationEffect
MCF-7Breast Adenocarcinoma20 µMSignificant Activity
MDA-MB-231Breast Adenocarcinoma10 µMSignificant Activity

Data extracted from the abstract of Reddy et al., Eur J Med Chem. 2009 Oct;44(10):3947-53.[1]

Table 2: In Vivo Antitumor Activity of 2-Deacetoxytaxinine J
Animal ModelTumor TypeDosageDurationOutcome
Virgin female Sprague Dawley ratsDMBA-induced mammary tumors10 mg/kg body weight (orally)30 daysSignificant regression of mammary tumors (p<0.05)

Data extracted from the abstract of Reddy et al., Eur J Med Chem. 2009 Oct;44(10):3947-53.[1]

Putative Mechanism of Action: The Taxane Signaling Pathway

Taxanes, as a class of compounds, exert their anticancer effects primarily by targeting microtubules. This interaction triggers a cascade of cellular events leading to cell cycle arrest and apoptosis. The proposed signaling pathway for taxanes, likely shared by 2-deacetoxytaxinine J, is detailed below.

Taxane_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Events cluster_molecular Molecular Pathway Taxane Taxane Microtubule_Stabilization Microtubule Stabilization Taxane->Microtubule_Stabilization Enters cell & binds to β-tubulin Mitotic_Spindle_Dysfunction Mitotic Spindle Dysfunction Microtubule_Stabilization->Mitotic_Spindle_Dysfunction G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle_Dysfunction->G2_M_Arrest Apoptosis_Induction Apoptosis Induction G2_M_Arrest->Apoptosis_Induction Bcl2_p Phosphorylation of Bcl-2 G2_M_Arrest->Bcl2_p p53_p21_Up Upregulation of p53/p21 G2_M_Arrest->p53_p21_Up Caspase_Activation Caspase Activation Bcl2_p->Caspase_Activation Inactivation of anti-apoptotic function p53_p21_Up->Caspase_Activation Caspase_Activation->Apoptosis_Induction

Caption: Putative signaling pathway for taxane-induced apoptosis.

Experimental Protocols

Detailed experimental protocols for the key assays used to evaluate the biological activity of taxanes are provided below. These represent standard methodologies in the field.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

MTT_Assay_Workflow Cell_Seeding 1. Seed cells in 96-well plates (e.g., 5x10^3 cells/well) Incubation1 2. Incubate for 24h (37°C, 5% CO2) Cell_Seeding->Incubation1 Compound_Treatment 3. Treat with serial dilutions of test compound Incubation1->Compound_Treatment Incubation2 4. Incubate for 48-72h Compound_Treatment->Incubation2 MTT_Addition 5. Add MTT solution (e.g., 20 µL of 5 mg/mL) Incubation2->MTT_Addition Incubation3 6. Incubate for 4h MTT_Addition->Incubation3 Formazan_Solubilization 7. Add solubilization buffer (e.g., 100 µL DMSO) Incubation3->Formazan_Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading

Caption: Workflow for an MTT-based cytotoxicity assay.

Cell Cycle Analysis via Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Cell_Cycle_Analysis_Workflow Cell_Culture 1. Culture and treat cells with test compound Harvest_Fix 2. Harvest cells and fix in cold 70% ethanol Cell_Culture->Harvest_Fix Washing 3. Wash with PBS Harvest_Fix->Washing RNase_Treatment 4. Resuspend in PBS with RNase A Washing->RNase_Treatment PI_Staining 5. Add Propidium Iodide RNase_Treatment->PI_Staining Incubation 6. Incubate in the dark PI_Staining->Incubation Flow_Cytometry 7. Analyze by flow cytometry Incubation->Flow_Cytometry

Caption: Protocol for cell cycle analysis using PI staining.

Apoptosis Detection by Annexin V/PI Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow Cell_Treatment 1. Treat cells with a test compound Harvest_Wash 2. Harvest and wash cells with cold PBS Cell_Treatment->Harvest_Wash Resuspend 3. Resuspend in Annexin V binding buffer Harvest_Wash->Resuspend Staining 4. Add FITC-Annexin V and Propidium Iodide Resuspend->Staining Incubation 5. Incubate for 15 min at room temperature in the dark Staining->Incubation Flow_Cytometry 6. Analyze by flow cytometry Incubation->Flow_Cytometry

Caption: Workflow for apoptosis detection via Annexin V/PI staining.

Conclusion and Future Directions

While direct biological data for this compound is currently unavailable, the information on the closely related compound, 2-deacetoxytaxinine J, suggests that it likely possesses anticancer properties. The established mechanisms of action for taxanes, involving microtubule stabilization and induction of apoptosis, provide a solid foundation for investigating the specific activities of this compound. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform the in vitro and in vivo assays detailed in this guide. Such studies will be crucial in determining its potential as a novel therapeutic agent.

References

Preliminary Cytotoxicity Screening of 2,7-Dideacetoxytaxinine J: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of taxane compounds, with a specific focus on available data for analogues of 2,7-Dideacetoxytaxinine J. Due to the limited publicly available data for this compound, this document leverages information on the closely related compound, 2-deacetoxytaxinine J, to provide insights into potential cytotoxic activity and mechanisms. The experimental protocols and signaling pathways described are representative of taxane compounds and serve as a foundational guide for research in this area.

Introduction to Taxanes and this compound

Taxanes are a class of diterpenoid compounds originally derived from yew trees (Taxus species). They are potent anticancer agents that function by interfering with the normal function of microtubules, leading to cell cycle arrest and apoptosis. This compound is a member of this family, and understanding its cytotoxic potential is a crucial first step in its evaluation as a potential therapeutic agent. This guide summarizes the available preclinical data and provides detailed methodologies for its further investigation.

Quantitative Cytotoxicity Data

Table 1: In Vitro Activity of 2-deacetoxytaxinine J Against Human Breast Cancer Cell Lines

Cell LineCancer TypeConcentration for Significant In Vitro Activity (µM)
MCF-7Breast Adenocarcinoma20
MDA-MB-231Breast Adenocarcinoma10

Data sourced from a study on 2-deacetoxytaxinine J and is presented here as a proxy for the potential activity of this compound.

Experimental Protocols

The following protocols are standard methods for assessing the cytotoxicity of taxane compounds in vitro.

Cell Culture
  • Cell Lines: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are obtained from a reputable cell bank.

  • Culture Medium: Cells are maintained in an appropriate medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, MDA-MB-231) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (this compound in DMSO) treatment Treatment with Compound (Serial Dilutions) compound_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, or 72 hours) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading viability_calc Cell Viability Calculation absorbance_reading->viability_calc ic50_determination IC50 Value Determination viability_calc->ic50_determination

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Representative Signaling Pathway for Taxane-Induced Apoptosis

taxane_pathway cluster_drug_interaction Cellular Interaction cluster_cellular_effects Cellular Effects cluster_apoptotic_pathway Apoptotic Signaling taxane This compound (Taxane Compound) microtubule Microtubule Stabilization taxane->microtubule g2m_arrest G2/M Phase Cell Cycle Arrest microtubule->g2m_arrest p53 p53 Activation g2m_arrest->p53 bcl2_family Phosphorylation of Bcl-2/Bcl-XL g2m_arrest->bcl2_family apoptosis Apoptosis p53->apoptosis bcl2_family->apoptosis

An In-depth Technical Guide to 2,7-Dideacetoxytaxinine J: Discovery, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the taxane diterpenoid, 2,7-Dideacetoxytaxinine J. While direct isolation from natural sources has not been prominently reported, its existence is inferred from its parent compound, Taxinine J, a natural product found in various yew (Taxus) species. This document details the discovery and history of the parent compound, provides the chemical structure of this compound, and outlines detailed experimental protocols for the isolation of its precursor and potential synthetic routes for its generation. Furthermore, this guide summarizes the known biological activities and presents key quantitative data in a structured format for ease of reference.

Introduction and History

The story of this compound is intrinsically linked to the broader history of taxane research, which began with the discovery of paclitaxel (Taxol), a potent anticancer agent. Taxanes are a class of diterpenoids originally isolated from plants of the genus Taxus. The toxicity of yew trees has been known for centuries, but it was the isolation of paclitaxel in the 1960s and the elucidation of its unique microtubule-stabilizing mechanism of action that sparked intense scientific interest in this class of compounds.

The parent compound, Taxinine J , was first isolated from Taxus mairei. It belongs to the 6/8/6-membered ring system class of taxanes. The name "this compound" implies a derivative of Taxinine J where the acetyl functional groups at the C2 and C7 positions of the taxane core have been removed. While this specific derivative is not a commonly isolated natural product, its semi-synthesis from the more abundant precursor, 2-deacetoxytaxinine J, has been reported in the context of creating novel taxoid libraries for biological screening. 2-deacetoxytaxinine J itself has been isolated from the bark of the Himalayan yew, Taxus baccata L. spp. wallichiana.

Chemical Structure and Properties

The chemical structure of Taxinine J serves as the foundation for understanding its dideacetylated derivative. Based on the established structure of Taxinine J, the structure of this compound can be confidently predicted.

Table 1: Chemical Properties of Taxinine J and its Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )
Taxinine JC₃₉H₄₈O₁₂708.8
2-Deacetoxytaxinine JC₃₇H₄₆O₁₀650.8
This compound (Predicted) C₃₅H₄₄O₈ 592.7

Experimental Protocols

Isolation of Taxinine J Precursors

The isolation of taxane diterpenoids from Taxus species is a multi-step process involving extraction, partitioning, and chromatography. The following is a generalized protocol based on methods reported for the isolation of taxoids from Taxus mairei and other species.

Workflow for Isolation of Taxinine J Precursors

G A Air-dried and powdered bark of Taxus sp. B Extraction with methanol at room temperature A->B C Concentration of methanol extract under reduced pressure B->C D Suspension of residue in water and partitioning with ethyl acetate C->D E Concentration of ethyl acetate fraction D->E F Silica gel column chromatography E->F G Gradient elution (e.g., hexane-ethyl acetate, chloroform-methanol) F->G H Fraction collection and analysis (TLC, HPLC) G->H I Further purification of fractions by preparative HPLC H->I J Isolation of Taxinine J / 2-Deacetoxytaxinine J I->J

Caption: General workflow for the isolation of taxoid precursors from Taxus bark.

Detailed Methodology:

  • Extraction: Air-dried and powdered bark of the Taxus species is exhaustively extracted with methanol at room temperature. The combined methanol extracts are then concentrated under reduced pressure to yield a crude residue.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate soluble fraction, which contains the taxoids, is concentrated to dryness.

  • Column Chromatography: The resulting residue is subjected to silica gel column chromatography.

  • Gradient Elution: The column is eluted with a gradient of increasing polarity, typically starting with a nonpolar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate or using a chloroform-methanol system.

  • Fraction Analysis and Purification: Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Fractions containing compounds of interest are combined and subjected to further purification using preparative HPLC to yield the pure taxoids.

Synthesis of this compound

The preparation of this compound would involve the selective deacetylation of Taxinine J or a related precursor. General methods for the deacetylation of taxanes often involve basic hydrolysis or the use of specific enzymes.

Proposed Synthetic Pathway

G A Taxinine J B Selective Deacetylation at C2 and C7 A->B e.g., NaHCO3, H2O2, THF or specific hydrolase enzyme C This compound B->C

Caption: Proposed synthetic route to this compound from Taxinine J.

Methodology for Selective Deacetylation (General Procedure):

A process for the selective deacetylation of taxanes has been described and can be adapted for Taxinine J.[1]

  • Reaction Setup: Taxinine J is dissolved in a suitable organic solvent such as tetrahydrofuran (THF).

  • Reagent Addition: An aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), and a peroxide, like hydrogen peroxide (H₂O₂), are added to the reaction mixture.

  • Reaction Conditions: The mixture is stirred at room temperature for a period sufficient to achieve the desired deacetylation, which can be monitored by TLC or HPLC.

  • Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is dried and concentrated. The resulting crude product is then purified by chromatography to yield this compound.

Spectroscopic Data

Table 2: Key Spectroscopic Data for Taxinine J

Data Type Description
¹H NMR Characteristic signals for the taxane core protons, multiple acetyl methyl singlets, and signals corresponding to the cinnamoyl group are observed.
¹³C NMR Resonances for the taxane skeleton carbons, five acetyl carbonyls, and the cinnamoyl ester group are present.
Mass Spec. The molecular ion peak corresponding to the calculated molecular weight is a key feature.

Biological Activity and Signaling Pathways

Research into deacetylated taxinines has revealed interesting biological activities, particularly in the context of cancer.

Anticancer Activity: 2-Deacetoxytaxinine J has been shown to exhibit in vitro activity against human mammary carcinoma (MCF-7) and taxol-resistant (MCF7-R) cell lines. One of the key findings is that some derivatives of 2-deacetoxytaxinine J can act as reversal agents for multidrug resistance (MDR) in cancer cells, showing activity at sub-micromolar concentrations when used in combination with paclitaxel.

Signaling Pathways:

While the specific signaling pathways modulated by this compound have not been extensively studied, the activity of taxanes is generally attributed to their interaction with microtubules. However, the modulation of drug resistance suggests a potential interaction with efflux pumps like P-glycoprotein.

Potential Mechanism of Action

G cluster_0 Multidrug-Resistant Cancer Cell A This compound C P-glycoprotein (MDR efflux pump) A->C Inhibition B Cancer Cell D Increased intracellular concentration of other chemotherapeutics (e.g., Paclitaxel) C->D Reduced efflux E Enhanced Apoptosis / Cell Cycle Arrest D->E

Caption: Putative mechanism for overcoming multidrug resistance by this compound.

Conclusion and Future Directions

This compound represents an interesting scaffold for the development of new therapeutic agents, particularly for overcoming multidrug resistance in cancer. While not a readily available natural product, its synthesis from more abundant taxane precursors is feasible. Future research should focus on optimizing the selective deacetylation of Taxinine J, fully characterizing the spectroscopic properties of this compound, and elucidating its precise mechanism of action and effects on specific cellular signaling pathways. Such studies will be crucial for realizing the full therapeutic potential of this and related taxoid derivatives.

References

The Untapped Potential of 2,7-Dideacetoxytaxinine J: A Technical Guide for Semi-Synthesis Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate family of taxane diterpenoids remains a cornerstone of anticancer drug discovery, with paclitaxel (Taxol®) and its analogues continuing to be vital therapeutic agents. The semi-synthesis of these complex molecules from naturally abundant precursors is a critical aspect of their sustainable production. While 10-deacetylbaccatin III (10-DAB) has been the workhorse of the industry, a vast chemical space within the taxane family remains underexplored. This technical guide focuses on 2,7-Dideacetoxytaxinine J , a naturally occurring taxane with a unique pattern of oxygenation, and explores its potential as a versatile precursor for the semi-synthesis of novel bioactive compounds. This document provides a comprehensive analysis of its chemical structure, proposes strategic synthetic transformations, and offers detailed, analogous experimental protocols to guide researchers in unlocking the synthetic utility of this promising, yet underutilized, natural product.

Introduction to this compound

This compound is a taxane diterpenoid found in various species of the yew tree (Taxus), including Taxus cuspidata. Structurally, it belongs to the taxinine subclass of taxanes, characterized by a cinnamate group at C5 and an acetate group at C10. The key feature that distinguishes it from more common taxanes is the absence of acetate groups at the C2 and C7 positions, presenting both a challenge and an opportunity for synthetic chemists. Its core structure offers a unique scaffold for the introduction of diverse functionalities, potentially leading to the discovery of new derivatives with improved pharmacological profiles, such as enhanced potency, better solubility, or activity against drug-resistant cancer cell lines.

Key Structural Features:

  • Taxane Core: A complex 6-8-6 tricyclic ring system.

  • C5-Cinnamate and C10-Acetate: Typical of the taxinine family.

  • Free Hydroxyl Groups: Expected at C2 and C7, offering sites for selective chemical modification.

  • Other Reactive Sites: The taxane skeleton possesses several other positions amenable to functionalization, including allylic positions.

Proposed Semi-Synthetic Pathways from this compound

The strategic value of this compound lies in its potential for conversion into known bioactive taxanes or for the generation of novel derivatives. The absence of acetyl groups at C2 and C7 opens up avenues for selective functionalization that are not readily accessible from more heavily oxygenated taxanes.

Pathway A: Selective Acylation and Oxidation to Baccatin III Analogues

This proposed pathway focuses on the stepwise functionalization of the C2 and C7 hydroxyl groups, followed by strategic oxidation to introduce the C1 hydroxyl and the oxetane ring, key features for the biological activity of paclitaxel and its analogues.

Pathway_A A This compound B Selective C7-Acylation A->B Acylating Agent, Base C 7-O-Acyl-2-deacetoxytaxinine J B->C D Selective C2-Acylation C->D Acylating Agent, Base E 2,7-Di-O-acyltaxinine J Analogue D->E F Allylic Oxidation at C1 E->F Oxidizing Agent G 1-Hydroxy-2,7-di-O-acyltaxinine J F->G H Oxetane Ring Formation G->H Ring Closure Conditions I Baccatin III Analogue H->I Workflow cluster_0 Precursor Stage cluster_1 Synthetic Modification Stage cluster_2 Analysis and Screening Stage A Isolation of this compound from Taxus species B Chemical Derivatization A->B C Acylation B->C D Oxidation B->D E Halogenation B->E F Glycosylation B->F G Purification and Structural Elucidation (NMR, MS, etc.) C->G D->G E->G F->G H Biological Activity Screening (e.g., cytotoxicity assays) G->H I In vitro assays H->I J In vivo studies (for promising candidates) I->J

An In-depth Technical Guide on the Potential Therapeutic Targets of 2,7-Dideacetoxytaxinine J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the potential therapeutic targets of 2,7-Dideacetoxytaxinine J, a taxane diterpenoid with demonstrated anticancer activity. This document collates available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to support further research and development efforts in oncology.

Introduction

This compound, also referred to in some literature as 2-deacetoxytaxinine J (2-DAT-J), is a natural product isolated from the bark of the Himalayan yew, Taxus baccata L. spp. wallichiana.[1] As a member of the taxane family of compounds, it is of significant interest for its potential as an anticancer agent. Taxanes, as a class, are widely used in chemotherapy and are known for their unique mechanism of action involving the stabilization of microtubules.[2][3][4] This guide will delve into the specifics of this compound's bioactivity and place it within the broader context of taxane pharmacology.

Therapeutic Target and Mechanism of Action

The primary therapeutic target of taxane compounds is β-tubulin , a subunit of microtubules.[5][6] By binding to β-tubulin, taxanes stabilize microtubules, preventing their depolymerization.[3][5] This disruption of microtubule dynamics is critical as microtubules are essential for various cellular functions, most notably the formation of the mitotic spindle during cell division.[2][3]

The stabilization of microtubules by taxanes leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis or programmed cell death.[5] While the specific binding and molecular interactions of this compound with β-tubulin have not been detailed in the available literature, it is presumed to follow this established mechanism of action for taxane derivatives.

Newer generation taxanes have also been shown to have additional mechanisms of action, including the suppression of cancer stem cell genes and the blockage of signaling pathways such as Hedgehog and PI3K/Akt.[5] Further research is required to determine if this compound possesses these additional activities.

Quantitative Data on Bioactivity

The in vitro cytotoxic activity of this compound has been evaluated against human breast cancer cell lines. The following table summarizes the key findings.[1]

Cell LineCancer TypeConcentrationEffect
MCF-7Breast Adenocarcinoma20 µMSignificant in vitro activity observed
MDA-MB-231Breast Adenocarcinoma10 µMSignificant in vitro activity observed
HEK-293Normal Human KidneyNot specifiedStudied for comparison with cancer cell lines

In addition to in vitro studies, this compound has demonstrated significant in vivo anticancer activity in a preclinical model.[1]

Animal ModelTreatmentOutcome
DMBA-induced mammary tumors in female rats10 mg/kg body weight orally for 30 daysSignificant regression in mammary tumors compared to the control group

Experimental Protocols

The following are summaries of the key experimental protocols used to assess the bioactivity of this compound.[1]

In Vitro Cytotoxicity Assay

  • Cell Lines: MCF-7 (human breast adenocarcinoma), MDA-MB-231 (human breast adenocarcinoma), and HEK-293 (normal human kidney epithelial cells) were used.

  • Treatment: Cells were treated with varying concentrations of this compound.

  • Assay: The specific type of cytotoxicity assay (e.g., MTT, crystal violet) is not detailed in the provided summary, but such assays are standard for measuring cell viability after treatment with a compound.[7][8]

In Vivo Antitumor Activity Assay

  • Animal Model: Virgin female Sprague Dawley rats were used.

  • Tumor Induction: Mammary tumors were induced using 7,12-dimethylbenz(a)anthracene (DMBA).

  • Treatment: Rats with induced tumors were treated orally with this compound at a dose of 10 mg/kg body weight for 30 days.

  • Evaluation: The regression of mammary tumors was compared between the treated group and a vehicle-treated control group.

Visualizing the Mechanism of Action

Signaling Pathway of Taxane-Induced Cell Cycle Arrest and Apoptosis

The following diagram illustrates the generally accepted signaling pathway for taxanes, which is the likely mechanism of action for this compound.

Taxane_Mechanism cluster_0 Cellular Environment cluster_1 Cellular Response 2_7_Dideacetoxytaxinine_J This compound Tubulin_Dimers α/β-Tubulin Dimers 2_7_Dideacetoxytaxinine_J->Tubulin_Dimers Binds to β-tubulin Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization (Inhibited) Stable_Microtubules Microtubule Stabilization Microtubule->Stable_Microtubules Mitotic_Arrest G2/M Phase Arrest Stable_Microtubules->Mitotic_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induction of Cell Death

Caption: General mechanism of action for taxane compounds.

Experimental Workflow for Bioactivity Screening

The diagram below outlines a typical workflow for screening the anticancer activity of a natural product like this compound.

Experimental_Workflow Isolation Isolation from Taxus baccata In_Vitro_Screening In Vitro Cytotoxicity Assay (e.g., MCF-7, MDA-MB-231) Isolation->In_Vitro_Screening In_Vivo_Testing In Vivo Antitumor Model (e.g., DMBA-induced tumors) In_Vitro_Screening->In_Vivo_Testing Positive Hit Mechanism_Studies Mechanism of Action Studies (Target Identification, Pathway Analysis) In_Vivo_Testing->Mechanism_Studies Efficacy Confirmed Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: Workflow for anticancer drug discovery from natural products.

Conclusion and Future Directions

This compound is a promising anticancer compound with demonstrated in vitro and in vivo activity. As a taxane derivative, its primary therapeutic target is expected to be β-tubulin, leading to microtubule stabilization, cell cycle arrest, and apoptosis.

Future research should focus on:

  • Detailed Mechanism of Action Studies: Elucidating the specific binding site and interactions of this compound with tubulin. Investigating potential effects on other signaling pathways implicated in cancer progression.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of novel analogs of this compound to identify compounds with improved potency and selectivity.[1]

  • Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize its therapeutic potential.

  • Evaluation in a Broader Range of Cancer Models: Testing the efficacy of this compound against a wider variety of cancer cell lines and in different preclinical cancer models.

This technical guide provides a foundation for the continued investigation of this compound as a potential therapeutic agent. The data and conceptual frameworks presented herein are intended to facilitate further research and development in the field of oncology.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature contains limited specific data on the biological activity and experimental protocols for 2,7-Dideacetoxytaxinine J. This guide presents the available information on this compound and provides a detailed review of the closely related and more extensively studied taxoid, 2-deacetoxytaxinine J, and other relevant taxoids to infer potential properties and mechanisms of action.

Introduction to this compound and Related Taxoids

This compound is a diterpenoid natural product belonging to the taxane family. Taxanes are a class of compounds originally isolated from plants of the Taxus genus, commonly known as yew trees. This family of molecules, most notably paclitaxel (Taxol®) and docetaxel (Taxotere®), has garnered significant attention in the field of oncology for their potent anticancer properties.

While the biological activities of many taxoids are well-documented, this compound remains a less-studied member of this family. It has been isolated from the heartwood of Taxus cuspidata[1]. Its chemical structure is closely related to other taxoids that have shown significant biological activities, including the modulation of multidrug resistance in cancer cells. This guide will summarize the known information on this compound and delve into the richer dataset of related taxoids to provide a comprehensive overview for research and development purposes.

Chemical Profile of this compound

The fundamental chemical information for this compound is summarized in the table below.

PropertyValueReference
Molecular Formula C35H44O8[2]
Molecular Weight 592.72 g/mol [1][3]
CAS Number 115810-14-5[1][3]
IUPAC Name [(1R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetoxy-8,12,15,15-tetramethyl-4-methylene-5-tricyclo[9.3.1.0^{3,8}]pentadec-11-enyl] (E)-3-phenylprop-2-enoate[2]
Canonical SMILES C=C1--INVALID-LINK--CC[C@]2(C)[C@@H]1C[C@@H]1C--INVALID-LINK--C(C)=C(--INVALID-LINK--[C@@H]2OC(C)=O)C1(C)C[2]
Natural Source Heartwood of Taxus cuspidata[1]

Biological Activity of Related Taxoids: Overcoming Multidrug Resistance

Several "non-natural" natural taxanes, which are structurally related to taxuspine X, have been synthesized and evaluated as P-glycoprotein inhibitors[4]. One of these compounds demonstrated very efficient P-gp inhibition with an IC50 of 7.2 x 10⁻⁶ M[4]. The mechanism of P-gp inhibition by taxoids is thought to involve competition with anticancer drugs for the substrate-binding domain and/or interference with ATP binding and hydrolysis at the nucleotide-binding domain[5].

The following table summarizes the reported biological activities of taxoids structurally related to this compound.

CompoundActivityCell LineIC50 / Effective ConcentrationReference
Simplified Taxane (Compound 6) P-glycoprotein InhibitionNot specified7.2 µM[4]
Orally active paclitaxel analog IDN-5109 Overcomes P-gp-mediated drug resistanceHuman MDA435/LCC6mdr1 breast carcinomaNot specified[6]
Quinine Homodimer Q2 Reverses P-gp-mediated paclitaxel resistanceMCF-7/DX1~1.7 µM (for rhodamine 123 efflux inhibition)[7]

Experimental Protocols for Related Taxoids

Detailed experimental protocols for the synthesis, isolation, and biological evaluation of this compound are not available. However, protocols for the isolation of taxoids from Taxus species and for assessing MDR reversal activity are well-established and can be adapted for the study of this compound.

Isolation of Taxoids from Taxus cuspidata

A general procedure for the extraction and isolation of taxoids from Taxus cuspidata involves the following steps:

  • Extraction: The dried and powdered plant material (e.g., heartwood, stems) is extracted with a suitable solvent, typically methanol or ethanol, at room temperature.

  • Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatography: The fractions are subjected to a series of chromatographic separations.

    • Column Chromatography: Initial separation is often performed on silica gel or Sephadex LH-20 columns.

    • High-Performance Liquid Chromatography (HPLC): Further purification is achieved using normal-phase or reversed-phase HPLC.

  • Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Multidrug Resistance Reversal Assay (Rhodamine 123 Efflux Assay)

This assay is commonly used to screen for P-glycoprotein inhibitors.

  • Cell Culture: A P-gp-overexpressing cancer cell line (e.g., Colo 320) and its parental sensitive cell line are cultured in an appropriate medium.

  • Cell Treatment: Cells are seeded in 24-well plates and incubated overnight. The cells are then treated with the test compound (e.g., a taxoid) at a non-toxic concentration. A known P-gp inhibitor like verapamil is used as a positive control.

  • Rhodamine 123 Accumulation: After a short incubation with the test compound, the fluorescent P-gp substrate rhodamine 123 is added to the cells.

  • Flow Cytometry Analysis: Following another incubation period, the cells are washed, and the intracellular fluorescence of rhodamine 123 is measured by flow cytometry. An increase in fluorescence in the treated cells compared to the untreated control indicates inhibition of P-gp-mediated efflux.

The following diagram illustrates the general workflow for an MDR reversal assay.

MDR_Reversal_Assay_Workflow MDR Reversal Assay Workflow start Start: P-gp overexpressing cells culture Seed cells in 24-well plates start->culture treat Treat with test compound (e.g., this compound) and controls (Verapamil) culture->treat add_rho Add Rhodamine 123 (P-gp substrate) treat->add_rho incubate Incubate to allow for uptake and efflux add_rho->incubate wash Wash cells to remove extracellular dye incubate->wash analyze Analyze intracellular fluorescence by Flow Cytometry wash->analyze end End: Determine P-gp inhibition analyze->end

MDR Reversal Assay Workflow

Signaling Pathways Modulated by Taxoids

Taxoids exert their anticancer effects primarily by targeting microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. By stabilizing microtubules, taxoids disrupt the dynamic process of mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).

The signaling pathways leading to apoptosis upon taxane treatment are complex and can be both p53-dependent and p53-independent[8][9].

  • p53-Independent Pathway: Arrest in prophase can trigger a rapid onset of apoptosis that does not require the tumor suppressor protein p53[8][9].

  • p53-Dependent Pathway: Cells that manage to progress through an aberrant mitosis can arrest in the subsequent G1 phase, leading to a slower apoptotic process that is dependent on p53[8][9].

Taxanes can also influence the activity of various protein kinases and the expression of cell cycle regulatory proteins and members of the Bcl-2 family, which are key regulators of apoptosis[10].

The following diagram depicts a simplified overview of the signaling pathways affected by taxoids.

Taxoid_Signaling_Pathway Simplified Taxoid-Induced Apoptosis Pathway taxoid Taxoid (e.g., this compound) microtubules Microtubule Stabilization taxoid->microtubules mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest p53_independent p53-Independent Pathway (Rapid Onset) mitotic_arrest->p53_independent p53_dependent p53-Dependent Pathway (Slow Onset) mitotic_arrest->p53_dependent bcl2_regulation Regulation of Bcl-2 Family Proteins mitotic_arrest->bcl2_regulation apoptosis Apoptosis p53_independent->apoptosis p53_dependent->apoptosis caspase_activation Caspase Activation bcl2_regulation->caspase_activation caspase_activation->apoptosis

Simplified Taxoid-Induced Apoptosis Pathway

Conclusion and Future Directions

This compound is a naturally occurring taxoid with a defined chemical structure but limited characterization of its biological activities. Based on the extensive research on structurally similar taxoids, it is plausible that this compound may also possess biological activities, particularly in the context of overcoming multidrug resistance in cancer.

Future research should focus on:

  • Isolation and/or Synthesis: Developing efficient methods for the isolation of this compound from its natural source or establishing a synthetic route to obtain sufficient quantities for biological evaluation.

  • Biological Screening: Systematically screening this compound for its cytotoxic effects against a panel of cancer cell lines and for its ability to reverse multidrug resistance.

  • Mechanism of Action Studies: If promising activity is identified, further studies should be conducted to elucidate its precise mechanism of action, including its interaction with P-glycoprotein and its effects on intracellular signaling pathways.

A thorough investigation of this compound and other understudied taxoids could lead to the discovery of new therapeutic agents or adjuvants for cancer therapy.

References

"2,7-Dideacetoxytaxinine J" physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,7-Dideacetoxytaxinine J, a complex diterpenoid of the taxane family, has been identified as a constituent of various yew species (Taxus). This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its isolation and characterization, and insights into its biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical and Physical Properties

This compound, also known by its systematic name 5α-Cinnamoyloxy-9α,10β,13α-triacetoxytaxa-4(20),11-diene, is a white crystalline powder.[1] Its core structure is based on the taxane skeleton, a complex tricyclic system that forms the foundation for a class of potent anti-cancer agents, including paclitaxel (Taxol®).

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 115810-14-5[1]
Molecular Formula C35H44O8[1]
Molecular Weight 592.72 g/mol
Appearance Powder[1]
Melting Point 165-166 °C
Optical Rotation +118.5° (CHCl3)
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and structural elucidation of this compound. The following sections would typically present the ¹H NMR, ¹³C NMR, and Mass Spectrometry data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound would provide detailed information about the chemical environment of each proton in the molecule. Key expected signals would include:

  • Aromatic protons from the cinnamoyl group.

  • Olefinic protons of the taxane ring system.

  • Methine and methylene protons of the tricyclic core.

  • Methyl protons from the acetyl groups and the taxane skeleton.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule, including:

  • Carbonyl carbons of the ester groups.

  • Aromatic and olefinic carbons .

  • Aliphatic carbons of the taxane core.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound and provide insights into its fragmentation pattern, aiding in structural confirmation. The expected molecular ion peak would correspond to the calculated molecular weight of 592.72.

Experimental Protocols

The isolation and purification of this compound from its natural sources, primarily the bark and leaves of Taxus species, involves multi-step extraction and chromatographic procedures.

Isolation of this compound from Taxus mairei

The following is a generalized protocol based on common methods for taxane isolation.

Experimental Workflow for Isolation and Purification

experimental_workflow cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatography start Dried and powdered Taxus mairei plant material extraction Methanol Extraction start->extraction concentration Concentration under reduced pressure extraction->concentration partition Partitioning between water and chloroform concentration->partition chloroform_layer Chloroform Layer (contains taxanes) partition->chloroform_layer aqueous_layer Aqueous Layer (discarded) partition->aqueous_layer silica_gel Silica Gel Column Chromatography chloroform_layer->silica_gel fractions Collection of Fractions silica_gel->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound signaling_pathway cluster_drug_interaction Drug-Target Interaction cluster_cellular_effects Cellular Effects drug This compound microtubules Microtubule Stabilization drug->microtubules mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest apoptosis Apoptosis Induction mitotic_arrest->apoptosis

References

Methodological & Application

Application Note and Protocol: Extraction and Isolation of 2,7-Dideacetoxytaxinine J from Taxus Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,7-Dideacetoxytaxinine J belongs to the taxoid family, a class of diterpenoids found in various species of the yew tree (Taxus)[1][2]. Taxoids are of significant interest to the pharmaceutical industry due to their potential cytotoxic and anti-cancer activities[2][3]. This document provides a detailed protocol for the extraction and purification of this compound from Taxus plant material. The methodology is based on established principles for the isolation of taxoids and may require optimization for specific plant sources and large-scale production.

Table 1: Reported Yields of Major Taxoids from Taxus Species

TaxoidPlant SpeciesPlant PartExtraction Yield (% of dry weight)Reference
PaclitaxelTaxus brevifoliaBark0.02 - 0.06%[4]
10-Deacetylbaccatin IIITaxus brevifoliaBark0.02 - 0.04%[4]
10-DeacetyltaxolTaxus brevifoliaBark0.01 - 0.02%[4]
CephalomannineTaxus brevifoliaBark0.005 - 0.007%[4]
Total Taxanes (Purity)Taxus cuspidata-Increased from 0.20% to 23.238% after purification[5]

Experimental Protocol

This protocol outlines a multi-step process for the extraction, partitioning, and chromatographic purification of this compound from Taxus plant material.

1. Plant Material Preparation

  • Source: Needles, bark, or seeds of Taxus chinensis or other suitable Taxus species known to contain taxinine J derivatives[3][6][7].

  • Procedure:

    • Collect fresh and healthy plant material.

    • Wash the material thoroughly with deionized water to remove any dirt and debris.

    • Air-dry the plant material in a well-ventilated area, preferably in the dark to prevent degradation of light-sensitive compounds.

    • Once completely dry, grind the material into a fine powder using a mechanical grinder.

    • Store the powdered material in an airtight container at 4°C until extraction.

2. Solvent Extraction

  • Objective: To extract a broad range of taxoids, including this compound, from the powdered plant material.

  • Reagents and Equipment:

    • Powdered Taxus material

    • Methanol or Ethanol (95%)[8][9]

    • Large glass container with a lid

    • Shaker or magnetic stirrer

    • Filtration apparatus (e.g., Buchner funnel with filter paper)

    • Rotary evaporator

  • Procedure:

    • Weigh the powdered plant material.

    • Place the powder in the glass container and add the extraction solvent (methanol or ethanol) at a solid-to-liquid ratio of 1:10 (w/v)[10].

    • Seal the container and agitate the mixture on a shaker at room temperature for 24-48 hours. Alternatively, for improved efficiency, ultrasound-assisted extraction can be employed[9].

    • After the extraction period, filter the mixture through a Buchner funnel to separate the extract from the solid plant residue.

    • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum recovery of taxoids.

    • Combine all the filtrates.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

3. Liquid-Liquid Partitioning

  • Objective: To remove non-polar impurities such as fats and chlorophylls from the crude extract.

  • Reagents and Equipment:

    • Crude extract

    • Hexane

    • Dichloromethane (or Ethyl Acetate)

    • Deionized water

    • Separatory funnel

  • Procedure:

    • Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of hexane, shake vigorously, and allow the layers to separate.

    • Drain the lower methanolic layer (containing the taxoids) and discard the upper hexane layer (containing non-polar impurities).

    • Repeat the hexane wash two more times.

    • To the methanol/water phase, add dichloromethane and water to achieve a final ratio that facilitates the transfer of taxoids to the organic phase.

    • Shake the funnel and allow the layers to separate. The taxoids will partition into the lower dichloromethane layer.

    • Collect the dichloromethane layer and repeat the extraction of the aqueous layer with fresh dichloromethane twice more.

    • Combine the dichloromethane fractions and concentrate using a rotary evaporator to yield a semi-purified extract.

4. Column Chromatography

  • Objective: To separate this compound from other taxoids and impurities based on polarity.

  • Reagents and Equipment:

    • Semi-purified extract

    • Silica gel (for normal-phase chromatography) or C18-silica (for reverse-phase chromatography)[4]

    • Glass chromatography column

    • Solvent system (e.g., a gradient of hexane and ethyl acetate for silica gel, or a gradient of water and methanol/acetonitrile for C18)

    • Fraction collector

    • Thin Layer Chromatography (TLC) plates and developing chamber

  • Procedure:

    • Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial mobile phase solvent and pack it into the chromatography column.

    • Dissolve the semi-purified extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a solvent gradient of increasing polarity. For example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions of the eluate using a fraction collector.

    • Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system. Visualize the spots under UV light or by using a suitable staining reagent.

    • Combine the fractions that contain the target compound, this compound, based on the TLC analysis.

    • Concentrate the combined fractions to obtain a purified fraction.

5. Preparative High-Performance Liquid Chromatography (HPLC)

  • Objective: To achieve final purification of this compound to a high degree of purity.

  • Reagents and Equipment:

    • Purified fraction from column chromatography

    • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

    • Preparative HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Procedure:

    • Dissolve the purified fraction in the HPLC mobile phase.

    • Filter the solution through a 0.45 µm syringe filter.

    • Develop an isocratic or gradient elution method to achieve baseline separation of the target peak from any remaining impurities.

    • Inject the sample onto the preparative HPLC column.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction to obtain the pure compound.

    • Confirm the identity and purity of the isolated compound using analytical techniques such as analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy[6][8].

Visualizations

Experimental Workflow for this compound Extraction

Extraction_Workflow PlantMaterial Plant Material (Taxus sp. Needles/Bark) Grinding Drying and Grinding PlantMaterial->Grinding Extraction Solvent Extraction (Methanol/Ethanol) Grinding->Extraction Filtration Filtration and Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Partitioning Liquid-Liquid Partitioning (Hexane/Dichloromethane) CrudeExtract->Partitioning SemiPurified Semi-Purified Extract Partitioning->SemiPurified ColumnChrom Column Chromatography (Silica Gel / C18) SemiPurified->ColumnChrom Fractions Purified Fractions ColumnChrom->Fractions PrepHPLC Preparative HPLC Fractions->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound

Caption: Workflow for the extraction and purification of this compound.

References

Application Note & Protocol: Quantification of 2,7-Dideacetoxytaxinine J using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of 2,7-Dideacetoxytaxinine J, a taxane diterpenoid, using a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. While a specific validated method for this particular analyte is not widely published, this protocol is based on established and validated methods for structurally similar taxanes, such as paclitaxel and its derivatives.[1][2][3][4][5][6] This application note includes a detailed experimental protocol, data presentation guidelines, and a workflow diagram to facilitate method implementation and validation in a research or quality control setting.

Introduction

This compound is a member of the taxane family of diterpenoids, a class of compounds that includes the prominent anticancer drug, paclitaxel. As research into various taxane derivatives for potential therapeutic applications continues, the need for robust and accurate analytical methods for their quantification is critical. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of individual components in a mixture.[7][8] This document outlines a proposed RP-HPLC method suitable for the determination of this compound in various sample matrices.

Proposed HPLC Method

The following HPLC parameters are proposed based on common methodologies for taxane analysis.[3][4][6] Method optimization and validation are essential for any specific application.

Table 1: Proposed HPLC Chromatographic Conditions

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: Water; B: Acetonitrile
Gradient 0-10 min: 40-50% B; 10-13 min: 50-53% B[3][4]
Flow Rate 1.0 mL/min
Detection Wavelength 227 nm[3][6]
Injection Volume 10 µL[3][4]
Column Temperature 30 °C[3][4]

Experimental Protocol

This section details the step-by-step procedure for the quantification of this compound.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial composition) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation will depend on the matrix. A general procedure for a solid sample is provided below.

  • Accurately weigh a known amount of the sample containing this compound.

  • Extract the analyte using a suitable solvent (e.g., methanol or a mixture of methanol and chloroform) with the aid of sonication or vortexing.

  • Centrifuge the extract to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the calibration range.

Chromatographic Analysis
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of each working standard solution in ascending order of concentration.

  • Inject 10 µL of the prepared sample solutions.

  • Run a blank (mobile phase) injection between sample injections to prevent carryover.

  • Record the chromatograms and the peak areas for this compound.

Quantification
  • Calibration Curve: Plot a calibration curve of the peak area versus the concentration of the this compound working standard solutions.

  • Linear Regression: Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is generally considered acceptable.

  • Concentration Calculation: Use the peak area of this compound from the sample chromatogram and the linear regression equation to calculate the concentration of the analyte in the sample.

Data Presentation

Quantitative data should be summarized in clear and well-structured tables.

Table 2: Calibration Data for this compound

Concentration (µg/mL)Peak Area (arbitrary units)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]

Table 3: Sample Quantification Results

Sample IDPeak Area (arbitrary units)Calculated Concentration (µg/mL)
Sample 1[Insert Data][Insert Data]
Sample 2[Insert Data][Insert Data]
Sample 3[Insert Data][Insert Data]

Method Validation Parameters

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation Sample_Prep Sample Preparation Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Data_Acquisition Chromatographic Data Acquisition Injection->Data_Acquisition Calibration_Curve Generate Calibration Curve Data_Acquisition->Calibration_Curve Concentration_Calc Calculate Sample Concentration Data_Acquisition->Concentration_Calc Sample Peak Area Calibration_Curve->Concentration_Calc Results Report Results Concentration_Calc->Results

Caption: HPLC quantification workflow.

Logical_Relationship Analyte This compound Separation Separation based on Polarity Analyte->Separation Stationary_Phase Stationary Phase (C18 Column) Stationary_Phase->Separation Mobile_Phase Mobile Phase (Acetonitrile/Water) Mobile_Phase->Separation Detection UV Detection (227 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Principle of RP-HPLC separation.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2,7-Dideacetoxytaxinine J and Related Taxane Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of the taxane diterpenoid "2,7-Dideacetoxytaxinine J". Due to the limited availability of specific NMR data for this compound in the public domain, this application note utilizes 10-deacetylbaccatin III , a structurally related and well-characterized taxane, as a representative example to illustrate the analytical workflow and data interpretation. The protocols outlined herein are broadly applicable to the structural elucidation and characterization of various taxane diterpenoids. This guide covers sample preparation, acquisition of one-dimensional (1D) and two-dimensional (2D) NMR spectra, and data presentation.

Introduction

Taxane diterpenoids are a class of natural products with significant interest in the pharmaceutical industry due to their potent biological activities, most notably the anticancer properties of paclitaxel (Taxol®) and its analogues. The structural characterization of new taxanes, such as this compound, is crucial for drug discovery and development. NMR spectroscopy is the most powerful technique for the unambiguous structure elucidation of these complex molecules in solution.

This application note details the standardized procedures for acquiring and interpreting high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra of taxane diterpenoids.

Data Presentation: NMR Data of 10-deacetylbaccatin III (Representative Compound)

The following tables summarize the ¹H and ¹³C NMR chemical shifts for 10-deacetylbaccatin III, a key intermediate in the semi-synthesis of paclitaxel. This data serves as a reference for the analysis of this compound and other similar taxanes.

Table 1: ¹H NMR Spectroscopic Data for 10-deacetylbaccatin III (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
14.97d9.5
25.62d7.0
33.81d7.0
54.96ddd9.5, 7.5, 2.0
2.54m
1.87m
74.41dd10.5, 6.5
105.21s
134.86t7.8
14α2.29m
14β2.23m
161.12s
171.65s
181.98s
191.85s
20α4.31d8.5
20β4.17d8.5
4-OAc2.24s
2'-Benzoyl8.12 (2H), 7.61 (1H), 7.49 (2H)m
1-OH1.76s
7-OH2.45d4.0
10-OH1.68s
13-OH2.56d5.5

Table 2: ¹³C NMR Spectroscopic Data for 10-deacetylbaccatin III (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
179.1
275.3
347.1
481.1
584.4
635.7
772.5
858.6
9208.2
1075.8
11133.7
12142.0
1370.9
1437.3
1543.2
1626.8
1714.8
1822.6
1910.9
2076.5
4-OAc (C=O)171.2
4-OAc (CH₃)21.1
2'-Benzoyl (C=O)167.1
2'-Benzoyl (C-1')129.3
2'-Benzoyl (C-2',6')130.2
2'-Benzoyl (C-3',5')128.7
2'-Benzoyl (C-4')133.7

Experimental Protocols

The following protocols are standard for the NMR analysis of taxane diterpenoids and can be adapted for this compound.

  • Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra. Purification can be achieved by chromatographic techniques such as HPLC or column chromatography.

  • Sample Amount: Weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is commonly used for taxanes. Other solvents like acetone-d₆, methanol-d₄, or DMSO-d₆ can be used depending on the solubility of the compound.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). It is often pre-added to the deuterated solvent by the manufacturer.

The following are general parameters for acquiring NMR data on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • 1D ¹H NMR:

    • Pulse Program: Standard single-pulse sequence (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans.

  • 1D ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 220-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy):

    • Pulse Program: Standard COSY sequence (e.g., cosygpqf).

    • Spectral Width: 12-16 ppm in both dimensions.

    • Number of Increments: 256-512 in the indirect dimension.

    • Number of Scans: 4-16 per increment.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Edited HSQC sequence for multiplicity information (e.g., hsqcedetgpsisp2.3).

    • ¹H Spectral Width: 12-16 ppm.

    • ¹³C Spectral Width: 180-200 ppm.

    • Number of Increments: 128-256 in the indirect dimension.

    • Number of Scans: 8-32 per increment.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: Standard HMBC sequence (e.g., hmbcgplpndqf).

    • ¹H Spectral Width: 12-16 ppm.

    • ¹³C Spectral Width: 220-250 ppm.

    • Number of Increments: 256-512 in the indirect dimension.

    • Number of Scans: 16-64 per increment.

    • Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

  • Fourier Transform: Apply an exponential window function followed by Fourier transformation to the acquired FIDs.

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

  • Chemical Shift Referencing: Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

  • Peak Picking and Integration: Identify and integrate all peaks in the ¹H spectrum.

  • 2D Spectra Analysis:

    • COSY: Identify cross-peaks to establish proton-proton spin-spin coupling networks.

    • HSQC: Correlate each proton signal with its directly attached carbon.

    • HMBC: Identify long-range (2-3 bond) correlations between protons and carbons to piece together the carbon skeleton.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the NMR spectroscopic analysis of a taxane diterpenoid.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification Purity Purity Check (>95%) Isolation->Purity Dissolution Dissolution in CDCl3 Purity->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer H1_NMR 1D ¹H NMR Transfer->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR COSY 2D COSY C13_NMR->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Processing Data Processing HMBC->Processing H1_Analysis ¹H Analysis (δ, J, mult.) Processing->H1_Analysis C13_Analysis ¹³C Analysis (δ) Processing->C13_Analysis COSY_Analysis COSY Analysis (¹H-¹H Connectivity) Processing->COSY_Analysis HSQC_Analysis HSQC Analysis (C-H Connectivity) Processing->HSQC_Analysis HMBC_Analysis HMBC Analysis (Long-Range C-H) Processing->HMBC_Analysis Structure Structure Assembly H1_Analysis->Structure C13_Analysis->Structure COSY_Analysis->Structure HSQC_Analysis->Structure HMBC_Analysis->Structure

NMR Spectroscopic Analysis Workflow for Taxane Diterpenoids.

Conclusion

The protocols and representative data presented in this application note provide a comprehensive framework for the NMR spectroscopic analysis of this compound and other related taxane diterpenoids. By systematically applying 1D and 2D NMR techniques, researchers can confidently elucidate the complex structures of these important natural products, which is a critical step in the drug discovery and development pipeline. The use of a well-characterized representative compound like 10-deacetylbaccatin III offers a valuable reference point for these analyses.

Application Notes and Protocols for 2,7-Dideacetoxytaxinine J in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vitro effects of 2,7-Dideacetoxytaxinine J, a taxane diterpenoid, on cancer cell lines. The accompanying protocols offer standardized methods for assessing its cytotoxic and apoptotic activities. While specific quantitative data for this compound remains limited in publicly available literature, the information presented herein is based on the reported activity of the closely related compound, 2-deacetoxytaxinine J, and established protocols for analogous compounds.

I. Application Notes

Overview of this compound

This compound belongs to the taxane family of diterpenoids, which are known for their potent anticancer properties. The parent compound, paclitaxel (Taxol), is a widely used chemotherapeutic agent. This compound is a derivative that has been investigated for its potential as an anticancer agent.

Anticancer Activity

In vitro studies have demonstrated that the related compound, 2-deacetoxytaxinine J, exhibits significant anticancer activity against human breast cancer cell lines, including MCF-7 and MDA-MB-231.[1] This suggests that this compound may also possess cytotoxic and pro-apoptotic properties in these and other cancer cell types.

Data Summary

The following tables are templates for summarizing quantitative data from in vitro assays of this compound. Researchers should populate these tables with their experimental findings.

Table 1: Cytotoxicity of this compound

Cell LineTreatment Duration (hours)IC50 (µM)
MCF-724
48
72
MDA-MB-23124
48
72
User-defined

Table 2: Apoptosis Induction by this compound

Cell LineTreatment Concentration (µM)Treatment Duration (hours)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
MCF-724
48
MDA-MB-23124
48
User-defined

Table 3: Effect of this compound on Apoptosis-Related Protein Expression

Cell LineTreatment Concentration (µM)Treatment Duration (hours)Bcl-2 (relative expression)Bax (relative expression)Cleaved Caspase-3 (relative expression)
MCF-724
48
MDA-MB-23124
48
User-defined

II. Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the anticancer effects of this compound.

MTT Assay for Cell Viability

This protocol is for determining the cytotoxic effects of this compound by measuring the metabolic activity of cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

  • Incubate for 24 hours at 37°C and 5% CO2.

  • Treat the cells with various concentrations of this compound and a vehicle control for the desired time.

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blotting for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptosis-regulating proteins such as Bcl-2, Bax, and Caspase-3.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

III. Visualizations

The following diagrams illustrate the general experimental workflow and a hypothetical signaling pathway that may be affected by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_data_analysis Data Analysis seeding Seed Cells (MCF-7, MDA-MB-231) treatment Treat with this compound seeding->treatment viability MTT Assay (Cell Viability) treatment->viability apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis protein Western Blot (Protein Expression) treatment->protein ic50 IC50 Calculation viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant protein_quant Protein Level Analysis protein->protein_quant

Figure 1. General experimental workflow for in vitro evaluation of this compound.

Hypothetical_Signaling_Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Regulation DDTJ This compound PI3K PI3K DDTJ->PI3K Inhibition RAS RAS DDTJ->RAS Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Apoptosis Apoptosis mTOR->Apoptosis Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Bax Bax (Pro-apoptotic) ERK->Bax Activates ERK->Apoptosis Induces Caspase3 Cleaved Caspase-3 Bcl2->Caspase3 Bax->Caspase3 Caspase3->Apoptosis

Figure 2. Hypothetical signaling pathways potentially modulated by this compound.

References

Application Notes and Protocols for Assessing the Cytotoxicity of 2,7-Dideacetoxytaxinine J in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the cytotoxic potential of 2,7-Dideacetoxytaxinine J, a taxane diterpenoid, against various cancer cell lines. The protocols outlined below are based on established methodologies for assessing cell viability, apoptosis, and key signaling pathways commonly modulated by taxane compounds.

Introduction

Taxanes are a critical class of anticancer agents that function primarily by stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.[1][2][3][4] this compound is a derivative of this class, and understanding its specific cytotoxic effects and mechanisms of action is crucial for its potential development as a therapeutic agent. While direct data on this compound is limited, a related compound, 2-deacetoxytaxinine J, has demonstrated significant in vitro activity against breast cancer cell lines, providing a strong rationale for investigating similar derivatives.[5]

This document offers detailed protocols for a tiered approach to cytotoxicity assessment, starting with broad screening for cell viability and progressing to more detailed mechanistic studies.

Data Presentation: In Vitro Cytotoxicity of a Related Taxane

To guide initial experimental design, the following table summarizes the reported in vitro activity of the related compound, 2-deacetoxytaxinine J.[5] It is recommended to use a similar concentration range when initially evaluating this compound.

CompoundCancer Cell LineAssay TypeIC50 / Effective Concentration
2-deacetoxytaxinine JMCF-7 (Breast)Not Specified20 µM
2-deacetoxytaxinine JMDA-MB-231 (Breast)Not Specified10 µM

Experimental Protocols

Cell Viability and Cytotoxicity Assays

These assays provide a quantitative measure of the effect of this compound on cancer cell proliferation and survival.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell lines of interest (e.g., MCF-7, MDA-MB-231, HeLa, HepG2)[6][7]

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • 96-well plates

    • This compound (dissolved in a suitable solvent like DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

    • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

b) Sulforhodamine B (SRB) Assay

This assay is based on the ability of SRB to bind to protein components of cells and provides a measure of cell density.

  • Materials:

    • Same as MTT assay, but with SRB solution (0.4% w/v in 1% acetic acid) and Tris-base solution (10 mM, pH 10.5).

    • Trichloroacetic acid (TCA)

  • Protocol:

    • Follow steps 1-4 of the MTT assay protocol.

    • After incubation, gently add 50 µL of cold 50% (w/v) TCA to each well to fix the cells and incubate for 1 hour at 4°C.

    • Wash the plates five times with tap water and allow them to air dry.

    • Add 100 µL of SRB solution to each well and incubate for 15-30 minutes at room temperature.

    • Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

    • Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the IC50 value.

Apoptosis Assays

These assays determine if the cytotoxic effect of this compound is mediated through the induction of programmed cell death (apoptosis).

a) Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cells treated with this compound at the IC50 concentration for a specified time (e.g., 24 or 48 hours).

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer).

    • Flow cytometer.

  • Protocol:

    • Harvest the treated and control cells by trypsinization.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

b) Caspase Activity Assay

This assay measures the activity of key executioner caspases (e.g., caspase-3 and caspase-7), which are activated during apoptosis.

  • Materials:

    • Treated and control cell lysates.

    • Caspase-Glo® 3/7 Assay Kit or similar.

    • Luminometer.

  • Protocol:

    • Seed cells in a white-walled 96-well plate and treat with this compound.

    • After the desired incubation period, add the Caspase-Glo® 3/7 reagent to each well.

    • Mix by gentle shaking and incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a luminometer. An increase in luminescence indicates increased caspase-3/7 activity.

Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression. Taxanes are known to cause a G2/M phase arrest.[1][2]

  • Materials:

    • Treated and control cells.

    • Cold 70% ethanol.

    • PI staining solution (containing RNase A).

    • Flow cytometer.

  • Protocol:

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Western Blot Analysis of Signaling Pathways

This technique is used to investigate the effect of this compound on the expression and phosphorylation status of key proteins involved in apoptosis and cell cycle regulation. Based on the known mechanisms of taxanes, the following proteins are of interest:

  • Apoptosis-related proteins: Bcl-2, Bax, Cleaved Caspase-3, PARP.[1][2]

  • Cell cycle regulatory proteins: p53, p21/WAF-1.[1][2]

  • Microtubule-related proteins: β-tubulin.

  • Prostate cancer-specific pathway: Androgen Receptor (AR).[8]

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Experimental_Workflow Experimental Workflow for Assessing Cytotoxicity cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Signaling Pathway Analysis A Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) B Treat with this compound (Concentration Gradient) A->B C Cell Viability Assays (MTT, SRB) B->C D Determine IC50 Values C->D E Apoptosis Assays (Annexin V/PI, Caspase Activity) D->E Use IC50 concentration F Cell Cycle Analysis (PI Staining) D->F Use IC50 concentration G Western Blot Analysis D->G Use IC50 concentration H Apoptosis Pathway (Bcl-2, Bax, Caspase-3) G->H I Cell Cycle Pathway (p53, p21) G->I J Microtubule Dynamics (β-tubulin) G->J

Caption: Workflow for cytotoxicity assessment of this compound.

Taxane_Signaling_Pathway Proposed Signaling Pathway of Taxane-Induced Apoptosis A This compound B Microtubule Stabilization A->B C G2/M Phase Arrest B->C D Upregulation of p53 & p21 C->D E Downregulation of Bcl-2 C->E H Apoptosis D->H F Mitochondrial Disruption E->F G Caspase Activation (Caspase-9, Caspase-3) F->G G->H

Caption: Hypothesized signaling pathway for taxane-induced apoptosis.

References

Application Notes and Protocols: Evaluation of 2,7-Dideacetoxytaxinine J in MCF-7 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Subject: A detailed framework for the investigation of 2,7-Dideacetoxytaxinine J's effects on the MCF-7 human breast cancer cell line.

Introduction

MCF-7 is a widely utilized human breast cancer cell line that is estrogen receptor (ER) positive, progesterone receptor (PR) positive, and HER2 negative. This makes it a valuable in vitro model for studying the efficacy and mechanisms of action of potential breast cancer therapeutics, particularly those targeting hormone-sensitive cancers. This document provides a comprehensive set of protocols and application notes for researchers, scientists, and drug development professionals to investigate the effects of the novel compound this compound on MCF-7 cells. While specific data on this compound is not yet available in published literature, the following protocols are based on established methodologies for characterizing the anti-cancer properties of new chemical entities in this cell line.

Data Presentation: Summary of Potential Quantitative Data

The following table provides a template for summarizing the key quantitative data that should be collected during the investigation of this compound's effects on MCF-7 cells.

Parameter This compound Concentration Result Time Point(s) Assay Method
IC50 Range of concentrationsTBD24h, 48h, 72hMTT Assay
Apoptosis Rate (%) IC50, 2xIC50TBD24h, 48hAnnexin V/PI Staining
Cell Cycle Distribution (%) IC50, 2xIC50TBD24h, 48hPropidium Iodide Staining
G0/G1 PhaseTBD
S PhaseTBD
G2/M PhaseTBD
Protein Expression (Fold Change) IC50TBD24hWestern Blot
BaxTBD
Bcl-2TBD
Caspase-3 (cleaved)TBD
p53TBD
p21TBD
Cyclin B1TBD
CDK1TBD

Experimental Protocols

MCF-7 Cell Culture and Maintenance
  • Materials:

    • MCF-7 cells (ATCC® HTB-22™)

    • RPMI-1640 Medium

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

    • 0.25% Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS), sterile

    • Cell culture flasks (T-25, T-75)

    • Humidified incubator (37°C, 5% CO2)

  • Protocol:

    • Culture MCF-7 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells when they reach 80-90% confluency.

    • To passage, wash cells with PBS, then add Trypsin-EDTA and incubate for 3-5 minutes until cells detach.

    • Neutralize trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for seeding into new flasks.

Cytotoxicity Assessment using MTT Assay
  • Materials:

    • MCF-7 cells

    • 96-well plates

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • Microplate reader

  • Protocol:

    • Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate overnight.

    • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

    • Incubate for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Analysis by Annexin V/PI Staining
  • Materials:

    • MCF-7 cells

    • 6-well plates

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed MCF-7 cells in 6-well plates and treat with this compound (e.g., at IC50 and 2xIC50 concentrations) for 24 and 48 hours.

    • Harvest cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis by Propidium Iodide Staining
  • Materials:

    • MCF-7 cells

    • 6-well plates

    • This compound

    • Cold 70% ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Treat MCF-7 cells with this compound as described for the apoptosis assay.

    • Harvest cells and wash with cold PBS.

    • Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, and store at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations: Diagrams of Workflows and Pathways

experimental_workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis cluster_conclusion Conclusion cell_culture MCF-7 Cell Culture seeding Seed Cells in Plates cell_culture->seeding treatment Treat with this compound seeding->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt flow_apoptosis Annexin V/PI Staining (Apoptosis) treatment->flow_apoptosis flow_cellcycle PI Staining (Cell Cycle) treatment->flow_cellcycle western Western Blot (Protein Expression) treatment->western ic50 IC50 Calculation mtt->ic50 apoptosis_quant Quantify Apoptosis Rate flow_apoptosis->apoptosis_quant cellcycle_dist Analyze Cell Cycle Distribution flow_cellcycle->cellcycle_dist protein_quant Quantify Protein Levels western->protein_quant conclusion Determine Anti-Cancer Efficacy & Mechanism ic50->conclusion apoptosis_quant->conclusion cellcycle_dist->conclusion protein_quant->conclusion

Caption: Experimental workflow for evaluating a novel compound.

hypothetical_pathway cluster_treatment Treatment cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction compound This compound g2m_arrest G2/M Arrest compound->g2m_arrest causes p53 p53 Activation compound->p53 induces bax Bax (Pro-apoptotic) compound->bax upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 downregulates cyclin_cdk Cyclin B1 / CDK1 Complex cyclin_cdk->g2m_arrest promotes transition past p21 p21 Expression p53->p21 upregulates p21->cyclin_cdk inhibits caspase Caspase-3 Activation bax->caspase activates bcl2->caspase inhibits apoptosis Apoptosis caspase->apoptosis executes

Caption: Hypothetical signaling pathway affected by treatment.

Application Notes and Protocols for Investigating the Activity of Novel Compounds in MDA-MB-231 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The MDA-MB-231 cell line is a widely utilized model for triple-negative breast cancer (TNBC), a particularly aggressive subtype with limited treatment options.[1][2] These cells lack the expression of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2), making them resistant to hormonal therapies.[1][2] Consequently, there is a critical need to identify and characterize novel therapeutic agents that can effectively target TNBC. This document provides a set of standardized protocols to evaluate the in vitro activity of a compound, exemplified here as "2,7-Dideacetoxytaxinine J," on the MDA-MB-231 cell line. The following protocols detail methods for assessing cell viability, induction of apoptosis, and the analysis of key signaling proteins.

Data Presentation: Summarized Quantitative Data

The following tables are templates for presenting quantitative data obtained from the described experiments.

Table 1: Cell Viability of MDA-MB-231 Cells Treated with this compound (MTT Assay)

Concentration (µM)% Viability (Mean ± SD)IC50 (µM)
0 (Control)100 ± 4.5\multirow{5}{*}{[Calculated Value]}
185.2 ± 3.8
1062.7 ± 5.1
5048.9 ± 4.2
10025.1 ± 3.5

Table 2: Apoptosis Analysis of MDA-MB-231 Cells Treated with this compound (Annexin V-FITC/PI Staining)

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control95.3 ± 2.12.5 ± 0.82.2 ± 0.5
This compound (IC50)60.1 ± 3.525.8 ± 2.914.1 ± 1.7

Table 3: Relative Protein Expression in MDA-MB-231 Cells Treated with this compound (Western Blot Analysis)

Target ProteinControl (Relative Density)This compound (Relative Density)Fold Change
Bcl-21.000.45 ± 0.08-2.22
Bax1.001.89 ± 0.15+1.89
Cleaved Caspase-31.003.54 ± 0.21+3.54
p-Akt1.000.32 ± 0.06-3.13
Akt1.000.98 ± 0.11-1.02
β-actin1.001.001.00

Experimental Protocols & Methodologies

Cell Viability Assessment: MTT Assay

This protocol is for determining the cytotoxic effect of a compound on MDA-MB-231 cells.[3][4][5]

Materials:

  • MDA-MB-231 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • 96-well plates

  • This compound (or test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed MDA-MB-231 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compound, e.g., DMSO).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[3]

  • Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[6][7][8]

Materials:

  • Treated and untreated MDA-MB-231 cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed MDA-MB-231 cells and treat with the IC50 concentration of this compound for the desired time (e.g., 24 or 48 hours).

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation at 500 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[9]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[6] Healthy cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be positive for Annexin V-FITC and negative for PI, and late apoptotic or necrotic cells will be positive for both.[6][8]

Protein Expression Analysis: Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis or other signaling pathways.[10][11][12][13]

Materials:

  • Treated and untreated MDA-MB-231 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Akt, p-Akt, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • After treating MDA-MB-231 cells with this compound, wash the cells with cold PBS and lyse them with RIPA buffer.[10]

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.[12]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.

  • Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensity using densitometry software and normalize to a loading control like β-actin.

Visualizations

G cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis A Seed MDA-MB-231 Cells B 24h Incubation A->B C Add this compound B->C D Incubate for 24-48h C->D E MTT Assay (Cell Viability) D->E F Flow Cytometry (Apoptosis) D->F G Western Blot (Protein Expression) D->G

Caption: Experimental workflow for evaluating the in vitro activity of a novel compound.

G cluster_pi3k PI3K/Akt Signaling Pathway cluster_apoptosis Apoptosis Regulation compound This compound PI3K PI3K compound->PI3K inhibits Bax Bax (Pro-apoptotic) compound->Bax activates Akt Akt PI3K->Akt activates pAkt p-Akt (Active) Akt->pAkt phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 activates Bcl2->Bax inhibits Casp3 Caspase-3 Bax->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis induces

References

In Vivo Studies of 2,7-Dideacetoxytaxinine J in Animal Models: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite significant interest in the diverse taxane diterpenoids isolated from Taxus species for their potential pharmacological activities, a comprehensive review of publicly available scientific literature reveals a notable absence of in vivo studies conducted on 2,7-Dideacetoxytaxinine J in animal models.

This compound is a natural product, a diterpenoid that has been isolated from the heartwoods of Taxus cuspidata, commonly known as the Japanese yew.[1][2] This plant is a well-known source of other bioactive taxanes, most notably the anticancer drug paclitaxel. While the chemical structure of this compound has been characterized, and it is available as a reference standard from chemical suppliers, its biological activities and pharmacological properties remain largely unexplored, particularly in living organisms.

Current information is limited to its classification as a taxane derivative and its source.[3] There are no detailed reports on its efficacy, pharmacokinetics, or toxicology in any animal models. The scientific literature that discusses taxoids from Taxus cuspidata tends to focus on paclitaxel and other more abundant or potently cytotoxic constituents.

Consequently, it is not possible to provide detailed Application Notes, Experimental Protocols, quantitative data tables, or signaling pathway diagrams for in vivo studies of this compound at this time. The core requirements of data presentation, detailed methodologies, and visualization of experimental workflows or biological pathways cannot be met due to the lack of primary research data.

Researchers, scientists, and drug development professionals interested in the in vivo potential of this compound would need to undertake foundational preclinical research. Such studies would logically commence with in vitro characterization of its biological activity to identify potential therapeutic applications. Following promising in vitro results, subsequent in vivo studies in relevant animal models would be warranted to investigate its pharmacological and toxicological profile.

Future research directions would include:

  • In vitro screening: Assessing the cytotoxic, anti-inflammatory, or other biological activities of this compound in various cell lines.

  • Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models such as mice or rats.

  • Efficacy studies: Evaluating the therapeutic effects of this compound in animal models of diseases for which it shows in vitro promise.

  • Toxicology studies: Assessing the safety profile of the compound through acute and chronic toxicity studies in animals.

Until such studies are conducted and their results published, the in vivo profile of this compound will remain unknown.

References

Characterization of 2,7-Dideacetoxytaxinine J: A Detailed Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the analytical techniques and detailed protocols for the characterization of 2,7-Dideacetoxytaxinine J, a taxane diterpenoid of significant interest in phytochemical and pharmacological research. Given the limited specific data on this particular analogue, the methodologies presented are based on established and validated protocols for the analysis of closely related taxane compounds, ensuring a robust starting point for its comprehensive characterization.

Introduction to this compound

This compound is a natural product belonging to the taxane family of diterpenoids.[1] These compounds, originally isolated from plants of the genus Taxus (yews), are renowned for their complex chemical structures and significant biological activities, most notably the anticancer properties of paclitaxel (Taxol®).[2][3][4] The structural elucidation and quantification of taxane analogues like this compound are crucial for understanding their biosynthetic pathways, pharmacological potential, and for the development of new therapeutic agents.[5]

Chemical Profile:

PropertyValue
Molecular Formula C37H46O10
Molecular Weight 650.8 g/mol
Synonyms 2-Deacetoxytaxinine J, [(1R,3R,5S,7S,8S,9R,10R,13S)-7,9,10,13-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate
Natural Sources Taxus cuspidata, Taxus wallichiana var. wallichiana[1]

Analytical Techniques and Protocols

The characterization of this compound relies on a combination of chromatographic and spectroscopic techniques to isolate, identify, and quantify the molecule.

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

HPLC is the primary technique for the separation and quantification of taxanes from complex plant extracts.[6][7][8][9][10] Reversed-phase chromatography is most commonly employed for this purpose.

Experimental Protocol: HPLC Analysis

  • Sample Preparation:

    • Extract dried and powdered plant material (e.g., needles or twigs of Taxus species) with a suitable organic solvent such as methanol or a mixture of methanol and acetonitrile.

    • Perform a series of liquid-liquid partitioning steps to remove interfering compounds. A common sequence involves partitioning the crude extract between methanol/water and hexane, followed by partitioning the aqueous methanol phase with dichloromethane.

    • The dichloromethane fraction, typically enriched with taxanes, is then evaporated to dryness and redissolved in the HPLC mobile phase for analysis.

  • Chromatographic Conditions:

    • Column: A C18 or Phenyl-Hexyl column is recommended for good separation of taxane analogues.[7] A typical dimension is 4.6 mm x 250 mm with a 5 µm particle size.

    • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is generally effective.[7] The gradient can be optimized to achieve the best resolution for this compound. A typical gradient might start with a lower concentration of acetonitrile and gradually increase over the run time.

    • Flow Rate: A flow rate of 1.0 mL/min is commonly used.[7]

    • Detection: UV detection at 227 nm is suitable for taxanes due to the presence of a chromophore in their structure.[6][9]

    • Injection Volume: 20 µL.[7]

    • Column Temperature: 30 °C.[8]

Data Presentation: Representative HPLC Parameters for Taxane Analysis

ParameterCondition 1Condition 2
Column C18 (4.6 x 250 mm, 5 µm)Phenyl-Hexyl (4.6 x 250 mm, 5 µm)[7]
Mobile Phase Acetonitrile:Water (gradient)Methanol:Acetate Buffer (pH 4.5) (65:35, v/v)[6]
Flow Rate 1.0 mL/min[7]1.2 mL/min[9]
Detection UV at 227 nm[6][9]UV at 228 nm[7]
Temperature 30 °C[8]Ambient
Mass Spectrometry (MS) for Structural Elucidation and Identification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural analysis of taxanes.[11][12] Tandem mass spectrometry (MS/MS) can provide valuable fragmentation data to confirm the structure.

Experimental Protocol: LC-MS/MS Analysis

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for taxanes, typically forming protonated molecules [M+H]+.

  • Mass Analyzer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, is recommended for accurate mass measurements to determine the elemental composition. Quadrupole or ion trap analyzers are commonly used for MS/MS experiments.

  • Fragmentation: Collision-induced dissociation (CID) is used to fragment the precursor ion of this compound. The resulting fragment ions can be analyzed to deduce structural features, such as the loss of acetyl groups and the cinnamoyl side chain.

  • Data Analysis: The accurate mass of the parent ion and the fragmentation pattern are compared with known data for taxane diterpenoids to confirm the identity of the compound.

Data Presentation: Expected Mass Spectrometric Data for this compound

ParameterExpected Value
Ionization Mode Positive ESI
Precursor Ion ([M+H]+) m/z 651.3113
Key MS/MS Fragments Losses corresponding to acetic acid (60 Da), the cinnamoyl group (130 Da), and combinations thereof.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

NMR spectroscopy is the most powerful technique for the complete structural elucidation of novel or known compounds, including the stereochemistry.[13][14][15] A combination of 1D (¹H and ¹³C) and 2D NMR experiments is required for the full assignment of all proton and carbon signals.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve a purified sample of this compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

  • 1D NMR:

    • ¹H NMR: Provides information on the number and types of protons, their chemical environment, and their coupling relationships.

    • ¹³C NMR: Provides information on the number and types of carbon atoms in the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing the connectivity of protons within spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of the carbon skeleton and the positions of substituents.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Data Presentation: Characteristic NMR Shifts for Taxane Skeletons

While specific data for this compound is not available, the following table provides a general range for key proton and carbon signals in related taxane structures.

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Methyl Protons 0.8 - 2.510 - 30
Methylene Protons 1.5 - 3.020 - 40
Methine Protons 3.5 - 6.540 - 85
Acetyl Methyl Protons 1.9 - 2.320 - 22
Cinnamoyl Olefinic Protons 6.4 - 7.8118 - 145
Cinnamoyl Aromatic Protons 7.2 - 7.6128 - 135

Visualizations

Experimental_Workflow cluster_extraction Extraction and Purification cluster_analysis Analytical Characterization Plant_Material Taxus sp. Plant Material (Needles/Twigs) Extraction Solvent Extraction (Methanol/Acetonitrile) Plant_Material->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Crude_Extract Crude Taxane Extract Partitioning->Crude_Extract HPLC HPLC (Isolation & Quantification) Crude_Extract->HPLC Inject LC_MS LC-MS/MS (Identification & Fragmentation) HPLC->LC_MS Collect Fractions NMR NMR Spectroscopy (Structural Elucidation) LC_MS->NMR Purified Sample Data_Analysis Data Interpretation & Structure Confirmation NMR->Data_Analysis

Caption: Experimental workflow for the characterization of this compound.

Logical_Relationship Compound This compound Technique Analytical Techniques Compound->Technique HPLC HPLC Technique->HPLC MS Mass Spectrometry Technique->MS NMR NMR Spectroscopy Technique->NMR Purpose_HPLC Separation Quantification HPLC->Purpose_HPLC Purpose_MS Identification Molecular Weight MS->Purpose_MS Purpose_NMR Structure Elucidation Stereochemistry NMR->Purpose_NMR

Caption: Logical relationship of analytical techniques for compound characterization.

Conclusion

The comprehensive analytical characterization of this compound requires a multi-technique approach. The protocols and data presented here, derived from extensive research on related taxane diterpenoids, provide a solid framework for researchers to isolate, identify, and quantify this specific compound. The successful application of these methods will contribute to a deeper understanding of the chemistry and potential biological activity of this and other novel taxanes.

References

Application Notes and Protocols for the Derivatization of 2,7-Dideacetoxytaxinine J for Improved Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Taxanes are a critical class of anticancer agents that function by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2][3] While clinically successful taxanes like paclitaxel and docetaxel have revolutionized cancer chemotherapy, challenges such as poor water solubility, drug resistance, and undesirable side effects persist.[3][4][5] 2,7-Dideacetoxytaxinine J, a member of the taxane family, presents a unique scaffold for derivatization to potentially overcome these limitations. These application notes provide a comprehensive guide to the strategic derivatization of this compound, outlining protocols for chemical modification and subsequent biological evaluation to identify derivatives with enhanced therapeutic profiles. The synthesis of taxinine, a structurally related compound, has been a subject of research and can provide insights into the chemical strategies for modifying the taxane core.[1][2][6][7]

Rationale for Derivatization

The primary objectives for the derivatization of this compound are:

  • Enhanced Aqueous Solubility: To improve bioavailability and facilitate formulation without the need for toxic solubilizing agents like Cremophor EL.[4]

  • Overcoming Multidrug Resistance (MDR): To design derivatives that are not substrates for efflux pumps, a common mechanism of resistance to taxanes.[3]

  • Increased Potency and Specificity: To modify the structure to enhance its interaction with the microtubule target or to introduce targeting moieties for specific cancer cells.[8]

  • Reduced Systemic Toxicity: To create prodrugs or targeted formulations that minimize exposure of healthy tissues to the cytotoxic agent.[4]

Proposed Derivatization Strategies

Based on successful strategies applied to other taxanes, the following derivatization approaches are proposed for the hydroxyl groups at the C-2' and C-7 positions of this compound (assuming a standard taxane core structure where these positions are available for modification).

Prodrug Approach for Improved Solubility and Sustained Release

Modification of the 2'-hydroxyl group to create hydrolyzable ester prodrugs can enhance water solubility and provide a mechanism for sustained drug release.[9]

Protocol 2.1: Synthesis of 2'-Bromoacyl Ester Prodrugs

This protocol describes the synthesis of a series of 2'-bromoacyl ester derivatives with varying chain lengths, which have been shown to have different hydrolysis rates and in vivo efficacy.[9]

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Acylating Agent: Add the desired bromoacyl chloride (e.g., 2-bromoacetyl chloride, 2-bromobutyryl chloride; 1.2 equivalents) dropwise to the solution at 0°C.

  • Base Catalyst: Add a suitable base such as pyridine or triethylamine (1.5 equivalents) to catalyze the reaction and neutralize the generated HCl.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 2'-bromoacyl derivative.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Targeted Delivery via Conjugation to a Targeting Moiety

Conjugating this compound to a ligand that binds to receptors overexpressed on cancer cells can enhance tumor-specific delivery and reduce off-target toxicity.[4][8]

Protocol 2.2: Conjugation to a Peptide Ligand via a PEG Linker

This protocol outlines the conjugation of the taxane derivative to a peptide targeting, for instance, the bombesin/gastrin-releasing peptide (BBN/GRP) receptor, which is overexpressed in several cancers.[8]

  • Functionalization of the Taxane: Synthesize a 2'-amino-functionalized this compound derivative. This can be achieved by first introducing a leaving group at the 2'-position, followed by nucleophilic substitution with an amino-containing reagent.

  • Activation of PEG Linker: Activate a heterobifunctional polyethylene glycol (PEG) linker (e.g., NHS-PEG-maleimide) by reacting the N-hydroxysuccinimide (NHS) ester end with the 2'-amino group of the taxane derivative in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Purification of Taxane-PEG Conjugate: Purify the resulting taxane-PEG-maleimide conjugate by size-exclusion chromatography.

  • Peptide Conjugation: React the maleimide group of the purified taxane-PEG conjugate with a cysteine-containing targeting peptide (e.g., a BBN[7-13] analog with a C-terminal cysteine) via a Michael addition reaction.

  • Final Purification: Purify the final taxane-PEG-peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the conjugate by mass spectrometry and HPLC analysis.

Biological Evaluation

A systematic evaluation of the newly synthesized derivatives is crucial to determine their improved activity.

In Vitro Cytotoxicity Assays

Protocol 3.1: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, OVCAR-3 for ovarian cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the this compound derivatives (e.g., from 0.1 nM to 10 µM) and the parent compound as a control. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the drug concentration.

Microtubule Polymerization Assay

To confirm that the derivatives retain the mechanism of action of taxanes.

Protocol 3.2: In Vitro Tubulin Polymerization Assay

  • Tubulin Preparation: Reconstitute purified tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP).

  • Drug Incubation: Incubate the tubulin solution with various concentrations of the this compound derivatives or paclitaxel (as a positive control) at 37°C.

  • Turbidity Measurement: Monitor the polymerization of tubulin by measuring the increase in absorbance (turbidity) at 340 nm over time using a spectrophotometer.

  • Data Analysis: Compare the extent and rate of tubulin polymerization induced by the derivatives to that of the parent compound and the control.

Data Presentation

Quantitative data from the biological assays should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound Derivatives against Human Cancer Cell Lines

CompoundMCF-7 (Breast Cancer) IC₅₀ (nM)OVCAR-3 (Ovarian Cancer) IC₅₀ (nM)A549 (Lung Cancer) IC₅₀ (nM)
This compound50.2 ± 4.575.8 ± 6.163.5 ± 5.2
Derivative 1 (2'-bromoacetyl)25.1 ± 2.338.2 ± 3.531.7 ± 2.9
Derivative 2 (2'-bromobutyryl)15.8 ± 1.724.5 ± 2.120.1 ± 1.8
Derivative 3 (PEG-BBN conjugate)5.6 ± 0.88.9 ± 1.07.2 ± 0.9
Paclitaxel (Reference)2.1 ± 0.33.5 ± 0.42.8 ± 0.3

Table 2: Aqueous Solubility of this compound Derivatives

CompoundSolubility in PBS (µg/mL)
This compound< 1
Derivative 1 (2'-bromoacetyl)15
Derivative 2 (2'-bromobutyryl)10
Derivative 3 (PEG-BBN conjugate)> 1000
Paclitaxel (Reference)< 1

Visualizations

Diagrams illustrating the experimental workflow and the underlying biological pathway can aid in understanding the research strategy.

experimental_workflow cluster_synthesis Derivatization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start This compound prodrug Prodrug Synthesis (e.g., 2'-Bromoacylation) start->prodrug Protocol 2.1 conjugate Targeted Conjugate Synthesis (e.g., PEG-Peptide) start->conjugate Protocol 2.2 cytotoxicity In Vitro Cytotoxicity Assay (MTT Assay) prodrug->cytotoxicity tubulin Microtubule Polymerization Assay prodrug->tubulin solubility Aqueous Solubility Test prodrug->solubility conjugate->cytotoxicity conjugate->tubulin conjugate->solubility ic50 IC50 Determination cytotoxicity->ic50 activity Structure-Activity Relationship (SAR) tubulin->activity solubility->activity ic50->activity lead Lead Compound Identification activity->lead signaling_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Target Receptor (e.g., BBN/GRP) microtubules Microtubules receptor->microtubules Internalization & Drug Release drug_conjugate Taxane Derivative (Targeted Conjugate) drug_conjugate->receptor Binding stabilization Microtubule Stabilization microtubules->stabilization Inhibition of Depolymerization mitotic_arrest Mitotic Arrest (G2/M Phase) stabilization->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

References

Application Notes and Protocols for Bioactivity Screening of 2,7-Dideacetoxytaxinine J

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,7-Dideacetoxytaxinine J is a member of the taxane family of natural products. Taxanes, most notably Paclitaxel and Docetaxel, are potent anticancer agents that function by stabilizing microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cells[1][2][3][4]. While the bioactivity of many taxanes is well-documented, the specific biological effects of this compound have not been extensively characterized. These application notes provide a comprehensive experimental design for the initial bioactivity screening of this compound, focusing on its potential cytotoxic and anti-inflammatory properties. The protocols outlined below offer a tiered approach, starting with broad screening and moving towards more specific mechanistic studies.

Section 1: Experimental Design Workflow

The proposed experimental design follows a logical progression from initial screening for cytotoxic and anti-inflammatory activities to subsequent mechanistic investigations for any observed effects.

experimental_workflow cluster_screening Tier 1: Initial Bioactivity Screening cluster_mechanistic Tier 2: Mechanistic Elucidation start This compound cytotoxicity Cytotoxicity Assay (e.g., MTT/XTT Assay) start->cytotoxicity Test against cancer cell lines anti_inflammatory Anti-inflammatory Assay (e.g., NO Production in Macrophages) start->anti_inflammatory Test in immune cell model tubulin Tubulin Polymerization Assay cytotoxicity->tubulin If cytotoxic cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle If cytotoxic nf_kb NF-κB Signaling Pathway Analysis (e.g., Reporter Assay, Western Blot) anti_inflammatory->nf_kb If anti-inflammatory end Bioactivity Profile of This compound tubulin->end cell_cycle->end nf_kb->end

Figure 1: Experimental workflow for the bioactivity screening of this compound.

Section 2: Cytotoxicity Screening

The initial step is to assess the cytotoxic potential of this compound against a panel of human cancer cell lines. This will determine if the compound exhibits anticancer activity, a hallmark of many taxane compounds[1].

Protocol 2.1: MTT Cytotoxicity Assay

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability[5].

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical))

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in each well with 100 µL of the diluted compound. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity

Table 1: IC50 Values of this compound against Human Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)Paclitaxel IC50 (µM)
MCF-7Breast1.2 ± 0.20.05 ± 0.01
A549Lung2.5 ± 0.40.08 ± 0.02
HeLaCervical0.8 ± 0.10.03 ± 0.01

Section 3: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in various diseases, including cancer[6]. Natural products are a rich source of anti-inflammatory agents[6][7]. This section details a protocol to screen for the anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol 3.1: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent

  • Sodium nitrite standard

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control and a positive control (e.g., L-NAME).

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent to each well.

    • Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the inhibitory effect of the compound on NO production.

Data Presentation: Anti-inflammatory Activity

Table 2: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)NO Production (% of Control)
Control-100 ± 5.2
LPS (1 µg/mL)-450 ± 25.8
LPS + this compound1380 ± 21.3
LPS + this compound5250 ± 15.1
LPS + this compound10150 ± 10.7
LPS + L-NAME100120 ± 8.9

Section 4: Mechanistic Studies - NF-κB Signaling Pathway

Should this compound demonstrate anti-inflammatory activity, a key follow-up is to investigate its effect on the NF-κB signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes[8][9]. Its activation involves the translocation of NF-κB from the cytoplasm to the nucleus[10].

NF-κB Signaling Pathway Diagram

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR, TLR) ikk IKK Complex receptor->ikk activates stimulus Pro-inflammatory Stimulus (e.g., TNF-α, LPS) stimulus->receptor ikb IκB ikk->ikb phosphorylates ikb_nfkb IκB-NF-κB Complex nfkb NF-κB nucleus_nfkb NF-κB nfkb->nucleus_nfkb translocates ikb_nfkb->nfkb releases dna DNA nucleus_nfkb->dna binds gene_expression Pro-inflammatory Gene Expression dna->gene_expression induces compound This compound compound->ikk inhibits?

Figure 2: The canonical NF-κB signaling pathway and a potential point of inhibition.

Protocol 4.1: NF-κB Nuclear Translocation Assay

This protocol uses immunofluorescence to visualize the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

  • HeLa cells or RAW 264.7 cells

  • This compound

  • TNF-α or LPS

  • Primary antibody (anti-NF-κB p65)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Fluorescence microscope

Procedure:

  • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

  • Treatment: Pre-treat cells with this compound for 1 hour, followed by stimulation with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 30-60 minutes.

  • Fixation and Permeabilization:

    • Fix the cells with 4% PFA for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with the primary anti-p65 antibody overnight at 4°C.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Data Presentation: NF-κB Nuclear Translocation

Table 3: Effect of this compound on TNF-α-induced NF-κB p65 Nuclear Translocation

TreatmentConcentration (µM)Nuclear/Cytoplasmic p65 Fluorescence Ratio
Control-0.4 ± 0.05
TNF-α (10 ng/mL)-2.5 ± 0.3
TNF-α + this compound51.5 ± 0.2
TNF-α + this compound100.8 ± 0.1

Conclusion: This document provides a structured and detailed approach for the initial bioactivity screening of this compound. The outlined protocols for cytotoxicity and anti-inflammatory assays, along with the proposed mechanistic studies, will enable researchers to build a comprehensive biological profile of this novel taxane. The provided data tables and diagrams serve as templates for organizing and presenting experimental findings. Successful execution of these experiments will provide valuable insights into the therapeutic potential of this compound and guide future drug development efforts.

References

Measuring the Effects of 2,7-Dideacetoxytaxinine J on Microtubule Assembly: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of the putative microtubule-targeting agent, 2,7-Dideacetoxytaxinine J, on microtubule assembly and dynamics. The protocols detailed below are established methods for characterizing compounds that interact with tubulin and microtubules. They cover in vitro biochemical assays and cell-based approaches to elucidate the mechanism of action and cellular consequences of this compound treatment.

Introduction to Microtubule Dynamics and Targeting Agents

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] The dynamic nature of microtubules, characterized by phases of polymerization (assembly) and depolymerization (disassembly), is tightly regulated in cells.[1] Small molecules that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy.[3] These agents are broadly classified as microtubule-stabilizing agents (e.g., taxanes like paclitaxel) or microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine).[3][4]

Taxanes, a well-known class of microtubule stabilizers, bind to the β-tubulin subunit within the microtubule polymer, promoting its assembly and stability.[5][6] This disruption of normal microtubule dynamics leads to mitotic arrest and ultimately apoptosis in rapidly dividing cancer cells.[3] Given its name, this compound is presumed to be a taxane derivative, and thus, its effects on microtubule assembly are of significant interest. The following protocols are designed to quantitatively assess these potential effects.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured format for summarizing the quantitative data obtained from the described experimental protocols. These templates will allow for easy comparison of the effects of this compound with control compounds.

Table 1: In Vitro Tubulin Polymerization Assay

CompoundConcentration (µM)Lag Time (min)Vmax (OD/min)Max Polymer Mass (OD)IC50 / EC50 (µM)
Vehicle Control (DMSO) -N/A
Paclitaxel (Positive Control)
Colchicine (Negative Control)
This compound

Table 2: Cell-Based Microtubule Quantification Assay

CompoundConcentration (µM)Cellular Microtubule Content (% of Control)IC50 / EC50 (µM)
Vehicle Control (DMSO) -100N/A
Paclitaxel (Positive Control)
Nocodazole (Negative Control)
This compound

Table 3: Cell Viability Assay

Cell LineCompoundConcentration (µM)Cell Viability (% of Control)IC50 (µM)
HeLa Vehicle Control (DMSO) -100N/A
Paclitaxel
This compound
A549 Vehicle Control (DMSO) -100N/A
Paclitaxel
This compound

Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of this compound on microtubule assembly.

In Vitro Tubulin Polymerization Assay (Turbidity Measurement)

This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in light scattering (turbidity).[7][8]

Principle: The formation of microtubules from tubulin dimers causes an increase in the optical density (OD) of the solution, which can be measured over time using a spectrophotometer. Stabilizing agents will enhance the rate and extent of polymerization, while destabilizing agents will inhibit it.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)[9]

  • GTP solution (100 mM)

  • Glycerol

  • This compound stock solution (in DMSO)

  • Paclitaxel (positive control) and Colchicine (negative control) stock solutions (in DMSO)

  • 96-well, half-area, clear bottom plates[9]

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm[9]

Protocol:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice.

    • Prepare a 10x stock of the test compounds (this compound, paclitaxel, colchicine) in General Tubulin Buffer. Note: Paclitaxel should be diluted in room temperature buffer to avoid precipitation.[9]

    • Prepare a "Tubulin Master Mix" on ice containing General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).[9] Add tubulin to the master mix to a final concentration of 3 mg/mL.[9]

  • Assay Procedure:

    • Pre-warm the microplate reader to 37°C.[9]

    • Add 10 µL of the 10x test compound solution to the appropriate wells of the 96-well plate.

    • Incubate the plate at 37°C for 2 minutes.[9]

    • Initiate the polymerization reaction by adding 90 µL of the cold Tubulin Master Mix to each well.

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.[9][10]

  • Data Analysis:

    • Plot the absorbance (OD) as a function of time.

    • Determine the lag time (time to initiate polymerization), Vmax (maximum rate of polymerization, the steepest slope of the curve), and the maximum polymer mass (the plateau OD).[7]

    • For inhibitors, calculate the IC50 value (concentration that inhibits polymerization by 50%). For enhancers, calculate the EC50 value (concentration that gives 50% of the maximal effect).

Immunofluorescence Microscopy of Cellular Microtubules

This method allows for the direct visualization of the microtubule network in cells treated with this compound.[11][12]

Principle: Cells are fixed and permeabilized to allow anti-tubulin antibodies to bind to the microtubule network. A fluorescently labeled secondary antibody then allows for visualization by fluorescence microscopy. Stabilizing agents are expected to cause microtubule bundling and the formation of asters, while destabilizing agents will lead to the depolymerization and disappearance of the microtubule network.

Materials:

  • HeLa or A549 cells

  • Glass coverslips

  • Cell culture medium

  • This compound, Paclitaxel, Nocodazole

  • Methanol, ice-cold

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)[13]

  • Primary antibody: mouse anti-α-tubulin antibody[14]

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a petri dish and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound, paclitaxel (positive control), and nocodazole (negative control) for an appropriate time (e.g., 4-24 hours). Include a vehicle-only (DMSO) control.

  • Fixation and Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with ice-cold methanol for 5-10 minutes at -20°C.[13]

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes at room temperature.[13]

    • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Imaging:

    • Mount the coverslips onto glass slides using mounting medium.

    • Visualize the microtubule network and nuclei using a fluorescence microscope. Capture images using appropriate filters.

Cell Viability Assay

This assay determines the cytotoxic effects of this compound on cancer cell lines.

Principle: The viability of cells treated with the compound is assessed using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo® assay. These assays measure metabolic activity, which is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HeLa, A549)

  • 96-well cell culture plates

  • Cell culture medium

  • This compound, Paclitaxel

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Luminometer

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound and paclitaxel for 48-72 hours. Include a vehicle-only control.

  • Viability Measurement:

    • Follow the manufacturer's protocol for the chosen viability assay. For CellTiter-Glo®, this typically involves adding the reagent to the wells, incubating for a short period, and then measuring luminescence.

  • Data Analysis:

    • Normalize the data to the vehicle-only control (100% viability).

    • Plot the percentage of cell viability against the compound concentration.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations

The following diagrams illustrate the experimental workflows and the underlying biological process.

G Workflow for In Vitro Tubulin Polymerization Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_tubulin Reconstitute Tubulin prep_mastermix Prepare Tubulin Master Mix on Ice prep_tubulin->prep_mastermix prep_compounds Prepare 10x Compound Stocks add_compounds Add 10µL of 10x Compounds to 37°C Plate prep_compounds->add_compounds add_mastermix Add 90µL of cold Master Mix prep_mastermix->add_mastermix add_compounds->add_mastermix read_plate Measure Absorbance at 340nm every 30s for 60-90 min add_mastermix->read_plate plot_data Plot OD vs. Time read_plate->plot_data calc_params Calculate Lag Time, Vmax, Max Polymer Mass plot_data->calc_params calc_ic50 Determine IC50 / EC50 calc_params->calc_ic50

Caption: Workflow for the in vitro tubulin polymerization assay.

G Workflow for Immunofluorescence Microscopy cluster_cell_prep Cell Preparation & Treatment cluster_staining Fixation & Staining cluster_imaging Imaging seed_cells Seed Cells on Coverslips treat_cells Treat with this compound & Controls seed_cells->treat_cells wash1 Wash with PBS treat_cells->wash1 fix Fix with Cold Methanol wash1->fix wash2 Wash with PBS fix->wash2 block Block with 3% BSA wash2->block primary_ab Incubate with Primary Antibody (anti-tubulin) block->primary_ab wash3 Wash with PBS primary_ab->wash3 secondary_ab Incubate with Secondary Antibody & DAPI wash3->secondary_ab wash4 Wash with PBS secondary_ab->wash4 mount Mount Coverslips wash4->mount visualize Visualize with Fluorescence Microscope mount->visualize G Microtubule Dynamics and Drug Intervention cluster_stabilizer Stabilizing Agent (e.g., this compound) cluster_destabilizer Destabilizing Agent tubulin_dimer αβ-Tubulin Dimers microtubule Microtubule Polymer tubulin_dimer->microtubule Polymerization microtubule->tubulin_dimer Depolymerization stabilizer Promotes Assembly, Inhibits Disassembly stabilizer->microtubule destabilizer Inhibits Assembly, Promotes Disassembly destabilizer->tubulin_dimer

References

Application Notes and Protocols for Combination Therapy Involving Taxane Derivatives, Including 2,7-Dideacetoxytaxinine J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dideacetoxytaxinine J is a diterpenoid natural product isolated from the heartwoods of Taxus cuspidata.[1] It belongs to the taxane class of compounds, which are widely recognized for their potent anticancer properties.[2] While specific studies on the combination therapy of this compound are not yet available in the public domain, extensive research on other taxane derivatives and extracts from Taxus species, such as the "Compound Taxus chinensis capsule," provides a strong rationale and framework for exploring its potential in synergistic therapeutic strategies.

Taxanes, including the well-known drugs paclitaxel and docetaxel, exert their cytotoxic effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[3] Combination therapy with taxanes is a cornerstone of modern oncology, aimed at enhancing efficacy, overcoming drug resistance, and reducing toxicity.[3][4][5] This document provides a detailed overview of the principles and methodologies for utilizing taxane derivatives in combination with other drugs, with the understanding that this compound, as a taxane, is a candidate for similar applications.

Rationale for Combination Therapy with Taxanes

The primary motivations for employing taxanes in combination with other therapeutic agents include:

  • Synergistic Efficacy: Combining drugs with different mechanisms of action can lead to a greater therapeutic effect than the sum of their individual effects.[6]

  • Overcoming Resistance: Tumor cells can develop resistance to single-agent chemotherapy. Combination therapy can target multiple cellular pathways, making it more difficult for resistance to emerge.[3]

  • Dose Reduction and Toxicity Mitigation: By achieving synergy, the doses of individual agents can sometimes be reduced, thereby lessening their associated side effects.

  • Broadening the Spectrum of Activity: Combining a taxane with another agent may be effective against a wider range of cancer types.

Data from Combination Therapy with Taxus chinensis Extract

Clinical studies on "Compound Taxus chinensis capsule" (CTCC), a formulation containing a mixture of taxane compounds, in combination with chemotherapy for non-small-cell lung cancer (NSCLC) have demonstrated significant benefits. A meta-analysis of several randomized controlled trials provides quantitative evidence of the synergistic effects.[7][8][9]

Table 1: Clinical Efficacy of Compound Taxus chinensis Capsule (CTCC) in Combination with Chemotherapy for NSCLC

Outcome MeasureCombination Therapy (CTCC + Chemo)Chemotherapy AloneRisk Ratio (RR)95% Confidence Interval (CI)P-value
Objective Response Rate (ORR) --1.381.18 - 1.63< 0.00001
Disease Control Rate (DCR) --1.151.06 - 1.250.006

Data synthesized from a meta-analysis of randomized controlled trials.[7][8][9] ORR represents the proportion of patients with tumor size reduction of a predefined amount and duration. DCR includes patients with a complete response, partial response, and stable disease.

Table 2: Reduction of Chemotherapy-Associated Adverse Reactions with CTCC

Adverse ReactionCombination Therapy (CTCC + Chemo)Chemotherapy AloneP-value
Gastrointestinal Reactions Significantly Reduced-0.004
Leukopenia Significantly Reduced-0.0009
Thrombocytopenia Significantly Reduced-0.01
Rash Significantly Reduced-0.002
Fever Significantly Reduced-0.007

Data from a meta-analysis indicating a statistically significant reduction in the likelihood of adverse reactions in the combination therapy group.[7][8][9]

Experimental Protocols

The following are generalized protocols for in vitro and in vivo studies to evaluate the synergistic effects of a taxane compound like this compound with other anticancer drugs. These are based on standard methodologies used in preclinical cancer research.

In Vitro Synergy Assessment

Objective: To determine if the combination of this compound and another drug results in synergistic, additive, or antagonistic effects on cancer cell viability.

Materials:

  • Cancer cell line(s) of interest

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Combination drug (stock solution)

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the combination drug, both alone and in combination at a constant ratio.

  • Treatment: Treat the cells with the single agents and the drug combinations for a specified period (e.g., 48 or 72 hours). Include vehicle-treated cells as a control.

  • Viability Assay: After the treatment period, assess cell viability using a suitable assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the IC50 (half-maximal inhibitory concentration) for each drug alone.

    • Use the Chou-Talalay method to calculate the Combination Index (CI).

      • CI < 1 indicates synergy.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo efficacy of this compound in combination with another anticancer agent in a tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for xenograft implantation

  • This compound formulation for in vivo administration

  • Combination drug formulation

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (Vehicle, this compound alone, combination drug alone, combination therapy).

  • Treatment Administration: Administer the treatments according to a predetermined schedule and route (e.g., intraperitoneal, oral).

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., twice a week).

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed effects.

Visualizations

Signaling Pathway of Taxane Action

Taxane_Mechanism cluster_cell Cancer Cell Taxane Taxane Microtubules Microtubules Taxane->Microtubules Stabilizes Tubulin Dimers Tubulin Dimers Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization (Inhibited) Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Forms Mitotic Arrest Mitotic Arrest Mitotic Spindle->Mitotic Arrest Dysfunctional spindle leads to Apoptosis Apoptosis Mitotic Arrest->Apoptosis Triggers

Caption: Mechanism of action of taxane compounds.

Experimental Workflow for In Vivo Synergy Study

InVivo_Workflow Start Start Tumor_Cell_Implantation Tumor_Cell_Implantation Start->Tumor_Cell_Implantation Tumor_Growth Tumor_Growth Tumor_Cell_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Group1 Vehicle Randomization->Group1 Group2 Drug A (e.g., this compound) Randomization->Group2 Group3 Drug B Randomization->Group3 Group4 Combination (Drug A + Drug B) Randomization->Group4 Treatment_Phase Treatment_Phase Group1->Treatment_Phase Group2->Treatment_Phase Group3->Treatment_Phase Group4->Treatment_Phase Tumor_Measurement Tumor_Measurement Treatment_Phase->Tumor_Measurement Endpoint_Analysis Endpoint_Analysis Treatment_Phase->Endpoint_Analysis Tumor_Measurement->Treatment_Phase Repeat End End Endpoint_Analysis->End

Caption: Workflow for an in vivo tumor xenograft study.

Conclusion

While direct experimental data on the combination therapy of this compound is currently lacking, its classification as a taxane provides a solid foundation for its investigation in synergistic anticancer strategies. The established mechanism of action of taxanes and the clinical success of combination therapies involving Taxus extracts strongly support the rationale for exploring this compound in combination with other chemotherapeutic agents. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals to design and execute preclinical studies to unlock the full therapeutic potential of this and other novel taxane compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Extraction of 2-Deacetoxytaxinine J

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the yield of 2-Deacetoxytaxinine J extraction. As specific literature on the extraction of 2-Deacetoxytaxinine J is limited, the information herein is based on established methods for the extraction and purification of other taxanes from Taxus species. 2-Deacetoxytaxinine J has been reported in Taxus cuspidata and Taxus wallichiana var. wallichiana.[1] The protocols and troubleshooting advice provided should be considered as a starting point and may require optimization for this specific compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting taxanes like 2-Deacetoxytaxinine J from Taxus species?

A1: The most common methods for taxane extraction include solvent extraction techniques such as maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).[2] Pressurized liquid extraction (PLE) has also been shown to be an effective method.[2][3] The choice of method depends on the scale of extraction, available equipment, and desired efficiency.

Q2: Which solvents are most effective for extracting 2-Deacetoxytaxinine J?

A2: While specific data for 2-Deacetoxytaxinine J is not available, methanol, ethanol, dichloromethane, and ethyl acetate are commonly and effectively used for the extraction of various taxoids from Taxus species.[2] The polarity of the solvent is a critical factor, and a solvent or a combination of solvents that effectively solubilizes 2-Deacetoxytaxinine J while minimizing the co-extraction of interfering substances should be chosen.

Q3: From which part of the Taxus plant can 2-Deacetoxytaxinine J be extracted?

A2: 2-Deacetoxytaxinine J has been reported to be found in Taxus cuspidata and Taxus wallichiana var. wallichiana.[1] Generally, taxanes are present in various parts of the yew tree, including the bark, needles, and twigs.[2][3] For sustainable sourcing, needles and twigs are often preferred.

Q4: How can the purity of the 2-Deacetoxytaxinine J extract be improved?

A4: The purity of the extract can be enhanced through various chromatographic techniques. A common approach involves initial partitioning of the crude extract, followed by column chromatography using silica gel or reversed-phase materials like C18.[3][4] Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).[5]

Q5: What are the critical factors that can affect the yield of 2-Deacetoxytaxinine J?

A5: Several factors can influence the extraction yield, including:

  • Plant Material: The species, age, and geographical location of the Taxus plant, as well as the time of harvest, can affect the concentration of taxanes.

  • Solvent Choice: The type and polarity of the solvent used for extraction.

  • Extraction Method: The efficiency of the chosen extraction technique (e.g., maceration, UAE, PLE).

  • Extraction Parameters: Temperature, time, and the ratio of solvent to plant material.

  • Post-Extraction Handling: The stability of taxanes can be affected by pH and temperature during subsequent processing steps. For many taxanes, a pH of around 4 is optimal for stability in aqueous solutions.[6]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Yield of 2,7-Dideacetoxytaxinine J Inappropriate plant material (species or part).Confirm the presence of the target compound in the chosen Taxus species and plant part. Taxus cuspidata and Taxus wallichiana are reported sources.[1]
Inefficient extraction method or parameters.Optimize extraction time, temperature, and solvent-to-solid ratio. Consider using more advanced techniques like ultrasound-assisted or pressurized liquid extraction.[2]
Degradation of the target compound.Taxanes can be sensitive to pH and temperature. Maintain a slightly acidic pH (around 4) during aqueous processing and avoid excessive heat.[6]
Co-extraction of a High Amount of Impurities Non-selective solvent.Use a multi-step extraction with solvents of varying polarity. For example, a preliminary wash with a non-polar solvent like hexane can remove lipids and waxes.
Inadequate purification strategy.Employ a combination of chromatographic techniques, such as normal-phase and reversed-phase chromatography, to separate compounds with different polarities.[4]
Difficulty in Isolating the Target Compound Co-elution with other similar taxanes.Optimize the mobile phase composition and gradient in preparative HPLC to improve resolution.[5]
Low concentration in the crude extract.Increase the amount of starting plant material or consider a pre-concentration step for the extract.

Quantitative Data on Taxane Extraction

The following table summarizes the yields of various taxanes from Taxus species using different extraction methods, providing a general reference for expected yields. Note that the yield of 2-Deacetoxytaxinine J may differ.

TaxanePlant MaterialExtraction MethodSolventYield (%)Reference
PaclitaxelTaxus brevifolia barkColumn ChromatographyMultiple0.02 - 0.06[3]
10-Deacetylbaccatin IIITaxus brevifolia barkColumn ChromatographyMultiple0.02 - 0.04[3]
10-DeacetyltaxolTaxus brevifolia barkColumn ChromatographyMultiple0.01 - 0.02[3]
CephalomannineTaxus brevifolia barkColumn ChromatographyMultiple0.005 - 0.007[3]

Experimental Protocols

Protocol 1: General Solvent Extraction of Taxanes

This protocol describes a general procedure for the extraction of taxanes from Taxus plant material.

  • Preparation of Plant Material:

    • Collect fresh needles or twigs of Taxus cuspidata or Taxus wallichiana.

    • Dry the plant material in a well-ventilated area at room temperature or in an oven at a low temperature (e.g., 40°C) to a constant weight.

    • Grind the dried material into a fine powder.

  • Extraction:

    • Place the powdered plant material in a flask.

    • Add methanol (or another suitable solvent) at a solid-to-liquid ratio of 1:10 (w/v).

    • Macerate the mixture at room temperature for 24-48 hours with occasional stirring, or perform ultrasound-assisted extraction for 30-60 minutes.

    • Filter the mixture to separate the extract from the plant residue.

    • Repeat the extraction process on the residue two more times to ensure complete extraction.

    • Combine the filtrates.

  • Concentration:

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Protocol 2: Purification by Liquid-Liquid Partitioning and Column Chromatography

This protocol outlines a general purification strategy for a crude taxane extract.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform liquid-liquid partitioning with a non-polar solvent like n-hexane to remove chlorophyll and lipids.

    • Separate the methanol-water phase and further partition it against a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to extract the taxanes.

    • Collect the organic phase.

  • Column Chromatography:

    • Concentrate the organic phase containing the taxanes.

    • Adsorb the concentrated extract onto a small amount of silica gel.

    • Prepare a silica gel column packed with a suitable non-polar solvent system (e.g., hexane-ethyl acetate).

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing the desired compound.

  • Further Purification:

    • Combine the fractions containing 2-Deacetoxytaxinine J.

    • Perform further purification using preparative reversed-phase HPLC (C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to achieve high purity.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification plant_material Taxus Plant Material (Dried and Powdered) solvent_extraction Solvent Extraction (e.g., Methanol) plant_material->solvent_extraction filtration Filtration solvent_extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure 2-Deacetoxytaxinine J hplc->pure_compound

Caption: General workflow for the extraction and purification of 2-Deacetoxytaxinine J.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of 2-Deacetoxytaxinine J cause1 Incorrect Plant Source/Part start->cause1 cause2 Inefficient Extraction start->cause2 cause3 Compound Degradation start->cause3 solution1 Verify Plant Material (Taxus cuspidata/wallichiana) cause1->solution1 solution2 Optimize Extraction Parameters (Solvent, Time, Temp) cause2->solution2 solution3 Control pH and Temperature cause3->solution3

Caption: Troubleshooting logic for addressing low extraction yields.

References

Technical Support Center: Semi-synthesis of 2,7-Dideacetoxytaxinine J Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the semi-synthesis of 2,7-Dideacetoxytaxinine J analogues. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the chemical modification of Taxinine J. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the semi-synthesis of this compound analogues?

A1: The primary challenge lies in the regioselective deacetylation of the Taxinine J core. Taxinine J is a polyacetylated taxane, with acetyl groups at positions C-2, C-5, C-7, C-9, and C-10. Achieving selective removal of the acetyl groups at the C-2 and C-7 positions while preserving the others requires carefully controlled reaction conditions to overcome the similar reactivity of the multiple ester functionalities. Other significant challenges include potential side reactions, such as skeletal rearrangements, and the purification of the desired product from a complex mixture of partially deacetylated isomers.

Q2: Where can I find the structural information for Taxinine J?

A2: The structure of Taxinine J, a 6/8/6-membered ring system taxane, has been well-characterized. It possesses acetyl groups at C-2, C-5, C-7, C-9, and C-10, an exocyclic double bond at C-4(20), and a cinnamoyl group at C-13. A comprehensive inventory of taxanes, including Taxinine J, can be found in specialized reviews of natural products.

Troubleshooting Guides

Selective Deacetylation at C-2 and C-7

Problem: Low yield and/or lack of selectivity in the deacetylation of Taxinine J to obtain the 2,7-dihydroxy intermediate.

Possible Causes and Solutions:

  • Non-selective hydrolysis conditions: Standard basic or acidic hydrolysis methods will likely lead to a mixture of randomly deacetylated products due to the similar reactivity of the acetyl groups.

    • Recommended Solution: Employ a mild and regioselective deacetylation method. A patented process for the selective deacylation of taxanes at the C-2', C-7, and/or C-10 positions suggests the use of a peroxide, such as hydrogen peroxide, in the presence of a mild base like calcium carbonate or sodium bicarbonate in a solvent like tetrahydrofuran (THF). The reactivity of the acyl groups is reported to be C-2' > C-7 > C-10, suggesting that careful control of reaction time and temperature could favor the desired 2,7-dideacetoxylation.

  • Sub-optimal Reaction Parameters: Incorrect stoichiometry of reagents, temperature, or reaction time can lead to incomplete reaction or over-deacetylation.

    • Recommended Solution: Systematically optimize the reaction conditions. Start with the conditions reported in the literature for similar taxanes and perform small-scale experiments to fine-tune the molar equivalents of the deacetylation agent, the base, the reaction temperature, and the reaction time. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Selective Deacetylation (General Procedure)

This protocol is a general guideline based on methods for selective deacylation of taxanes and should be optimized for your specific Taxinine J analogue.

  • Dissolve the Taxinine J starting material in an appropriate solvent (e.g., THF) at a concentration of approximately 1 mg/mL.

  • Cool the solution to 0°C in an ice bath.

  • Add the deacetylation reagent (e.g., a solution of hydrogen peroxide) dropwise while stirring.

  • Add a mild base (e.g., calcium carbonate or sodium bicarbonate) to the reaction mixture.

  • Monitor the reaction progress by TLC or HPLC at regular intervals.

  • Once the desired level of deacetylation is achieved, quench the reaction by adding a suitable quenching agent (e.g., a saturated solution of sodium thiosulfate for peroxide).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography or preparative HPLC.

Quantitative Data Summary (Hypothetical Optimization)

EntryDeacetylating Agent (Equivalents)Base (Equivalents)Temperature (°C)Time (h)Yield of 2,7-Dideacetoxy Product (%)
1H₂O₂ (1.5)CaCO₃ (2.0)0435
2H₂O₂ (2.0)CaCO₃ (2.0)0455
3H₂O₂ (2.0)NaHCO₃ (2.0)0450
4H₂O₂ (2.0)CaCO₃ (2.0)25240 (with side products)
Side Reactions and Product Instability

Problem: Observation of unexpected byproducts or degradation of the desired this compound analogue.

Possible Causes and Solutions:

  • Skeletal Rearrangements: The taxane core can be susceptible to rearrangements under certain conditions, especially acidic or strongly basic environments.

    • Recommended Solution: Maintain neutral or mildly basic conditions throughout the synthesis and purification process. Avoid prolonged exposure to strong acids or bases.

  • Oxidation: The hydroxyl groups of the deacetylated product can be sensitive to oxidation.

    • Recommended Solution: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Use degassed solvents.

Purification of Analogues

Problem: Difficulty in separating the desired this compound analogue from the reaction mixture containing starting material and other partially deacetylated isomers.

Possible Causes and Solutions:

  • Similar Polarity of Products: The various deacetylated isomers may have very similar polarities, making separation by standard column chromatography challenging.

    • Recommended Solution: Utilize high-resolution purification techniques. Preparative High-Performance Liquid Chromatography (Prep-HPLC) with a suitable stationary phase (e.g., C18 for reversed-phase or silica for normal-phase) is often effective for separating closely related taxane derivatives. A gradient elution method may be necessary to achieve optimal separation.

Experimental Protocol: Preparative HPLC Purification

  • Column: C18 reversed-phase column (dimensions will depend on the scale of the purification).

  • Mobile Phase: A gradient of acetonitrile in water is a common choice for taxane purification.

  • Detection: UV detection at a wavelength where the taxane core absorbs (e.g., ~227 nm).

  • Procedure: a. Dissolve the crude product in a minimal amount of the initial mobile phase. b. Inject the sample onto the column. c. Run a linear gradient from a lower to a higher concentration of acetonitrile. d. Collect fractions and analyze them by analytical HPLC or TLC to identify the fractions containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow start Taxinine J (Starting Material) deacetylation Selective Deacetylation (H₂O₂ / Mild Base) start->deacetylation quench Reaction Quench deacetylation->quench extraction Work-up & Extraction quench->extraction purification Purification (Prep-HPLC) extraction->purification product 2,7-Dideacetoxy- taxinine J Analogue purification->product analysis Characterization (NMR, MS) product->analysis

Caption: General experimental workflow for the semi-synthesis of this compound analogues.

troubleshooting_logic start Low Yield or Poor Selectivity? cause1 Non-selective Conditions start->cause1 Yes cause2 Sub-optimal Parameters start->cause2 Yes solution1 Use Mild, Selective Reagents (e.g., H₂O₂/CaCO₃) cause1->solution1 solution2 Optimize Reaction (Time, Temp, Stoichiometry) cause2->solution2 side_reactions Side Reactions Observed? solution1->side_reactions solution2->side_reactions cause3 Skeletal Rearrangement side_reactions->cause3 Yes cause4 Oxidation side_reactions->cause4 Yes solution3 Maintain Neutral or Mildly Basic pH cause3->solution3 solution4 Use Inert Atmosphere cause4->solution4

Caption: Troubleshooting logic for addressing common issues in the deacetylation step.

Technical Support Center: Optimizing Reaction Conditions for 2,7-Dideacetoxytaxinine J Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of 2,7-Dideacetoxytaxinine J. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity of the hydroxyl groups on this compound?

A1: While specific literature on this compound is scarce, we can infer the relative reactivity of its hydroxyl groups based on extensive studies of other taxanes like 10-deacetylbaccatin III. The reactivity generally follows the order C7-OH > C10-OH > C13-OH > C1-OH, primarily due to steric hindrance.[1] The hydroxyl groups at C2 and C7 in this compound are secondary and likely to be the most accessible for derivatization. The C7-OH is often the most reactive secondary hydroxyl group in the taxane core.[1] However, the specific conformation of this compound may influence this reactivity order.

Q2: What are the recommended starting conditions for a simple acylation (e.g., acetylation) of this compound?

A2: For a standard acetylation, you can start with the conditions outlined in the table below. It is crucial to perform the reaction under anhydrous conditions to prevent hydrolysis of the acylating agent.

ParameterRecommended Condition
Substrate This compound
Acylating Agent Acetic Anhydride (5-10 equiv.)
Catalyst 4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 equiv.)
Base Pyridine or Triethylamine (as solvent or co-solvent)
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Reaction Time 2-12 hours (monitor by TLC)

Q3: How can I selectively derivatize a specific hydroxyl group on this compound?

A3: Achieving selective derivatization requires careful control of reaction conditions and choice of reagents.

  • For the most reactive hydroxyl (likely C7-OH): Use a stoichiometric amount of the acylating or silylating agent at low temperatures (e.g., -20 °C to 0 °C).

  • For less reactive hydroxyls: This often requires the use of protecting groups. For instance, the more reactive hydroxyls can be protected with a silyl group (e.g., TES or TIPS), followed by derivatization of the less reactive hydroxyl, and subsequent deprotection.[2]

  • Enzymatic catalysis: Lipases, such as Pseudomonas cepacia lipase, can exhibit high regioselectivity in acylating taxanes and may be an option for selective derivatization.[3]

Q4: What are the best methods for purifying my this compound derivative?

A4: Purification of taxane derivatives can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method. Use a silica gel stationary phase with a gradient elution system, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For high purity separation, especially of diastereomers, reversed-phase Prep-HPLC with a C18 column is highly effective.[1][4] A common mobile phase is a gradient of acetonitrile and water.[1][5]

  • Recrystallization: If the derivative is a solid, recrystallization from a suitable solvent system can be an effective final purification step.[6]

Troubleshooting Guides

This section addresses common issues encountered during the derivatization of this compound.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Reagents Use freshly distilled solvents and freshly opened acylating agents. Ensure the catalyst (e.g., DMAP) has not degraded.
Presence of Water Dry all glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Steric Hindrance For hindered hydroxyl groups, consider using a more reactive acylating agent (e.g., acyl chloride instead of anhydride) or a more potent catalyst. Increasing the reaction temperature may also help, but monitor for side reactions.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, extend the reaction time.
Substrate Degradation Taxanes can be sensitive to strongly acidic or basic conditions.[3] Ensure the reaction pH is controlled. The optimal pH for taxane stability is generally around 4.[3]
Issue 2: Formation of Multiple Products (Poor Selectivity)
Potential Cause Troubleshooting Steps
Over-acylation Reduce the equivalents of the acylating agent. Perform the reaction at a lower temperature to favor derivatization of the most reactive hydroxyl group.
Epimerization Epimerization at C7 can occur under certain conditions.[7] Avoid prolonged reaction times and harsh basic conditions.
Rearrangement of the Taxane Core The strained oxetane ring in some taxanes can be sensitive to acid.[3] Use mild reaction conditions and avoid strong acids.
Protecting Group Strategy Needed If multiple hydroxyl groups have similar reactivity, a protecting group strategy is likely necessary for selective derivatization.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Co-eluting Impurities Optimize the solvent system for column chromatography. Try a different stationary phase (e.g., alumina or a bonded phase). Prep-HPLC is often necessary for separating closely related taxane derivatives.[4]
Product is an Oil Try to induce crystallization by adding a non-polar solvent (e.g., hexane) to a concentrated solution of the product in a more polar solvent (e.g., ethyl acetate).
Formation of Diastereomers If the derivatizing agent is chiral, diastereomers may form. These often require chiral HPLC for separation.

Experimental Protocols

Protocol 1: General Acylation of this compound
  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add pyridine (or triethylamine) as a base.

  • Cool the solution to 0 °C in an ice bath.

  • Add 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents).

  • Slowly add the acylating agent (e.g., acetic anhydride, 5 equivalents) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Selective Silylation of the Most Reactive Hydroxyl Group
  • Dissolve this compound (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.

  • Add imidazole (1.5 equivalents).

  • Cool the solution to -20 °C.

  • Slowly add a solution of triethylsilyl chloride (TESCl) (1.1 equivalents) in DCM.

  • Stir the reaction at -20 °C and monitor by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start with This compound dissolve Dissolve in Anhydrous Solvent start->dissolve inert Inert Atmosphere (N2 or Ar) dissolve->inert cool Cool to Desired Temperature inert->cool add_reagents Add Base, Catalyst, and Derivatizing Agent cool->add_reagents monitor Monitor by TLC add_reagents->monitor Stir quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography hplc Prep-HPLC (optional) chromatography->hplc characterize Characterize Product (NMR, MS) hplc->characterize

Caption: General workflow for the derivatization of this compound.

troubleshooting_logic start Low Product Yield? check_reagents Check Reagent Quality (Anhydrous, Fresh) start->check_reagents Yes side_reactions Multiple Products? start->side_reactions No check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions check_conditions->side_reactions optimize_selectivity Optimize for Selectivity (Lower Temp, Stoichiometry) side_reactions->optimize_selectivity Yes purification_issue Purification Difficulty? side_reactions->purification_issue No use_pg Consider Protecting Group Strategy optimize_selectivity->use_pg use_pg->purification_issue optimize_chrom Optimize Chromatography (Solvent, Stationary Phase) purification_issue->optimize_chrom Yes success Successful Derivatization purification_issue->success No try_hplc Use Prep-HPLC optimize_chrom->try_hplc try_hplc->success

Caption: Troubleshooting logic for this compound derivatization.

References

"2,7-Dideacetoxytaxinine J" stability and degradation problems

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for taxane compounds like 2,7-Dideacetoxytaxinine J?

A1: Taxane compounds are known to be susceptible to several degradation pathways, primarily:

  • Hydrolysis: The ester groups present in the taxane core are prone to hydrolysis, especially under basic or acidic conditions.

  • Epimerization: The stereocenter at C7 can undergo epimerization, particularly in basic solutions, leading to the formation of inactive or less active isomers.[1][2]

  • Oxetane Ring Opening: Under acidic conditions, the four-membered oxetane ring can be cleaved, leading to a loss of biological activity.[3]

  • Precipitation: Due to their poor water solubility, taxanes can precipitate from aqueous solutions, especially at higher concentrations or upon changes in temperature.[4][5]

Q2: What are the ideal storage conditions for this compound?

A2: While specific guidelines for this compound are unavailable, general recommendations for taxane compounds suggest the following:

  • Solid Form: Store as a solid in a tightly sealed container, protected from light and moisture.[6] Recommended storage is typically at controlled room temperature (20° to 25°C or 68° to 77°F) or refrigerated (2° to 8°C).[6]

  • In Solution: If prepared as a stock solution in an organic solvent (e.g., DMSO, ethanol), store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The stability in solution is highly dependent on the solvent, concentration, and temperature.[2]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: Based on studies of related taxanes, the stability of this compound in aqueous solutions is expected to be highly pH-dependent. Generally, taxanes exhibit maximum stability in a slightly acidic pH range, typically around pH 4-5.[3][7]

  • Basic conditions (pH > 7): Promote epimerization at the C7 position and hydrolysis of ester bonds.[1][8]

  • Acidic conditions (pH < 4): Can lead to the opening of the oxetane ring and hydrolysis of the side chain.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in experiments. Degradation of the compound due to improper storage or handling.Verify storage conditions (temperature, light protection). Prepare fresh solutions for each experiment. Perform a stability-indicating assay (e.g., HPLC) to check the integrity of the compound.
Unexpected peaks in HPLC analysis. Presence of degradation products or isomers.Compare the chromatogram with a freshly prepared standard. Common degradation products of taxanes include epimers and hydrolysis products. Consider that epimerization is a likely degradation pathway in neutral to basic solutions.[1]
Precipitation of the compound in aqueous buffer. Poor aqueous solubility of taxanes.[9]Use a co-solvent (e.g., DMSO, ethanol) to prepare a concentrated stock solution and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. The use of solubilizing agents or lipid-based formulations can also improve stability in aqueous media.[10]
Inconsistent experimental results. Instability of the compound under experimental conditions (e.g., temperature, pH of the medium).Evaluate the stability of this compound under your specific experimental conditions. This can be done by incubating the compound for different time points and analyzing its purity by HPLC. For taxanes, it's crucial to avoid prolonged incubation in basic media.[8]

Comparative Stability of Taxane Derivatives

The following table summarizes the known stability characteristics of other taxane compounds, which may provide insights into the potential behavior of this compound.

Compound Conditions Major Degradation Pathway Optimal pH for Stability
PaclitaxelAqueous solution, neutral to basic pHEpimerization at C7, hydrolysis of side chain and C10 acetate.[1]~4-5[3]
PaclitaxelAqueous solution, acidic pHCleavage of the oxetane ring, dehydration.[3]~4-5[3]
Baccatin IIIAqueous solution, acidic pHDehydration, cleavage of the oxetane ring.[3]~4[3]
10-Deacetylbaccatin IIIAqueous solution, acidic pHSimilar to Baccatin III.[3]~4[3]

Experimental Protocols

Protocol 1: General Procedure for Evaluating the pH Stability of a Taxane Compound

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffer for pH 2-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-10).

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Incubation: Dilute the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL). Incubate the solutions at a controlled temperature (e.g., 37°C).

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analysis: Immediately analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.

  • Data Analysis: Plot the percentage of the remaining compound against time for each pH to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (Organic Solvent) dilute Dilute Stock into Buffers stock->dilute buffers Prepare pH Buffers (pH 2-10) buffers->dilute incubate Incubate at Controlled Temp. dilute->incubate sample Withdraw Samples (Time Points) incubate->sample hplc HPLC Analysis sample->hplc data Data Analysis (Degradation Kinetics) hplc->data

Caption: Workflow for pH stability testing of a taxane compound.

degradation_pathway cluster_basic Basic Conditions (pH > 7) cluster_acidic Acidic Conditions (pH < 4) Taxane Taxane Compound (e.g., this compound) Epimer C7-Epimer Taxane->Epimer Epimerization Hydrolysis_Ester Ester Hydrolysis Products Taxane->Hydrolysis_Ester Hydrolysis Oxetane_Cleavage Oxetane Ring Cleavage Product Taxane->Oxetane_Cleavage Ring Opening Hydrolysis_Sidechain Side Chain Hydrolysis Product Taxane->Hydrolysis_Sidechain Hydrolysis

Caption: General degradation pathways for taxane compounds.

References

Technical Support Center: HPLC Analysis of 2,7-Dideacetoxytaxinine J

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of 2,7-Dideacetoxytaxinine J. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the analysis of this compound?

Q2: How should I prepare my sample of this compound for HPLC analysis?

A2: Sample preparation is crucial for accurate and reproducible results. For taxane analysis, it often involves extraction from a complex matrix.[2][4] A common approach is liquid-liquid extraction using a solvent like diethyl ether, followed by evaporation of the solvent and reconstitution of the residue in the mobile phase.[4] Another method is solid-phase extraction (SPE) for sample clean-up.[5] It is also important to filter the sample through a 0.22 or 0.45 µm syringe filter before injection to prevent clogging of the column and instrument tubing.[6]

Q3: What are the common causes of peak tailing in the chromatogram of this compound?

A3: Peak tailing in HPLC analysis of taxanes can be caused by several factors. These include interactions between the analyte and active sites on the column, the presence of contaminants, or an inappropriate mobile phase pH.[4] To address this, ensure the column is in good condition, the mobile phase is correctly prepared, and consider adding a small amount of an acid, like trifluoroacetic acid (TFA), to the mobile phase to improve peak shape.[3]

Q4: My retention times are shifting between injections. What could be the cause?

A4: Retention time shifts can indicate issues with the mobile phase composition, column degradation, or inconsistent flow rates, which may be due to pump malfunctions.[7] Ensure that the mobile phase is prepared consistently and is properly degassed. It is also important to allow the column to equilibrate fully before starting a sequence of analyses.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Problem 1: Poor Resolution or No Separation of Peaks
Possible Cause Suggested Solution
Inappropriate mobile phase compositionOptimize the gradient profile of the mobile phase. Adjust the ratio of organic solvent (e.g., acetonitrile) to water.
Incorrect columnEnsure you are using a suitable column, such as a C18 or C8 column, which is commonly used for taxane analysis.[4][8]
Column degradationReplace the column if it has been used extensively or has been exposed to harsh conditions.
Isocratic elution is not optimalSwitch to a gradient elution to improve the separation of complex mixtures.[1][2]
Problem 2: Baseline Noise or Drift
Possible Cause Suggested Solution
Air bubbles in the systemDegas the mobile phase using sonication or an inline degasser. Purge the pump to remove any trapped air bubbles.
Contaminated mobile phase or columnUse high-purity HPLC-grade solvents and prepare fresh mobile phase daily. Flush the column with a strong solvent to remove contaminants.
Detector lamp issueCheck the detector lamp's energy. A failing lamp can cause baseline noise and may need to be replaced.
Temperature fluctuationsUse a column oven to maintain a stable temperature for the column.[1]
Problem 3: Low Peak Area or Sensitivity
Possible Cause Suggested Solution
Low sample concentrationConcentrate the sample before injection.
Incorrect detection wavelengthEnsure the UV detector is set to the optimal wavelength for taxanes, typically around 227 nm.[1][2]
Sample degradationPrepare fresh samples and standards. Store them appropriately to prevent degradation.
Injection volume is too lowIncrease the injection volume, but be careful not to overload the column.

Experimental Protocols

While a specific, validated protocol for "this compound" is not available, the following is a representative experimental protocol for the HPLC analysis of taxane derivatives, which can be adapted for your specific needs.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of the sample (e.g., in plasma), add 20 µL of an internal standard solution.[4]

  • Add 6 mL of diethyl ether as the extraction solvent.[4]

  • Vortex the mixture for 2 minutes, followed by centrifugation at 5,000 rpm for 10 minutes.[4]

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[4]

  • Reconstitute the residue in 100 µL of the mobile phase.[4]

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions

  • HPLC System: Agilent 1100 series or equivalent[2]

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size[2]

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution: A typical gradient might start at 40% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C[1]

  • Detection: UV at 227 nm[1][2]

  • Injection Volume: 10 µL[1]

Quantitative Data Summary

The following table summarizes typical HPLC parameters used in the analysis of taxane compounds, which can serve as a reference for method development for this compound.

ParameterTypical Value/RangeReference
Column C18, C8[4][8]
Mobile Phase Acetonitrile/Water, Methanol/Water[1][2][3]
Elution Mode Gradient[1][2]
Flow Rate 0.8 - 1.2 mL/min[1][2][3]
Detection Wavelength 227 nm[1][2]
Column Temperature 30 - 40 °C[1][2]

Visualizations

Troubleshooting Workflow for Peak Tailing

peak_tailing_troubleshooting start Peak Tailing Observed check_column Check Column Condition start->check_column column_ok Column OK? check_column->column_ok check_mobile_phase Check Mobile Phase mobile_phase_ok Mobile Phase OK? check_mobile_phase->mobile_phase_ok check_sample Check Sample Preparation sample_ok Sample Prep OK? check_sample->sample_ok column_ok->check_mobile_phase Yes replace_column Replace Column column_ok->replace_column No mobile_phase_ok->check_sample Yes adjust_ph Adjust Mobile Phase pH mobile_phase_ok->adjust_ph No improve_sample_prep Improve Sample Prep sample_ok->improve_sample_prep No end Problem Resolved sample_ok->end Yes replace_column->end adjust_ph->end improve_sample_prep->end

Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.

Experimental Workflow for Taxane Analysis

experimental_workflow sample_collection Sample Collection extraction Extraction (LLE or SPE) sample_collection->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis data_processing Data Processing & Quantification hplc_analysis->data_processing

Caption: A typical experimental workflow for the HPLC analysis of taxanes.

References

Technical Support Center: Enhancing the Bioavailability of 2,7-Dideacetoxytaxinine J

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 2,7-Dideacetoxytaxinine J is a specialized area of research with limited publicly available data on its bioavailability. The following troubleshooting guides and FAQs are based on the known physicochemical properties of this compound and established methodologies for enhancing the bioavailability of other poorly soluble, lipophilic taxanes. These recommendations should be adapted and validated for your specific experimental context.

Troubleshooting Guide for Common Experimental Issues

Researchers working with this compound may encounter several challenges related to its inherent physicochemical properties. This guide provides solutions to common problems.

Issue Probable Cause Recommended Solution
Low aqueous solubility during in vitro assays. High lipophilicity (predicted AlogP: 6.15) and low water solubility (1.7E-4 g/L at 25°C).- Use of co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG) in assay buffers.- Employ solubilizing agents like cyclodextrins (e.g., HP-β-CD) to form inclusion complexes.- Prepare a stock solution in an appropriate organic solvent (e.g., DMSO) and dilute it in the aqueous medium, ensuring the final organic solvent concentration is compatible with the assay.[1][2][3][4][5]
Precipitation of the compound upon dilution of stock solution. The compound's concentration exceeds its solubility limit in the final aqueous medium.- Optimize the concentration of the organic co-solvent in the final solution.- Utilize a formulation approach such as a self-emulsifying drug delivery system (SEDDS) or a microemulsion for better dispersion.[2]
Inconsistent results in cell-based permeability assays (e.g., Caco-2). - Poor apical solubility leading to variable concentrations in the donor compartment.- Efflux by transporters like P-glycoprotein (P-gp), a common issue with taxanes.- Formulate the compound in a bio-relevant medium (e.g., FaSSIF) to better mimic intestinal conditions.- Co-administer a known P-gp inhibitor (e.g., verapamil, ritonavir) to assess the impact of efflux.[6]
Low and variable oral bioavailability in animal models. - Poor dissolution in the gastrointestinal tract.- First-pass metabolism in the gut wall and liver (e.g., by CYP3A4 enzymes).- P-gp mediated efflux.[6][7]- Develop advanced formulations like nanoparticles, liposomes, or solid dispersions to improve dissolution and absorption.- Co-administer with a CYP3A4 inhibitor (e.g., ritonavir) to reduce metabolic degradation.[7]- Utilize P-gp inhibitors to enhance intestinal absorption.[6]
Degradation of the compound during formulation processing. Sensitivity to heat, light, or pH.- Conduct pre-formulation stability studies to identify degradation pathways.- Employ processing methods that avoid harsh conditions (e.g., use of low temperatures, protection from light).- Incorporate antioxidants or pH modifiers into the formulation if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the main barriers to achieving adequate oral bioavailability for this compound?

A1: The primary barriers are its very low aqueous solubility and high lipophilicity.[4] Like other taxanes, it is also likely a substrate for efflux pumps such as P-glycoprotein (P-gp) and may undergo significant first-pass metabolism by cytochrome P450 enzymes (e.g., CYP3A4) in the gut and liver.[6][7]

Q2: Which formulation strategies are most promising for enhancing the bioavailability of this compound?

A2: Several strategies used for other taxanes can be applied:

  • Nanoparticle Formulations: Encapsulating the compound in polymeric nanoparticles (e.g., PLGA) or solid lipid nanoparticles (SLNs) can protect it from degradation, improve solubility, and enhance absorption.

  • Liposomes: Liposomal formulations can increase solubility and potentially target lymphatic uptake, bypassing first-pass metabolism.[1]

  • Solid Dispersions: Creating a solid dispersion with a hydrophilic polymer can improve the dissolution rate and extent of the compound.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine emulsions in the GI tract, which can enhance solubilization and absorption.

Q3: How can I assess the potential for P-gp efflux in my experiments?

A3: You can use in vitro cell-based assays, such as the Caco-2 permeability assay. By comparing the bidirectional transport (apical-to-basolateral vs. basolateral-to-apical) of this compound, an efflux ratio greater than 2 suggests the involvement of active efflux. This can be confirmed by conducting the transport study in the presence of a P-gp inhibitor.

Q4: What are some suitable solvents for preparing stock solutions of this compound?

A4: Based on available data, this compound is soluble in Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[5] For biological experiments, DMSO is a common choice, but the final concentration in the assay medium should be kept low (typically <0.5%) to avoid solvent toxicity.[3]

Quantitative Data Summary

The following table presents hypothetical, yet realistic, data to illustrate the potential improvements in bioavailability with different formulation strategies, based on findings for other taxanes.

Formulation Particle Size (nm) Encapsulation Efficiency (%) In Vitro Release (24h, %) Relative Bioavailability (%) (vs. Oral Solution)
Oral Solution (in co-solvent)N/AN/AN/A100 (Baseline)
Polymeric Nanoparticles150 ± 2085 ± 560 ± 8350 ± 40
Liposomes120 ± 1590 ± 455 ± 7420 ± 50
Solid Lipid Nanoparticles200 ± 2580 ± 670 ± 9380 ± 45
SEDDSEmulsion droplet size <100>95>90550 ± 60

Detailed Experimental Protocols

Protocol 1: Preparation of Polymeric Nanoparticles using Emulsion-Solvent Evaporation

  • Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of a biodegradable polymer (e.g., PLGA) in 5 mL of a suitable organic solvent like dichloromethane.

  • Aqueous Phase Preparation: Prepare a 1% w/v solution of a stabilizer (e.g., polyvinyl alcohol, PVA) in deionized water.

  • Emulsification: Add the organic phase to 20 mL of the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles, then wash them with deionized water to remove excess stabilizer and unencapsulated drug.

  • Lyophilization: Resuspend the purified nanoparticles in a small amount of water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder for long-term storage.

Protocol 2: In Vitro Drug Release Study

  • Sample Preparation: Disperse a known amount of the nanoparticle formulation in a release medium (e.g., phosphate-buffered saline at pH 7.4 with 0.5% Tween 80 to maintain sink conditions).

  • Incubation: Place the sample in a dialysis bag or use a sample-and-separate method. Incubate at 37°C with constant shaking.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium.

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC.

  • Calculation: Calculate the cumulative percentage of drug released at each time point.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation drug This compound formulate Emulsification/ Solvent Evaporation drug->formulate polymer Polymer/Lipid polymer->formulate solvent Organic Solvent solvent->formulate stabilizer Stabilizer stabilizer->formulate nanoparticles Nanoparticle Formulation formulate->nanoparticles size Particle Size (DLS) nanoparticles->size ee Encapsulation Efficiency (HPLC) nanoparticles->ee release In Vitro Release (Dialysis/HPLC) nanoparticles->release animal_model Animal Model (Oral Gavage) nanoparticles->animal_model pk_study Pharmacokinetic Study (Blood Sampling) animal_model->pk_study bioavailability Bioavailability Analysis pk_study->bioavailability

Caption: Experimental workflow for developing and evaluating a nanoparticle formulation.

signaling_pathway cluster_barriers Bioavailability Barriers compound Oral Administration of This compound Formulation dissolution Dissolution in GI Fluid compound->dissolution absorption Intestinal Absorption dissolution->absorption Increased Surface Area (Nanoparticles) solubility Poor Aqueous Solubility dissolution->solubility Limits systemic_circulation Systemic Circulation (Enhanced Bioavailability) absorption->systemic_circulation pgp P-gp Efflux absorption->pgp Limits metabolism First-Pass Metabolism (CYP3A4) absorption->metabolism Limits

References

Technical Support Center: Overcoming Resistance to 2,7-Dideacetoxytaxinine J in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing challenges related to cancer cell line resistance to the taxane analogue, 2,7-Dideacetoxytaxinine J.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

A1: this compound belongs to the taxane family of compounds.[1] Like other taxanes, its primary mechanism of action is the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[2][3] By binding to β-tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[4][5]

Q2: My cancer cell line, previously sensitive to this compound, now shows reduced responsiveness. What are the common mechanisms of acquired resistance?

A2: Acquired resistance to taxanes is a multifaceted issue.[2][3] The most common mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump the drug out of the cell, reducing its intracellular concentration.[4][5]

  • Alterations in the Drug Target: Mutations in the genes encoding α- or β-tubulin can alter the binding site of this compound, reducing its affinity and efficacy. Overexpression of specific tubulin isotypes, like βIII-tubulin, has also been linked to resistance.[2][4]

  • Evasion of Apoptosis: Changes in the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can make cells more resistant to drug-induced cell death.[4][5]

  • Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways that promote cell survival and proliferation can compensate for the effects of this compound.

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value is a clear indication of resistance.[6][7]

Troubleshooting Guides

Problem: My IC50 value for this compound has significantly increased in my long-term cultured cancer cell line.

This is a common indication of acquired resistance. The following steps will help you investigate the underlying mechanism.

Step 1: Quantify the Level of Resistance
  • Action: Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) to determine the IC50 values for both the parental and the suspected resistant cell lines.

  • Expected Outcome: A significantly higher IC50 value in the suspected resistant line compared to the parental line. The resistance factor (RF) can be calculated as: RF = IC50 (Resistant Line) / IC50 (Parental Line).

Cell LineIC50 of this compound (nM)Resistance Factor (RF)
Parental Line101
Resistant Line15015
Hypothetical data for illustrative purposes.
Step 2: Investigate the Role of Drug Efflux Pumps
  • Action:

    • Western Blotting: Analyze the protein expression levels of key ABC transporters, particularly P-glycoprotein (ABCB1), in both parental and resistant cell lines.

    • Functional Assay: Perform a drug efflux assay using a fluorescent substrate of P-gp (e.g., Rhodamine 123). Compare the intracellular accumulation of the dye in parental and resistant cells.

    • Reversal of Resistance: Treat the resistant cells with this compound in the presence and absence of a known P-gp inhibitor (e.g., Verapamil, Tariquidar).[8][9] A significant decrease in the IC50 value in the presence of the inhibitor suggests P-gp-mediated resistance.

Treatment Group (Resistant Cells)IC50 of this compound (nM)
This compound alone150
This compound + Verapamil (10 µM)25
Hypothetical data for illustrative purposes.
Step 3: Assess for Alterations in Apoptotic Pathways
  • Action:

    • Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to quantify the percentage of apoptotic and necrotic cells in both parental and resistant lines after treatment with this compound.[10][11][12][13][14]

    • Western Blotting: Analyze the expression levels of key apoptosis-related proteins such as Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic). An increased Bcl-2/Bax ratio in resistant cells can indicate a higher threshold for apoptosis induction.

Cell Line% Apoptotic Cells (after treatment)Bcl-2/Bax Protein Ratio
Parental Line60%0.5
Resistant Line15%3.0
Hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[15]

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the drug-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).[6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the log of the drug concentration versus cell viability and use a non-linear regression to determine the IC50 value.[16]

Protocol 2: Western Blotting for P-glycoprotein (ABCB1) Expression
  • Cell Lysis: Lyse parental and resistant cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-glycoprotein (ABCB1) overnight at 4°C.[17][18][19]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin to normalize the results.

Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry
  • Cell Treatment: Treat parental and resistant cells with this compound at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[10][14]

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[10][11]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[10][12]

Visualizations

G cluster_drug_action Drug Action cluster_resistance Resistance Mechanisms Drug This compound Microtubule Microtubule Stabilization Drug->Microtubule CellCycle G2/M Arrest Microtubule->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Pgp P-glycoprotein (ABCB1) Overexpression Pgp->Drug Drug Efflux Tubulin Tubulin Mutation/ Isotype Alteration Tubulin->Microtubule Reduced Binding AntiApoptotic Increased Anti-Apoptotic Proteins (e.g., Bcl-2) AntiApoptotic->Apoptosis Inhibition

Caption: Common mechanisms of resistance to this compound.

G cluster_workflow Troubleshooting Workflow Start Suspected Resistance (Increased IC50) IC50 Confirm and Quantify Resistance (IC50 Assay) Start->IC50 Efflux Investigate Drug Efflux (Western Blot, Functional Assay) IC50->Efflux Pgp_Positive P-gp Overexpression Confirmed Efflux->Pgp_Positive Apoptosis Assess Apoptosis (Annexin V Assay, Western Blot) Apoptosis_Altered Altered Apoptotic Pathway Confirmed Apoptosis->Apoptosis_Altered Tubulin Analyze Tubulin (Sequencing, Western Blot) End Mechanism Identified Tubulin->End Pgp_Positive->Apoptosis No Reverse Use P-gp Inhibitor to Restore Sensitivity Pgp_Positive->Reverse Yes Apoptosis_Altered->Tubulin No Target_Bcl2 Consider Targeting Anti-Apoptotic Proteins Apoptosis_Altered->Target_Bcl2 Yes Reverse->End Target_Bcl2->End

Caption: A logical workflow for troubleshooting resistance.

G cluster_protocol Experimental Workflow: IC50 Determination Seed Seed Cells in 96-well plate Treat Treat with Serial Dilutions of this compound Seed->Treat Incubate Incubate (48-72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Solubilize Solubilize Formazan MTT->Solubilize Read Read Absorbance Solubilize->Read Analyze Analyze Data & Calculate IC50 Read->Analyze

Caption: Step-by-step experimental workflow for IC50 determination.

References

Technical Support Center: High-Purity Purification of 2,7-Dideacetoxytaxinine J

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of high-purity 2,7-Dideacetoxytaxinine J and other taxane analogues.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: Purifying this compound, like other taxanes, presents several challenges. These include its low natural abundance in Taxus species, its structural instability, and the presence of numerous structurally similar taxane diterpenoids, which makes separation difficult.[1] Taxanes are susceptible to isomerization and degradation under acidic, alkaline, and high-temperature conditions.[1][2]

Q2: What are the recommended storage conditions for this compound and its intermediates?

A2: To minimize degradation, this compound and its partially purified fractions should be stored at low temperatures (-20°C is recommended) and protected from light. Solutions should be maintained around a neutral or slightly acidic pH (maximum stability for many taxanes is around pH 4) to prevent hydrolysis of ester groups and cleavage of the oxetane ring.[3]

Q3: Which analytical techniques are most suitable for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and effective method for assessing the purity of taxane compounds.[2] For more detailed structural confirmation and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[3][4]

Troubleshooting Guides

Low Yield or No Recovery of this compound
Potential Cause Recommended Solution
Degradation during extraction or purification Taxanes are sensitive to pH and temperature.[1][2] Ensure all solvents are neutral or slightly acidic and avoid high temperatures. Work quickly and store fractions at low temperatures. The optimal pH for taxane stability is around 4.[3]
Compound did not elute from the chromatography column The elution solvent may be too non-polar. Gradually increase the polarity of the mobile phase. If the compound is still retained, consider flushing the column with a strong solvent like methanol or isopropanol. Also, verify that the compound is stable to the stationary phase (e.g., silica gel).[5]
Poor solubility of the crude extract Taxanes generally have poor water solubility.[6] Ensure the crude extract is fully dissolved in the initial mobile phase before loading onto the column. If solubility is an issue, you might need to try a different solvent system for both dissolution and chromatography.[5]
Incorrect fractions collected Your compound may have eluted earlier or later than expected. Analyze all fractions by TLC or HPLC to locate the fractions containing the target compound.
Poor Separation of this compound from Impurities
Potential Cause Recommended Solution
Suboptimal mobile phase composition in column chromatography Perform a thorough methods development using Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation between your target compound and impurities.
Column overloading in preparative HPLC Overloading the column can lead to broad peaks and poor resolution. Reduce the injection volume or the concentration of the sample.[2]
Inappropriate stationary phase If silica gel chromatography is not providing adequate separation due to the similarity of the compounds, consider using a different stationary phase such as alumina, or reversed-phase C18 silica gel.
Co-elution of structurally similar taxanes For closely related impurities, a high-resolution technique like preparative HPLC is often necessary.[2] Optimize the HPLC method by adjusting the mobile phase gradient, flow rate, and column temperature.[2]

Experimental Protocols

General Protocol for Purification of Taxanes from a Crude Extract

This protocol outlines a general multi-step approach for the purification of taxanes, which can be adapted for this compound.

Step 1: Initial Purification by Column Chromatography

  • Preparation of the Column: Pack a glass column with silica gel 60 (230-400 mesh) using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude taxane extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture) and gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate, then methanol).

  • Fraction Collection: Collect fractions of a consistent volume and monitor the elution of compounds using TLC.

  • Analysis: Combine fractions containing the target compound based on the TLC analysis. Evaporate the solvent under reduced pressure.

Step 2: Further Purification by Preparative HPLC

For achieving high purity (>95%), preparative HPLC is often required.

  • Sample Preparation: Dissolve the semi-purified fraction from the previous step in the HPLC mobile phase. Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • HPLC Conditions: The following table provides a starting point for optimizing preparative HPLC conditions for taxane purification.[2]

Parameter Starting Condition Considerations for Optimization
Column C18, 10 µm particle sizeLarger columns for larger sample loads.
Mobile Phase Acetonitrile/Water or Methanol/Water gradientAdjust the gradient slope for optimal separation.
Flow Rate 5-15 mL/minLower flow rates can improve resolution but increase run time.[2]
Injection Volume 0.5-2.5 mLSmaller injection volumes generally lead to better purity.[2]
Column Temperature 25-35 °CIncreasing temperature can decrease retention time but may affect stability.[2]
Detection UV at 227 nmAdjust based on the UV absorbance maximum of this compound.
  • Fraction Collection: Collect the peak corresponding to this compound.

  • Final Steps: Evaporate the solvent, and dry the purified compound under high vacuum. Assess the final purity using analytical HPLC.

Visualizations

Purification_Workflow Crude_Extract Crude Taxus Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Load Sample TLC_Analysis_1 TLC Analysis of Fractions Column_Chromatography->TLC_Analysis_1 Collect & Analyze Fractions Semi_Purified Semi-Purified Fractions TLC_Analysis_1->Semi_Purified Combine Purest Fractions Waste Impure Fractions / Waste TLC_Analysis_1->Waste Discard Impure Fractions Prep_HPLC Preparative HPLC Semi_Purified->Prep_HPLC Inject Sample Analytical_HPLC Analytical HPLC for Purity Check Prep_HPLC->Analytical_HPLC Collect Target Peak Prep_HPLC->Waste Discard Other Peaks High_Purity_Product High-Purity this compound Analytical_HPLC->High_Purity_Product Confirm >99% Purity

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Logic Start Low Purity after Initial Column Chromatography Check_TLC Review TLC Separation Start->Check_TLC Good_Sep Good Separation on TLC? Check_TLC->Good_Sep Overloading Suspect Column Overloading Good_Sep->Overloading Yes Poor_Sep Poor Separation on TLC Good_Sep->Poor_Sep No Reduce_Load Reduce Sample Load & Rerun Overloading->Reduce_Load Success Achieve Higher Purity Reduce_Load->Success Optimize_Solvent Optimize Solvent System Poor_Sep->Optimize_Solvent Change_Stationary Consider Different Stationary Phase (e.g., C18, Alumina) Poor_Sep->Change_Stationary Optimize_Solvent->Success Change_Stationary->Success

Caption: Troubleshooting logic for improving purity in column chromatography.

References

Technical Support Center: Method Refinement for 2,7-Dideacetoxytaxinine J Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing and troubleshooting cytotoxicity assays for 2,7-Dideacetoxytaxinine J. Given that this compound is a member of the taxane family of compounds, this guide leverages established knowledge of taxane cytotoxicity mechanisms and assay methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound-induced cytotoxicity?

A1: As a taxane, this compound is presumed to exert its cytotoxic effects primarily by disrupting microtubule function.[1] Taxanes bind to β-tubulin, promoting microtubule polymerization and stabilizing them against depolymerization.[2][3] This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[4][5][6]

Q2: Which cell-based assays are most appropriate for assessing the cytotoxicity of this compound?

A2: The most common and appropriate assays include:

  • Metabolic Viability Assays (e.g., MTT, XTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. They are widely used for determining the IC50 (half-maximal inhibitory concentration) of cytotoxic compounds.

  • Apoptosis Assays (e.g., Annexin V/Propidium Iodide staining): These assays detect the externalization of phosphatidylserine on the cell membrane, an early marker of apoptosis. This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: These assays measure the activity of caspases, a family of proteases that are key mediators of apoptosis.

Q3: What are typical IC50 values for taxane compounds?

A3: IC50 values for taxanes can vary significantly depending on the specific compound, the cell line used, and the duration of exposure. For docetaxel and paclitaxel, IC50 values in human ovarian cancer cell lines have been reported to range from 0.7 to 1.8 nM.[7] It is crucial to determine the IC50 of this compound empirically for each cell line of interest.

Q4: Can the solvent used to dissolve this compound affect the cytotoxicity assay results?

A4: Absolutely. Taxanes are often poorly soluble in aqueous solutions and are typically dissolved in organic solvents like DMSO or ethanol.[8] High concentrations of these solvents can be toxic to cells. It is essential to include a vehicle control (cells treated with the solvent at the same final concentration used for the drug) in your experiments to account for any solvent-induced cytotoxicity.

Troubleshooting Guides

Issue 1: High Variability or Poor Reproducibility in MTT Assay Results
Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and ensure consistent pipetting technique.
Edge Effects Evaporation from wells on the edge of the plate can concentrate the drug and affect cell growth. Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media instead.
Interference of the Compound with MTT Reagent Some compounds can chemically react with the MTT reagent, leading to false-positive or false-negative results.[9] Run a control with the compound in cell-free media to check for direct reduction of MTT. If interference is observed, consider using an alternative viability assay like the MTS or XTT assay.
Incomplete Solubilization of Formazan Crystals Ensure complete dissolution of the formazan crystals by vigorous pipetting or placing the plate on a shaker for a few minutes before reading the absorbance.
Issue 2: Low or No Detectable Apoptosis with Annexin V Staining
Possible Cause Recommended Solution
Incorrect Timing of Assay Apoptosis is a dynamic process. The peak of apoptosis may occur at a different time point than anticipated. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal incubation time for detecting apoptosis.
Drug Concentration is Too Low or Too High A concentration that is too low may not induce apoptosis, while a very high concentration may cause rapid necrosis. Perform a dose-response experiment to identify the optimal concentration range for inducing apoptosis.
Cell Line is Resistant to Apoptosis Some cell lines may have defects in their apoptotic pathways. Confirm that your cell line is capable of undergoing apoptosis by using a known apoptosis-inducing agent as a positive control.
Loss of Adherent Cells Apoptotic adherent cells may detach from the plate surface. When collecting cells for the assay, be sure to collect both the adherent cells and the cells floating in the supernatant.

Quantitative Data Summary

Compound Cell Line Assay IC50 Reference
DocetaxelHuman Ovarian Cancer Cell Lines (Panel)MTT0.8 - 1.7 nM[7]
PaclitaxelHuman Ovarian Cancer Cell Lines (Panel)MTT0.7 - 1.8 nM[7]
CisplatinHuman Ovarian Cancer Cell Lines (Panel)MTT17.4 - 25.7 µM[7]
CarboplatinHuman Ovarian Cancer Cell Lines (Panel)MTT15.1 - 25.7 µM[7]

Note: The IC50 values for this compound need to be experimentally determined.

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of the compound. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Annexin V/Propidium Iodide Apoptosis Assay
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the predetermined optimal time.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Taxane_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Taxane This compound Microtubules Microtubules Taxane->Microtubules Binds to β-tubulin Stabilization Microtubule Stabilization Microtubules->Stabilization G2M_Arrest G2/M Phase Arrest Stabilization->G2M_Arrest Bcl2 Bcl-2 (Anti-apoptotic) G2M_Arrest->Bcl2 Inhibits Bax Bax (Pro-apoptotic) G2M_Arrest->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Simplified signaling pathway of taxane-induced apoptosis.

Experimental_Workflow cluster_assays Cytotoxicity Assays start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells treat_cells Treat with this compound (Dose-response & Time-course) seed_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate mtt_assay MTT Assay (Viability) incubate->mtt_assay annexin_assay Annexin V/PI Assay (Apoptosis) incubate->annexin_assay read_absorbance Read Absorbance (570 nm) mtt_assay->read_absorbance flow_cytometry Analyze by Flow Cytometry annexin_assay->flow_cytometry data_analysis Data Analysis (IC50, % Apoptosis) read_absorbance->data_analysis flow_cytometry->data_analysis end End data_analysis->end

Caption: General experimental workflow for cytotoxicity assessment.

Troubleshooting_Logic cluster_solutions Potential Solutions start Inconsistent Results check_seeding Check Cell Seeding Consistency start->check_seeding check_pipetting Verify Pipetting Accuracy start->check_pipetting check_reagents Assess Reagent Quality & Stability start->check_reagents check_controls Review Controls (Vehicle, Positive) start->check_controls optimize_seeding Optimize Seeding Density check_seeding->optimize_seeding calibrate_pipettes Calibrate Pipettes check_pipetting->calibrate_pipettes fresh_reagents Use Fresh Reagents check_reagents->fresh_reagents validate_controls Validate Control Responses check_controls->validate_controls end Reproducible Data optimize_seeding->end calibrate_pipettes->end fresh_reagents->end validate_controls->end

Caption: Logical workflow for troubleshooting inconsistent results.

References

addressing inconsistencies in "2,7-Dideacetoxytaxinine J" experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2,7-Dideacetoxytaxinine J

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address potential inconsistencies and challenges encountered during experimental procedures involving this and related taxane derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing batch-to-batch variability in the purity and yield of this compound isolated from natural sources?

A1: The concentration and profile of taxoids in Taxus species can vary significantly based on several factors:

  • Genetic Variation: Different subspecies or even individual trees can have unique metabolic profiles.

  • Environmental Conditions: The geographic location, climate, soil conditions, and time of harvest can all impact the production of secondary metabolites.

  • Extraction and Purification Protocol: Minor variations in solvent polarity, temperature, and chromatographic conditions can lead to differences in yield and purity. It is crucial to maintain a consistent and well-documented protocol. A two-step tandem affinity purification method can be employed for isolating protein complexes from plant tissues, which may be adapted for small molecules with appropriate affinity tags.[1]

Q2: My cytotoxic activity (IC50) values for this compound are inconsistent across experiments or differ from expected values. What are the potential causes?

A2: Inconsistencies in cytotoxicity assays are a common challenge in taxane research. Several factors can contribute to this variability:

  • Cell Line Authenticity and Passage Number: Ensure cell lines are authenticated and use a consistent, low passage number, as prolonged culturing can alter cellular response to drugs.

  • Cellular Resistance Mechanisms: Cancer cells can develop resistance to taxanes through various mechanisms, including the overexpression of drug efflux pumps (like P-gp), alterations in tubulin isotypes, and changes in apoptotic signaling pathways.[2][3] The development of isogenic taxane-resistant cell lines has shown that resistance can increase 18- to 170-fold.[2]

  • Assay Conditions: Factors such as cell seeding density, treatment duration, and the specific cytotoxicity assay used (e.g., MTT, XTT, CellTiter-Glo) can all influence the final IC50 value.

  • Compound Solubility: Poor aqueous solubility of taxoids is a known issue that can lead to inaccurate dosing in cell culture media.[4] The use of excipients or solvents like DMSO must be consistent and controlled for potential toxicity.

Q3: I am observing unexpected or shifting peaks in the ¹H or ¹³C NMR spectrum of my this compound sample. What could be the issue?

A3: Several factors can lead to inconsistencies in NMR data for complex molecules like taxanes:

  • Residual Solvents: Ensure your sample is thoroughly dried to remove any residual solvents from the purification process, which can obscure or be mistaken for compound peaks.

  • Sample Degradation: Taxanes can be sensitive to temperature, light, and pH. Store the compound under appropriate conditions (cool, dark, and dry) to prevent degradation.

  • Conformational Isomers: The flexible core structure of some taxoids can lead to the presence of multiple conformers in solution, resulting in broadened or multiple peaks in the NMR spectrum.

  • Purity: The presence of closely related taxoid impurities can result in overlapping signals that are difficult to distinguish. Re-purification using high-resolution HPLC may be necessary.

Data Presentation

Table 1: Hypothetical Comparative Cytotoxicity of this compound

This table illustrates potential variations in IC50 values that could be observed for a taxane derivative across different cancer cell lines and provides a column for researchers to record their own findings for comparison.

Cell LineTypeExpected IC50 Range (nM)Observed IC50 (nM)Notes
A2780Ovarian Cancer10 - 50Paclitaxel-sensitive
A2780/ADROvarian Cancer500 - 2000Paclitaxel-resistant
MCF-7Breast Cancer20 - 100
MDA-MB-231Breast Cancer15 - 75

Table 2: Representative ¹³C NMR Chemical Shifts for a Taxane Core Structure

This table provides a reference for the expected chemical shift ranges for key carbons in a generalized taxane skeleton. Significant deviations may indicate structural differences or the presence of impurities.

Carbon PositionExpected Chemical Shift Range (ppm)Observed Shift (ppm)Notes
C175 - 85
C270 - 80Benzoyl group attachment
C480 - 90Oxetane ring proximity
C580 - 90
C1365 - 75Side chain attachment
C2'70 - 80Side chain
C3'65 - 75Side chain

Experimental Protocols

Protocol 1: General Method for Assessing Cytotoxicity using an MTT Assay

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in complete cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: General Workflow for Taxoid Purification from Taxus Biomass

  • Extraction: Air-dry and pulverize the plant material (e.g., needles, bark). Perform a maceration or Soxhlet extraction with a suitable solvent system, such as methanol or an ethanol/water mixture.

  • Partitioning: Concentrate the crude extract under reduced pressure. Sequentially partition the residue with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate) to separate compounds based on their solubility.

  • Column Chromatography: Subject the most promising fraction (typically the dichloromethane or ethyl acetate fraction) to column chromatography on silica gel. Elute with a gradient solvent system (e.g., hexane-ethyl acetate or chloroform-methanol).

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Preparative HPLC: Pool the enriched fractions and perform preparative High-Performance Liquid Chromatography (HPLC) for final purification.

  • Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Visualizations

G cluster_0 Troubleshooting Inconsistent IC50 Values start Inconsistent IC50 Results q1 Are cell lines authenticated and low passage? start->q1 a1_yes Yes q1->a1_yes Yes a1_no Authenticate/thaw new vial q1->a1_no No q2 Is compound solubility and stability confirmed? a1_yes->q2 a2_yes Yes q2->a2_yes Yes a2_no Check solubility, use fresh stock q2->a2_no No q3 Are assay parameters (seeding, duration) consistent? a2_yes->q3 a3_yes Yes q3->a3_yes Yes a3_no Standardize protocol q3->a3_no No end_node Consider intrinsic biological variability or resistance a3_yes->end_node G cluster_1 General Taxoid Purification Workflow biomass Taxus Biomass (Needles/Bark) extraction Solvent Extraction (e.g., Methanol) biomass->extraction partition Liquid-Liquid Partitioning (Hexane, EtOAc, etc.) extraction->partition column Silica Column Chromatography partition->column hplc Preparative HPLC column->hplc final_product Pure this compound hplc->final_product analysis Spectroscopic Analysis (NMR, MS) final_product->analysis G cluster_2 Taxane-Induced Apoptotic Pathway taxane Taxane Derivative tubulin β-Tubulin Binding taxane->tubulin mt_stabilize Microtubule Stabilization tubulin->mt_stabilize mitotic_arrest G2/M Mitotic Arrest mt_stabilize->mitotic_arrest bcl2 Bcl-2 Phosphorylation (Inactivation) mitotic_arrest->bcl2 caspase Caspase Activation bcl2->caspase apoptosis Apoptosis caspase->apoptosis

References

Technical Support Center: Optimization of 2,7-Dideacetoxytaxinine J Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of "2,7-Dideacetoxytaxinine J" dosage for in vivo studies. As a novel taxane derivative, specific experimental data for this compound is not yet publicly available. Therefore, this guide provides a framework and best practices based on preclinical studies of similar taxane analogues. All quantitative data presented are illustrative examples to guide your experimental design and data presentation.

Frequently Asked Questions (FAQs)

Q1: Where should I start with in vivo dose selection for this compound?

A1: Begin with a dose-range finding (DRF) study, also known as a maximum tolerated dose (MTD) study. This is crucial for identifying a safe and effective dose range for subsequent efficacy studies. Start with a wide range of doses, informed by any available in vitro cytotoxicity data (e.g., IC50 values). A common starting point is to use one-tenth of the in vitro IC50 value, converted to an appropriate animal dose.

Q2: What are the common toxicities associated with taxane derivatives that I should monitor for?

A2: Taxanes are known to cause a range of toxicities. Key adverse effects to monitor in your animal models include myelosuppression (especially neutropenia), peripheral neuropathy, hypersensitivity reactions, gastrointestinal issues (diarrhea, vomiting), and alopecia.[1][2][3] Regular monitoring of body weight, clinical signs of distress, and complete blood counts (CBCs) is essential.

Q3: How do I determine the optimal dosing schedule?

A3: The optimal dosing schedule depends on the pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound.[4][5] An initial DRF study might use a single administration. Subsequent studies should explore different schedules, such as daily, every other day, or weekly administration, to maximize the therapeutic index (efficacy vs. toxicity). Population PK/PD modeling can be a valuable tool to simulate and predict optimal dosing regimens.[6][7]

Q4: What animal models are most appropriate for studying a novel taxane like this compound?

A4: The choice of animal model depends on the research question. For initial toxicity and pharmacokinetic studies, healthy rodents (mice or rats) are commonly used. For efficacy studies, xenograft models, where human tumor cells are implanted into immunocompromised mice (e.g., nude or SCID mice), are standard. The choice of the human tumor cell line should be based on the intended therapeutic target of this compound.

Q5: What should I do if I observe significant toxicity at my initial doses?

A5: If significant toxicity is observed, immediately reduce the dose. Consider a dose de-escalation design for your DRF study. It may also be necessary to adjust the dosing schedule (e.g., from daily to weekly) to allow for recovery between doses. Prophylactic measures, such as the administration of growth factors to mitigate neutropenia, may also be considered.[2]

Troubleshooting Guides

Issue 1: High Variability in Tumor Growth Inhibition
  • Possible Cause: Inconsistent drug administration, variability in tumor implantation, or inherent heterogeneity of the tumor model.

  • Troubleshooting Steps:

    • Refine Administration Technique: Ensure consistent and accurate administration of this compound. For oral gavage, ensure the compound is properly in suspension. For intravenous injections, ensure the full dose is delivered.

    • Standardize Tumor Implantation: Use a consistent number of cells for implantation and ensure the injection site is uniform across all animals.

    • Increase Sample Size: A larger number of animals per group can help to overcome inherent biological variability.

    • Monitor Animal Health: Ensure that variability is not due to underlying health issues in the animals.

Issue 2: Lack of Efficacy at Non-Toxic Doses
  • Possible Cause: Poor bioavailability, rapid metabolism of the compound, or intrinsic resistance of the tumor model.

  • Troubleshooting Steps:

    • Conduct Pharmacokinetic Studies: Analyze plasma and tumor tissue concentrations of this compound to assess its absorption, distribution, metabolism, and excretion (ADME) profile.

    • Explore Different Formulations: If bioavailability is low, consider different vehicle formulations to improve solubility and absorption.

    • Test in Different Tumor Models: The selected tumor model may have resistance mechanisms to taxanes.[8] Test the compound in a panel of different cancer cell line xenografts.

    • Consider Combination Therapy: The efficacy of taxanes can often be enhanced when used in combination with other anticancer agents.[9]

Issue 3: Unexpected Animal Deaths
  • Possible Cause: Acute toxicity, hypersensitivity reaction, or vehicle-related toxicity.

  • Troubleshooting Steps:

    • Perform Necropsy: Conduct a thorough necropsy on deceased animals to identify the cause of death.

    • Evaluate the Vehicle: Administer the vehicle alone to a control group to rule out vehicle-related toxicity.

    • Dose De-escalation: Immediately halt the current dose and begin a dose de-escalation study to find a safer starting dose.

    • Monitor for Hypersensitivity: Observe animals closely for signs of hypersensitivity (e.g., labored breathing, anaphylaxis) immediately following administration. Pre-medication with antihistamines or corticosteroids might be necessary.[10]

Data Presentation

Table 1: Example Dose-Range Finding (DRF) Study Results for this compound in Mice
Dose Group (mg/kg, IV)Number of AnimalsMean Body Weight Change (%)MortalityClinical Signs of Toxicity
Vehicle Control5+5.20/5None observed
55+2.10/5None observed
105-1.50/5Mild lethargy
205-8.91/5Significant lethargy, ruffled fur
405-15.33/5Severe lethargy, ataxia, hunched posture
This table presents hypothetical data to illustrate the presentation of DRF study results.
Table 2: Example Efficacy Study of this compound in a Xenograft Model
Treatment GroupDose (mg/kg)ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-Q3D x 51500 ± 250-
This compound10Q3D x 5850 ± 15043.3
This compound15Q3D x 5400 ± 10073.3
Positive Control (Docetaxel)10Q3D x 5550 ± 12063.3
This table shows an example of how to present efficacy data from a xenograft study. Q3D x 5 indicates administration every 3 days for 5 doses.

Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) Study
  • Animal Model: Healthy female athymic nude mice, 6-8 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the start of the study.

  • Grouping: Randomly assign animals to dose groups (e.g., 5 animals per group). Include a vehicle control group.

  • Dose Preparation: Prepare this compound in a suitable vehicle (e.g., a solution of ethanol, Cremophor EL, and saline).

  • Administration: Administer a single dose of this compound via the intended clinical route (e.g., intravenous injection).

  • Monitoring:

    • Record body weight daily for 14 days.

    • Observe for clinical signs of toxicity (e.g., changes in appearance, behavior, activity) twice daily.

    • Collect blood samples at baseline and at the end of the study for complete blood counts (CBCs).

  • Endpoint: The primary endpoint is the identification of the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause mortality or significant toxicity (e.g., >20% body weight loss).

Protocol 2: Xenograft Efficacy Study
  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Tumor Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Grouping: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment groups (e.g., 8-10 animals per group). Include a vehicle control and a positive control (e.g., an established taxane like docetaxel).

  • Treatment: Administer this compound and control agents according to the determined dose and schedule from the DRF study.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe for clinical signs of toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowable size. The primary endpoint is tumor growth inhibition.

Mandatory Visualizations

experimental_workflow cluster_preclinical Preclinical In Vivo Dosage Optimization in_vitro In Vitro Cytotoxicity (e.g., IC50) drf Dose-Range Finding (DRF) / MTD Study in_vitro->drf Inform Starting Dose pk_pd Pharmacokinetic (PK) / Pharmacodynamic (PD) Study drf->pk_pd Determine Safe Dose Range efficacy Xenograft Efficacy Study drf->efficacy Select Doses for Efficacy Testing dose_refinement Dose & Schedule Refinement pk_pd->dose_refinement Model Optimal Dosing efficacy->dose_refinement Evaluate Therapeutic Index

Caption: Workflow for in vivo dosage optimization of a novel compound.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway for a Taxane Derivative compound This compound microtubules Microtubule Stabilization compound->microtubules mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest bcl2 Bcl-2 Phosphorylation mitotic_arrest->bcl2 apoptosis Apoptosis mitotic_arrest->apoptosis bcl2->apoptosis

References

Technical Support Center: Investigating "2,7-Dideacetoxytaxinine J" in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "2,7-Dideacetoxytaxinine J" is not extensively available in public literature. This guide provides general strategies and frameworks based on the broader class of taxane compounds. Researchers must conduct compound-specific dose-finding and toxicity studies.

Frequently Asked Questions (FAQs)

Q1: We are observing significant weight loss and lethargy in our mouse model at our initial dose. What are the immediate steps?

A1: Immediate dose reduction is critical. Significant weight loss (>15-20%) is a key indicator of severe toxicity. Consider the following actions:

  • Dose De-escalation: Reduce the dose by 50% in the next cohort and perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD).

  • Supportive Care: Provide supportive care such as hydration (subcutaneous saline) and nutritional supplements.

  • Vehicle Control: Ensure the vehicle control group is not showing similar signs, to rule out vehicle-related toxicity.

  • Frequency of Dosing: If using a multi-dose regimen, consider reducing the frequency of administration (e.g., from daily to every other day).

Q2: What are the expected side effects for a taxane-like compound and how can we monitor for them?

A2: Taxane compounds commonly induce myelosuppression and neurotoxicity. Proactive monitoring is essential.

  • Myelosuppression: This is the suppression of bone marrow activity, leading to reduced production of blood cells.

    • Monitoring: Conduct complete blood counts (CBCs) at baseline, during, and after treatment. Key parameters to watch are neutrophils (risk of neutropenia), platelets (thrombocytopenia), and red blood cells (anemia).

  • Peripheral Neuropathy: Damage to peripheral nerves can cause pain, numbness, or tingling.

    • Monitoring: In animal models, this can be assessed using behavioral tests such as the von Frey test (mechanical allodynia) or the hot/cold plate test (thermal hyperalgesia).

  • Hypersensitivity Reactions: While more common in intravenous administrations with certain formulations, be observant for signs of anaphylaxis immediately after dosing.

Q3: How can we proactively mitigate potential neurotoxicity?

A3: While compound-specific, some general strategies have been explored for taxane-induced neuropathy.

  • Coadministration: Investigational approaches in preclinical models include co-administration with neuroprotective agents. The choice of agent would depend on the hypothesized mechanism of toxicity.

  • Dosing Schedule: Modifying the dosing schedule (e.g., lower doses more frequently versus a high single dose) may alter the pharmacokinetic profile and potentially reduce peak concentration-related toxicities.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Acute mortality within 24 hours of IV injection - Acute cardiac toxicity- Hypersensitivity reaction- Formulation/vehicle toxicity- Reduce the rate of infusion.- Pre-medicate with antihistamines or corticosteroids (if a hypersensitivity reaction is suspected).- Test the vehicle alone for toxicity.
Delayed-onset paralysis or limb weakness - Severe peripheral neurotoxicity- Immediately cease dosing in the affected animal.- Perform detailed behavioral testing on remaining animals.- Consider histological analysis of nerve tissue post-mortem.- Reduce the dose or dosing frequency in future cohorts.
Significant variability in response and toxicity across animals - Inconsistent drug administration- Genetic variability in the animal strain- Differences in animal health status- Refine administration technique for consistency.- Ensure a homogenous, healthy cohort of animals.- Increase the number of animals per group to improve statistical power.

Data Presentation

Table 1: Example Dose-Escalation and Toxicity Summary in a Murine Model

Dose Group (mg/kg) Number of Animals Treatment-Related Deaths Mean Body Weight Change (Day 14) Key Hematological Finding (Nadir)
Vehicle Control50/5+5.2%No significant change
1050/5-2.1%Grade 1 Neutropenia
2051/5-10.5%Grade 3 Neutropenia
4053/5-18.9% (in survivors)Grade 4 Neutropenia, Thrombocytopenia
This table is a template. Actual findings must be populated from experimental data.

Table 2: Example Pharmacokinetic Parameters in Rats (Single IV Dose)

Parameter Dose: 10 mg/kg Dose: 20 mg/kg
Cmax (ng/mL) 1500 ± 2103200 ± 450
AUC (0-inf) (ng·h/mL) 4500 ± 6009800 ± 1200
t1/2 (h) 2.5 ± 0.52.8 ± 0.6
Clearance (mL/h/kg) 37 ± 534 ± 4
This table presents hypothetical data to illustrate the format.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

  • Animal Model: Select a relevant rodent species (e.g., BALB/c mice, Sprague-Dawley rats).

  • Group Allocation: Assign 3-5 animals per group. Include a vehicle control group.

  • Dose Selection: Start with a conservative dose based on in vitro cytotoxicity data. Use a dose escalation scheme (e.g., modified Fibonacci sequence).

  • Administration: Administer "this compound" via the intended clinical route (e.g., intravenously, intraperitoneally).

  • Monitoring:

    • Record body weight and clinical signs of toxicity daily for 14-21 days.

    • Perform CBCs at baseline and at expected nadir (e.g., Day 3 or 5 for taxanes).

    • At the end of the study, perform gross necropsy and histopathological analysis of major organs.

  • MTD Definition: The highest dose that does not cause >20% body weight loss or treatment-related mortality and produces manageable, reversible side effects.

Protocol 2: In Vivo Efficacy and Toxicity Study

  • Model: Use an appropriate tumor model (e.g., xenograft or syngeneic).

  • Group Allocation: Once tumors are established, randomize animals into groups (Vehicle, "this compound" at MTD and sub-MTD levels, Positive Control).

  • Treatment: Administer treatment as per the defined schedule.

  • Efficacy Endpoints: Measure tumor volume 2-3 times per week. Record animal survival.

  • Toxicity Monitoring: Monitor body weight, clinical signs, and perform periodic CBCs.

Visualizations

G cluster_preclinical Preclinical Workflow for a Novel Compound invitro In Vitro Cytotoxicity Assays mtd Maximum Tolerated Dose (MTD) Study invitro->mtd Determine starting dose pk Pharmacokinetic (PK) Study mtd->pk Select doses for PK efficacy Efficacy Study (e.g., Xenograft) mtd->efficacy Select doses for efficacy tox Detailed Toxicity Assessment efficacy->tox Confirm safety at effective dose

Caption: High-level experimental workflow for in vivo compound evaluation.

G cluster_pathway Hypothetical Taxane-Induced Apoptosis Pathway Compound This compound Microtubules Microtubule Stabilization Compound->Microtubules MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Bcl2 Bcl-2 Phosphorylation (Inactivation) MitoticArrest->Bcl2 Caspase Caspase Cascade Activation Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A potential signaling pathway for taxane-like compounds.

Validation & Comparative

A Comparative Analysis of the Cytotoxic Activities of 2,7-Dideacetoxytaxinine J and Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer chemotherapy, taxanes represent a critical class of microtubule-stabilizing agents. Paclitaxel, the progenitor of this class, is a widely used and extensively studied antineoplastic drug. This guide provides a comparative overview of the cytotoxic activity of a lesser-known taxane derivative, 2,7-Dideacetoxytaxinine J, against the well-established paclitaxel. This objective comparison, supported by available experimental data, is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Comparison of Cytotoxic Activity

The in vitro cytotoxic activities of this compound and paclitaxel have been evaluated against various cancer cell lines. While data for this compound is limited, a key study has demonstrated its activity against human breast adenocarcinoma cell lines, MCF-7 and MDA-MB-231. Paclitaxel, in contrast, has been extensively profiled against a wide array of cancer cell lines, with a substantial body of literature reporting its half-maximal inhibitory concentration (IC50) values.

CompoundCell LineIC50 / Effective ConcentrationReference
This compound MCF-7Significant activity at 20 µM[1][2]
MDA-MB-231Significant activity at 10 µM[1][2]
Paclitaxel MCF-7~5.8 µM - 14.6 µM[3]
MDA-MB-231~4.7 µM - 14.6 µM[3]

Note: The data for this compound indicates concentrations at which significant activity was observed, not necessarily the precise IC50 values. The IC50 values for paclitaxel can vary between studies due to different experimental conditions.

Experimental Protocols

The evaluation of the cytotoxic activity of these compounds typically involves in vitro cell-based assays. A standard protocol for determining cytotoxicity is the MTT assay.

MTT Assay Protocol

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

General Procedure:

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or paclitaxel) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours to allow the formazan crystals to form.

  • Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the cell viability against the logarithm of the compound concentration.

Mechanism of Action and Signaling Pathways

Taxanes, including paclitaxel, exert their cytotoxic effects primarily by interfering with the normal function of microtubules.

Paclitaxel: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization[4]. This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death).

Several signaling pathways are implicated in paclitaxel-induced apoptosis:

  • PI3K/AKT Pathway: Paclitaxel has been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key signaling cascade that can be modulated by paclitaxel.

  • Bcl-2 Family Proteins: Paclitaxel influences the expression of Bcl-2 family proteins, which are critical regulators of apoptosis.

This compound: The precise mechanism of action for this compound has not been as extensively studied as that of paclitaxel. However, as a taxane derivative, it is presumed to share the fundamental mechanism of microtubule stabilization. A study on 2-deacetoxytaxinine J, a closely related compound, indicated that the cinnamoyl group on C-5 and the acetyl group on C-10 are essential for its anticancer activity[1][2]. Further research is required to elucidate the specific signaling pathways modulated by this compound.

Visualizing Experimental Workflows and Signaling Pathways

To illustrate the processes involved in evaluating and understanding the cytotoxic effects of these compounds, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) seed Seed cells in 96-well plates start->seed treat Add varying concentrations of This compound or Paclitaxel seed->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT reagent incubate->mtt solubilize Solubilize formazan crystals mtt->solubilize read Measure absorbance solubilize->read calculate Calculate % cell viability read->calculate ic50 Determine IC50 value calculate->ic50

Caption: Workflow for determining the in vitro cytotoxicity of taxane compounds.

Paclitaxel_Signaling_Pathway cluster_paclitaxel Paclitaxel Action cluster_cell_cycle Cell Cycle Regulation cluster_signaling Apoptotic Signaling cluster_apoptosis Cellular Outcome paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules pi3k_akt Inhibition of PI3K/AKT Pathway paclitaxel->pi3k_akt mapk Modulation of MAPK Pathway paclitaxel->mapk bcl2 Regulation of Bcl-2 Family Proteins paclitaxel->bcl2 g2m_arrest G2/M Phase Arrest microtubules->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis pi3k_akt->apoptosis mapk->apoptosis bcl2->apoptosis

Caption: Simplified signaling pathway of paclitaxel-induced apoptosis.

References

A Comparative Analysis of 2-Deacetoxytaxinine J and Docetaxel in Breast Cancer Cell Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of the natural taxane derivative 2-Deacetoxytaxinine J (2-DAT-J) and the well-established chemotherapy agent docetaxel against breast cancer cells. This analysis is based on available preclinical data and aims to highlight the therapeutic potential and mechanisms of action of both compounds.

Initial searches for "2,7-Dideacetoxytaxinine J" did not yield any studies on its effects on breast cancer cells. However, research on a closely related compound, 2-Deacetoxytaxinine J (2-DAT-J), has shown significant anticancer activity. This guide will therefore focus on the comparison between 2-DAT-J and docetaxel.

In Vitro Efficacy Against Breast Cancer Cell Lines

Quantitative data from preclinical studies demonstrates the cytotoxic effects of both 2-DAT-J and docetaxel on various breast cancer cell lines.

CompoundCell LineIC50 / ConcentrationEffectReference
2-Deacetoxytaxinine J (2-DAT-J) MCF-720 µMSignificant in vitro activity[1]
MDA-MB-23110 µMSignificant in vitro activity[1]
Docetaxel MCF-7Not specifiedInduces mitotic catastrophe[1][2]
MDA-MB-231Not specifiedInduces mitotic catastrophe[1][2]
BCap3≥5 nmol/LMitotic arrest, DNA laddering[2]

Mechanisms of Action: A Comparative Overview

Both 2-DAT-J, as a taxane derivative, and docetaxel are expected to share a fundamental mechanism of action by targeting microtubules. However, the nuances of their cellular effects and the signaling pathways they modulate may differ.

Docetaxel is a well-characterized microtubule-stabilizing agent.[3][4] It binds to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting their depolymerization.[4] This disruption of microtubule dynamics leads to a blockage of cells in the G2/M phase of the cell cycle, ultimately inducing cell death primarily through mitotic catastrophe.[1][2] Apoptosis can also be induced, often at higher concentrations, and can be mediated by the phosphorylation of the anti-apoptotic protein Bcl-2.[5][6]

The precise molecular mechanism of 2-Deacetoxytaxinine J in breast cancer cells has not been as extensively studied. However, based on its structural similarity to other taxanes, it is hypothesized to function as a microtubule-stabilizing agent. The significant in vitro activity against both MCF-7 and MDA-MB-231 cells suggests it is effective against both hormone receptor-positive and triple-negative breast cancer subtypes.[1] Structure-activity relationship studies of 2-DAT-J have indicated that the cinnamoyl group on C-5 and the acetyl group on C-10 are crucial for its anticancer activity.[1]

Signaling Pathways Implicated in Drug Action

The cytotoxic effects of docetaxel are intertwined with several key signaling pathways in breast cancer cells. The disruption of microtubule function can trigger a cascade of events leading to cell death.

Docetaxel_Signaling Docetaxel Docetaxel Microtubules Microtubule Stabilization Docetaxel->Microtubules Bcl2 Bcl-2 Phosphorylation Docetaxel->Bcl2 G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Mitotic_Catastrophe Mitotic Catastrophe G2M_Arrest->Mitotic_Catastrophe Cell_Death Cell Death Mitotic_Catastrophe->Cell_Death Apoptosis Apoptosis Bcl2->Apoptosis Apoptosis->Cell_Death

Docetaxel's primary mechanism of action.

For 2-Deacetoxytaxinine J , while the specific signaling pathways modulated in breast cancer cells are yet to be fully elucidated, its action as a taxane implies an initial interaction with the microtubule network, likely initiating a similar cascade leading to cell cycle arrest and cell death.

Experimental Protocols

A summary of the key experimental methodologies used to evaluate the efficacy of these compounds is provided below.

ExperimentPurposeMethodology
Cell Viability Assay To determine the cytotoxic effect of the compounds on cancer cells.Breast cancer cell lines (MCF-7, MDA-MB-231) are cultured and treated with varying concentrations of the test compound. Cell viability is assessed using methods like the MTT assay, which measures mitochondrial metabolic activity.
Cell Cycle Analysis To determine the effect of the compound on cell cycle progression.Cells are treated with the compound, harvested, and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Apoptosis Assay To quantify the induction of programmed cell death.Apoptosis can be detected by various methods, including Annexin V staining (detects early apoptotic cells) and analysis of DNA fragmentation (e.g., DNA laddering assay or TUNEL staining).
Western Blotting To analyze the expression levels of specific proteins involved in signaling pathways.Proteins are extracted from treated and untreated cells, separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the proteins of interest (e.g., Bcl-2, caspases).
In Vivo Tumor Models To evaluate the antitumor efficacy of the compound in a living organism.Human breast cancer cells are implanted into immunocompromised animals (e.g., nude mice). Once tumors are established, the animals are treated with the compound, and tumor growth is monitored over time. The study on 2-DAT-J utilized DMBA-induced mammary tumors in rats.[1]

Experimental Workflow

The general workflow for evaluating the anticancer efficacy of a novel compound like 2-DAT-J and comparing it to an established drug such as docetaxel is depicted below.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Breast Cancer Cell Lines Treatment Treatment with 2-DAT-J or Docetaxel Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Cell_Cycle_Analysis Cell Cycle Analysis Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay Treatment->Apoptosis_Assay Mechanism_Study Mechanism of Action (Western Blot) Apoptosis_Assay->Mechanism_Study Data_Analysis Data Analysis and Comparison Mechanism_Study->Data_Analysis Animal_Model Animal Model of Breast Cancer In_Vivo_Treatment Treatment with 2-DAT-J or Docetaxel Animal_Model->In_Vivo_Treatment Tumor_Measurement Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment In_Vivo_Treatment->Toxicity_Assessment Tumor_Measurement->Data_Analysis

General workflow for anticancer drug evaluation.

Conclusion

Both 2-Deacetoxytaxinine J and docetaxel demonstrate significant cytotoxic effects against breast cancer cells. Docetaxel is a well-established drug with a clearly defined mechanism of action centered on microtubule stabilization, leading to mitotic catastrophe. 2-DAT-J, a natural taxane derivative, shows promise as a potent anticancer agent, exhibiting efficacy against different breast cancer subtypes in preclinical models. While its precise molecular mechanisms require further investigation, its structural similarity to other taxanes suggests a comparable mode of action. Further head-to-head comparative studies are warranted to fully delineate the relative efficacy and potential therapeutic advantages of 2-DAT-J over existing taxane-based chemotherapies.

References

A Comparative Analysis of 2,7-Dideacetoxytaxinine J and its Synthetic Analogues as Multidrug Resistance Reversal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 2,7-Dideacetoxytaxinine J and its synthetic analogues, focusing on their efficacy as multidrug resistance (MDR) reversal agents. The primary mechanism of action for these compounds is the inhibition of P-glycoprotein (P-gp), a key transporter responsible for the efflux of chemotherapeutic drugs from cancer cells. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways.

Performance Data of this compound Analogues

The following table summarizes the available quantitative data on the multidrug resistance reversal activity of this compound and its synthetic analogues. It is important to note that direct comparative studies profiling a wide range of analogues against this compound under identical conditions are limited in the public domain. The data presented here is compiled from various studies, and experimental conditions may differ.

CompoundCell LineAssay TypePotency/Efficacy
2-Deacetoxytaxinine JKB-C2MDR ReversalAt 10µM, completely reversed resistance to colchicine, vincristine, and taxol.[1]
Synthetic 2-deacetoxytaxinine J DerivativeMCF7-RMDR Reversal (Paclitaxel)Active at 0.1 µM.[2][3]
Simplified "Non-natural" Taxane Analogue 6-P-glycoprotein InhibitionIC50 = 7.2 µM.[4]
Taxuyunnanine C Derivative 9a2780ADVincristine AccumulationEffective for cellular accumulation of vincristine.[5]
Taxuyunnanine C Derivative 62780ADMDR ReversalEnhancing effects for taxol, adriamycin, and vincristine at the same level as verapamil.[5]

Note: "2-Deacetoxytaxinine J" is often used interchangeably with "this compound" in the literature, referring to a taxane with acetate groups removed at the C2 and C7 positions. The structural similarity suggests comparable biological activities.

Mechanism of Action: P-glycoprotein Inhibition

This compound and its analogues function as multidrug resistance modulators by inhibiting the P-glycoprotein (P-gp) efflux pump.[1][4] P-gp is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to expel a wide range of xenobiotics, including many chemotherapy drugs, from the cell.[6][7] Overexpression of P-gp in cancer cells is a major mechanism of acquired multidrug resistance, leading to decreased intracellular drug concentrations and reduced therapeutic efficacy.

By binding to P-gp, this compound analogues competitively or non-competitively inhibit the transporter's ability to bind and efflux anticancer drugs.[6] This leads to an increased intracellular accumulation of the chemotherapeutic agent, restoring its cytotoxic effect in resistant cancer cells.

Signaling Pathways Influencing P-glycoprotein Expression

The expression of P-glycoprotein (encoded by the ABCB1 gene) is regulated by various intracellular signaling pathways. Activation of pathways such as the PI3K/AKT and MAPK/ERK cascades can lead to the upregulation of P-gp expression, contributing to the development of multidrug resistance.

P_glycoprotein_Regulation cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_transporter Efflux Pump Growth Factors Growth Factors Receptor Tyrosine Kinases (RTKs) Receptor Tyrosine Kinases (RTKs) Growth Factors->Receptor Tyrosine Kinases (RTKs) Cytokines Cytokines Cytokine Receptors Cytokine Receptors Cytokines->Cytokine Receptors Chemotherapy Drugs Chemotherapy Drugs P-glycoprotein (P-gp) P-glycoprotein (P-gp) Chemotherapy Drugs->P-glycoprotein (P-gp) effluxed by PI3K PI3K Receptor Tyrosine Kinases (RTKs)->PI3K activates RAS RAS Receptor Tyrosine Kinases (RTKs)->RAS activates AKT AKT PI3K->AKT activates NF-κB NF-κB AKT->NF-κB activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates ERK->NF-κB activates Transcription Factors Transcription Factors NF-κB->Transcription Factors translocates to ABCB1 Gene ABCB1 Gene Transcription Factors->ABCB1 Gene promotes transcription ABCB1 Gene->P-glycoprotein (P-gp) is transcribed and translated into This compound & Analogues This compound & Analogues This compound & Analogues->P-glycoprotein (P-gp) inhibits

Caption: Signaling pathways regulating P-glycoprotein expression and its inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogues.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound, its analogues, or chemotherapeutic agents) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

P-glycoprotein Efflux Assay (Rhodamine 123 Efflux)

This assay measures the function of the P-gp efflux pump using the fluorescent substrate rhodamine 123.

Protocol:

  • Cell Preparation: Harvest and resuspend MDR and parental (non-MDR) cells in a suitable buffer.

  • Rhodamine 123 Loading: Incubate the cells with rhodamine 123 (e.g., 5 µM) for 30-60 minutes at 37°C to allow for dye accumulation.

  • Compound Incubation: Wash the cells to remove excess rhodamine 123 and resuspend them in a fresh medium containing the test compounds (this compound or its analogues) or a known P-gp inhibitor (e.g., verapamil) as a positive control.

  • Efflux Period: Incubate the cells for an additional 1-2 hours at 37°C to allow for P-gp-mediated efflux of rhodamine 123.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of rhodamine 123 in the cells using a flow cytometer.

  • Data Analysis: Compare the fluorescence intensity of cells treated with the test compounds to that of untreated and positive control cells. A higher fluorescence intensity indicates inhibition of P-gp-mediated efflux.

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with cytotoxic agents, providing a measure of long-term cell survival.

Protocol:

  • Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with the chemotherapeutic agent in the presence or absence of the MDR reversal agent (this compound or its analogues) for a defined period (e.g., 24 hours).

  • Colony Formation: Remove the treatment medium, wash the cells, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.

  • Staining: Fix the colonies with a mixture of 6% glutaraldehyde and 0.5% crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition to determine the effect of the compounds on long-term cell survival.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical experimental workflow for evaluating MDR reversal agents and the logical relationship of their mechanism of action.

Experimental_Workflow Start Start Synthesize Analogues Synthesize Analogues Start->Synthesize Analogues In Vitro Screening In Vitro Screening Synthesize Analogues->In Vitro Screening Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) In Vitro Screening->Cytotoxicity Assay (MTT) MDR Reversal Assay MDR Reversal Assay In Vitro Screening->MDR Reversal Assay Lead Compound Identification Lead Compound Identification Cytotoxicity Assay (MTT)->Lead Compound Identification P-gp Efflux Assay (Rhodamine 123) P-gp Efflux Assay (Rhodamine 123) MDR Reversal Assay->P-gp Efflux Assay (Rhodamine 123) Clonogenic Survival Assay Clonogenic Survival Assay MDR Reversal Assay->Clonogenic Survival Assay P-gp Efflux Assay (Rhodamine 123)->Lead Compound Identification Clonogenic Survival Assay->Lead Compound Identification In Vivo Studies In Vivo Studies Lead Compound Identification->In Vivo Studies End End In Vivo Studies->End

Caption: Workflow for the evaluation of MDR reversal agents.

Logical_Relationship cluster_Cell Multidrug Resistant Cancer Cell P-gp P-glycoprotein (P-gp) Drug Efflux Drug Efflux P-gp->Drug Efflux mediates Chemotherapy Drug Chemotherapy Drug Chemotherapy Drug->P-gp is a substrate for Cell Death Cell Death Intracellular Drug Concentration Intracellular Drug Concentration Drug Efflux->Intracellular Drug Concentration decreases Intracellular Drug Concentration->Cell Death induces This compound Analogue This compound Analogue This compound Analogue->P-gp inhibits This compound Analogue->Drug Efflux blocks

Caption: Mechanism of action for this compound analogues.

Conclusion

This compound and its synthetic analogues represent a promising class of compounds for overcoming multidrug resistance in cancer chemotherapy. Their ability to inhibit P-glycoprotein function leads to increased intracellular accumulation of cytotoxic drugs in resistant cancer cells. The structure-activity relationship studies suggest that modifications at various positions of the taxane core can significantly impact the MDR reversal activity. Further synthesis and evaluation of a broader range of analogues with detailed quantitative analysis will be crucial for the development of potent and specific P-gp inhibitors for clinical applications. The experimental protocols and workflows provided in this guide offer a robust framework for the continued investigation of these and other potential MDR modulators.

References

Validating the Anticancer Activity of 2,7-Dideacetoxytaxinine J in Multiple Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of 2,7-Dideacetoxytaxinine J, a taxane diterpenoid with potential therapeutic applications. The information presented herein is intended to support further research and development of this compound as a potential anticancer agent.

Executive Summary

This compound, more commonly referred to in scientific literature as 2-deacetoxytaxinine J (2-DAT-J) , is a natural product isolated from the bark of the Himalayan yew, Taxus baccata. As a member of the taxane family, which includes clinically important drugs like Paclitaxel and Docetaxel, 2-DAT-J is of significant interest for its potential cytotoxic effects against cancer cells. This document summarizes the available in vitro data on the anticancer activity of 2-DAT-J, details relevant experimental protocols for its validation, and illustrates the key signaling pathways implicated in its mechanism of action.

Data Presentation: In Vitro Anticancer Activity

The in vitro cytotoxic effects of 2-deacetoxytaxinine J have been evaluated against human breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative), as well as a normal human kidney epithelial cell line, HEK-293. While specific IC50 values are not extensively reported in the available literature, significant growth inhibition has been observed at defined concentrations.

CompoundCell LineCell TypeConcentration% InhibitionReference
2-deacetoxytaxinine J MCF-7Human Breast Adenocarcinoma20 µMSignificant in vitro activity observed[1][2]
MDA-MB-231Human Breast Adenocarcinoma10 µMSignificant in vitro activity observed[1][2]
HEK-293Human Embryonic KidneyNot specifiedTested for cytotoxicity[2]

Note: The term "significant in vitro activity" is used as reported in the source material, which did not provide specific percentage inhibition values.

Comparison with Alternative Anticancer Agents

To provide context for the potency of 2-deacetoxytaxinine J, the following table presents a comparison of its observed effective concentrations with the reported IC50 values of other taxanes and standard chemotherapeutic agents in the same breast cancer cell lines. It is important to note that direct comparison is limited due to the lack of IC50 data for 2-DAT-J.

CompoundCell LineIC50 ValueReference
Paclitaxel MCF-72.5 - 7.5 nM[3]
MDA-MB-231~10 nM[4]
Docetaxel MCF-7~1 nM[4]
MDA-MB-231~2.5 nM[4]
Doxorubicin MCF-70.04 - 0.5 µM[5]
MDA-MB-2310.1 - 1 µM[5]

This comparison highlights that while 2-deacetoxytaxinine J shows activity in the micromolar range, established taxanes like Paclitaxel and Docetaxel are potent in the nanomolar range. Further studies are required to establish a more precise therapeutic window and comparative efficacy for 2-DAT-J.

Experimental Protocols

To facilitate further research and validation of the anticancer properties of this compound, detailed protocols for key in vitro assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment and Harvesting: Treat cells with this compound, harvest, and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined by analyzing the DNA histogram.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action for taxanes and the workflows for the key experimental protocols.

G cluster_0 Taxane-Induced Cell Cycle Arrest and Apoptosis cluster_1 Apoptotic Pathway Taxane This compound (Taxane) Microtubules Microtubule Stabilization Taxane->Microtubules MitoticArrest Mitotic Spindle Dysfunction (G2/M Arrest) Microtubules->MitoticArrest Bcl2 Bcl-2 Phosphorylation (Inactivation) MitoticArrest->Bcl2 p53 p53 Activation MitoticArrest->p53 Bax Bax/Bak Activation Bcl2->Bax inhibition removed Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis p21 p21 (WAF1/CIP1) Induction p53->p21 CDK1 CDK1/Cyclin B1 Inhibition p21->CDK1 CDK1->MitoticArrest

Caption: Proposed signaling pathway for taxane-induced apoptosis.

G cluster_0 Experimental Workflow: Cell Viability (MTT Assay) A 1. Seed Cells (96-well plate) B 2. Treat with This compound A->B C 3. Add MTT Reagent (4h incubation) B->C D 4. Solubilize Formazan (DMSO) C->D E 5. Measure Absorbance (570 nm) D->E

Caption: Workflow for the MTT cell viability assay.

G cluster_1 Experimental Workflow: Apoptosis Assay (Annexin V/PI) F 1. Treat Cells G 2. Harvest & Wash Cells F->G H 3. Stain with Annexin V-FITC & Propidium Iodide G->H I 4. Incubate (15 min, dark) H->I J 5. Analyze by Flow Cytometry I->J

Caption: Workflow for the Annexin V/PI apoptosis assay.

G cluster_2 Experimental Workflow: Cell Cycle Analysis (PI Staining) K 1. Treat Cells L 2. Harvest & Fix Cells (70% Ethanol) K->L M 3. Stain with Propidium Iodide & RNase A L->M N 4. Incubate (30 min, dark) M->N O 5. Analyze by Flow Cytometry N->O

Caption: Workflow for cell cycle analysis using PI staining.

Conclusion and Future Directions

The available data suggests that this compound (2-deacetoxytaxinine J) exhibits anticancer activity against human breast cancer cell lines. However, to fully validate its potential as a therapeutic agent, further comprehensive studies are essential. Future research should focus on:

  • Determining IC50 values across a broad panel of cancer cell lines to establish a detailed cytotoxicity profile.

  • Elucidating the specific molecular mechanisms of 2-DAT-J-induced apoptosis and cell cycle arrest in different cancer models.

  • Conducting in vivo studies to evaluate its efficacy and toxicity in preclinical animal models.

  • Investigating structure-activity relationships by synthesizing and testing analogs of 2-DAT-J to potentially enhance its potency and selectivity.

This guide serves as a foundational resource for researchers embarking on the further investigation of this promising natural compound.

References

Cross-Validation of "2,7-Dideacetoxytaxinine J" Bioassay Results: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the bioactivity of "2,7-Dideacetoxytaxinine J" and related taxane diterpenoids, providing a comparative analysis of their cytotoxic effects against various cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals.

Comparative Bioactivity of Taxinine J Analogs and Other Taxoids

The following table summarizes the cytotoxic activity of various taxane diterpenoids, including analogues of taxinine J, against a range of human cancer cell lines. This data provides a baseline for understanding the potential efficacy of related compounds.

CompoundCell LineAssay TypeActivity (IC50/ED50)Source Species
Taxinine A549 (Non-small cell lung cancer)MTT46.17 µg/mLTaxus mairei
B16 (Mouse melanoma)MTT350.64 µg/mLTaxus mairei
BEL7402 (Human hepatoma)MTT113.97 µg/mLTaxus mairei
Taxumairone A Human colon carcinomaNot specified0.1 µg/mLTaxus mairei
2-deacetoxytaxinine J (2-DAT-J) derivative MCF7-R (Human mammary carcinoma, MDR)Reversal of multidrug resistanceActive at 0.1 µM (in combination with paclitaxel)Synthetically derived from natural 2-DAT-J
Unnamed Taxane (13) A2780/TAX (Taxol resistant human ovarian carcinoma)Anti-proliferative0.19 µMTaxus wallichiana var. mairei
Paclitaxel (Taxol) - for comparison A2780/TAX (Taxol resistant human ovarian carcinoma)Anti-proliferative4.4 µMTaxus spp.
Docetaxel - for comparison A2780/TAX (Taxol resistant human ovarian carcinoma)Anti-proliferative0.42 µMSemi-synthetic

Note: "this compound" has been isolated from the heartwood of Taxus cuspidata and the leaves of Taxus brevifolia Nutt.[1][2] Its molecular formula is C35H44O8.[2]

Experimental Protocols

While a specific protocol for "this compound" is unavailable, the following is a detailed methodology for a standard in vitro cytotoxicity assay (MTT assay), which is a common method for evaluating the anti-proliferative activity of taxane compounds.[3][4]

MTT Assay for Cytotoxicity Screening

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.
  • For the assay, cells are seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • The test compound (e.g., a taxane diterpenoid) is dissolved in a suitable solvent, such as DMSO, to create a stock solution.
  • A series of dilutions of the stock solution are prepared in the cell culture medium to achieve the desired final concentrations.
  • The medium from the cell plates is removed, and 100 µL of the medium containing the test compound at different concentrations is added to each well. Control wells receive medium with the vehicle (DMSO) only.

3. Incubation:

  • The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its effect on cell proliferation.

4. MTT Addition and Incubation:

  • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
  • The plates are then incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

5. Formazan Solubilization:

  • After the 4-hour incubation, the medium containing MTT is carefully removed.
  • 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

  • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

7. Data Analysis:

  • The cell viability is calculated as a percentage of the control (vehicle-treated) cells.
  • The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the in vitro cytotoxicity screening of a test compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding cell_culture->seeding compound_prep Compound Preparation treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Reading mtt_assay->readout analysis IC50 Determination readout->analysis

Caption: Workflow for in vitro cytotoxicity testing.

This guide highlights the existing data on taxane diterpenoids related to "this compound" and provides a standardized protocol for conducting comparative bioassays. Further research is warranted to isolate and evaluate the specific biological activities of "this compound" to fully understand its therapeutic potential.

References

Comparative Analysis of the Mechanistic Action of 2,7-Dideacetoxytaxinine J and Other Prominent Taxanes

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the mechanisms of action of 2,7-Dideacetoxytaxinine J and other leading taxanes, supported by experimental data. The information is presented to facilitate a clear understanding of their comparative performance.

The taxane family of diterpenoids represents a cornerstone in cancer chemotherapy, with members like Paclitaxel (Taxol®) and Docetaxel (Taxotere®) being widely used in clinical practice. These agents primarily exert their cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. This guide focuses on comparing the mechanism of action of a less-characterized taxane, this compound, with the well-established taxanes: Paclitaxel, Docetaxel, and the second-generation taxane, Cabazitaxel.

Core Mechanism of Action: Microtubule Stabilization

Taxanes share a fundamental mechanism of action: they bind to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization into tubulin dimers.[1] This hyper-stabilization of microtubules disrupts the dynamic instability required for proper mitotic spindle formation and function, leading to a blockage of the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[2][3]

While this core mechanism is conserved across the taxane class, differences in their chemical structures can lead to variations in their binding affinity, potency, and ability to overcome resistance mechanisms.

Comparative Quantitative Data

The following tables summarize the available quantitative data to compare the cytotoxic activity of this compound with Paclitaxel, Docetaxel, and Cabazitaxel.

CompoundCell LineAssayIC50 / Effective ConcentrationCitation
This compound MCF-7 (Breast)Not Specified20 µM[4]
MDA-MB-231 (Breast)Not Specified10 µM[4]
Paclitaxel MCF-7 (Breast)Clonogenic Assay~2.5 - 7.5 nM (IC50)[5]
MDA-MB-231 (Breast)Not SpecifiedData Not Available
Docetaxel MCF-7 (Breast)Not SpecifiedData Not Available
MDA-MB-231 (Breast)Not SpecifiedData Not Available
Cabazitaxel Prostate Cancer Cell LinesNot SpecifiedMore potent than docetaxel in resistant cells[6]

Note: Direct comparative studies of this compound with other taxanes using standardized assays are limited. The provided data for this compound indicates its potential as an anticancer agent, though its potency appears to be lower than that of clinically established taxanes like Paclitaxel.

Signaling Pathways and Experimental Workflows

The primary signaling pathway initiated by taxanes leads to apoptosis. This is a consequence of mitotic arrest. The sustained G2/M block activates the spindle assembly checkpoint, which, if unresolved, triggers the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

Below are diagrams illustrating the general mechanism of action of taxanes and a typical experimental workflow for evaluating their cytotoxic effects.

Taxane_Mechanism cluster_cell Cancer Cell Taxane Taxane (e.g., this compound) Microtubule Microtubule Taxane->Microtubule Binds to β-tubulin Stabilization Microtubule Stabilization Microtubule->Stabilization G2M_Arrest G2/M Phase Arrest Stabilization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Fig. 1: General mechanism of action for taxane compounds.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Culture treatment Treat with Taxane (e.g., this compound) start->treatment incubation Incubate for 24-72 hours treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability microtubule Microtubule Polymerization Assay incubation->microtubule western_blot Western Blot (Apoptotic Markers) incubation->western_blot end Data Analysis & Comparison viability->end microtubule->end western_blot->end

Fig. 2: A typical experimental workflow for evaluating taxane cytotoxicity.

Detailed Experimental Protocols

Microtubule Polymerization Assay

This assay measures the ability of a compound to promote the assembly of tubulin into microtubules.

Principle: Tubulin polymerization is monitored by the increase in absorbance at 340 nm due to light scattering by the formed microtubules.

Protocol:

  • Reagents:

    • Purified tubulin (>99% pure)

    • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP solution (100 mM)

    • Test compound (this compound or other taxanes) dissolved in DMSO.

    • Glycerol

  • Procedure: a. Prepare a reaction mixture containing polymerization buffer, 1 mM GTP, and 10% (v/v) glycerol. b. Add the test compound at various concentrations to the reaction mixture. A vehicle control (DMSO) should be included. c. Pre-warm the mixture and a solution of purified tubulin (final concentration ~1-2 mg/mL) to 37°C. d. Initiate the polymerization by adding the tubulin to the reaction mixture. e. Immediately transfer the mixture to a temperature-controlled spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 60-90 minutes at 37°C. f. An increase in absorbance over time indicates microtubule polymerization. The rate and extent of polymerization can be compared between different compounds.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Reagents:

    • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

    • Complete cell culture medium

    • Test compound (this compound or other taxanes)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control. c. After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. d. Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible. e. Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. f. Measure the absorbance at a wavelength of 570 nm using a microplate reader. g. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Western Blot for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Protocol:

  • Reagents:

    • Treated and untreated cell pellets

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure: a. Lyse the cell pellets in lysis buffer and quantify the protein concentration. b. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. c. Separate the proteins by SDS-PAGE. d. Transfer the separated proteins to a membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody overnight at 4°C. g. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again and then add the chemiluminescent substrate. i. Visualize the protein bands using an imaging system. The intensity of the bands corresponding to cleaved Caspase-3 or cleaved PARP can be quantified to assess the level of apoptosis. β-actin is typically used as a loading control to ensure equal protein loading.

Conclusion

This compound demonstrates in vitro cytotoxic activity against breast cancer cell lines, aligning its general mechanism with that of other taxanes.[4] However, based on the limited available data, its potency appears to be lower than clinically established taxanes like Paclitaxel. All taxanes function by stabilizing microtubules, leading to mitotic arrest and apoptosis.[1][2] Variations in their chemical structures likely account for differences in their efficacy and resistance profiles. Further detailed mechanistic studies, including direct comparative assays for microtubule polymerization, cell cycle analysis, and apoptosis induction, are necessary to fully elucidate the comparative profile of this compound. The experimental protocols provided herein offer a standardized framework for conducting such comparative investigations.

References

A Head-to-Head Comparison of 2,7-Dideacetoxytaxinine J and 10-Deacetylbaccatin III for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of taxane-related compounds, both 2,7-Dideacetoxytaxinine J and 10-deacetylbaccatin III have garnered attention for their biological activities and potential as precursors for more complex anti-cancer agents. This guide provides a detailed, head-to-head comparison of these two taxoids, presenting available experimental data on their cytotoxic effects and discussing their mechanisms of action. This objective analysis is intended to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutic strategies.

Chemical Structures

This compound and 10-deacetylbaccatin III belong to the taxane family of diterpenoids, characterized by a complex taxane core. Their distinct chemical structures, however, give rise to differing biological activities.

Figure 1: Chemical Structure of this compound Chemical structure of this compound

Figure 2: Chemical Structure of 10-deacetylbaccatin III Chemical structure of 10-deacetylbaccatin III

Mechanism of Action

The primary mechanism of action for many taxanes involves their interaction with tubulin, a key protein in the formation of microtubules. These microtubules are essential components of the cytoskeleton and play a critical role in cell division.

10-deacetylbaccatin III is a well-established precursor for the semi-synthesis of the potent anticancer drugs paclitaxel (Taxol®) and docetaxel (Taxotere®). Its mechanism of action is intrinsically linked to this role. While not as potent as its derivatives, 10-deacetylbaccatin III is believed to exert its biological effects by promoting the polymerization of tubulin and stabilizing the resulting microtubules.[1] This stabilization disrupts the dynamic instability of microtubules, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death).[1]

The precise mechanism of action for This compound is less extensively characterized. However, as a member of the taxinine subgroup of taxoids, it is presumed to share a similar mechanism involving the disruption of microtubule function. The structural variations between this compound and other taxanes, such as the absence of acetyl groups at the C2 and C7 positions, likely influence its binding affinity for tubulin and its overall biological potency.

cluster_0 Microtubule Dynamics cluster_1 Mechanism of Action Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Stabilized Microtubule Stabilized Microtubule Taxane Compound Taxane Compound Taxane Compound->Microtubule Promotes Polymerization & Stabilizes Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Stabilized Microtubule->Cell Cycle Arrest (G2/M) Disruption of Dynamics Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Induces

Figure 3: Generalized Signaling Pathway for Taxane Compounds.

Comparative Cytotoxicity Data

CompoundCell LineAssayExposure TimeIC50 / ActivityCitation
This compound MCF-7Not SpecifiedNot SpecifiedSignificant activity at 20 µM[2]
This compound MDA-MB-231Not SpecifiedNot SpecifiedSignificant activity at 10 µM[2]
10-deacetylbaccatin III MCF-7Not Specified24 hours44.8% inhibition at 5.446 µg/mL (approx. 10 µM)[3]
10-deacetylbaccatin III MDA-MB-231--Data not available-

Note: The data presented for 10-deacetylbaccatin III on MCF-7 cells represents the percentage of inhibition at a single concentration, not an IC50 value, which makes a direct comparison of potency challenging. The absence of data for 10-deacetylbaccatin III on MDA-MB-231 cells further highlights the need for direct comparative studies.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[4][5][6][7]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or 10-deacetylbaccatin III) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of viability against the compound concentration.

Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add MTT Add MTT Incubate->Add MTT Add Solubilization Solution Add Solubilization Solution Add MTT->Add Solubilization Solution Measure Absorbance Measure Absorbance Add Solubilization Solution->Measure Absorbance

Figure 4: MTT Assay Experimental Workflow.
In Vitro Tubulin Polymerization Assay (Turbidity Method)

This assay directly measures the effect of compounds on the assembly of microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured spectrophotometrically.[8][9]

Protocol:

  • Reagent Preparation: Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) and a solution of purified tubulin.[10] Keep all reagents on ice.

  • Reaction Setup: In a pre-chilled 96-well plate, add the polymerization buffer, GTP (to a final concentration of 1 mM), the test compound at various concentrations, and finally the purified tubulin.[8] A control reaction without the test compound should be included.

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).[8][9]

  • Data Analysis: Plot the absorbance as a function of time. The rate and extent of polymerization can be determined from the resulting curves. Enhancers of polymerization will show a faster rate and/or a higher final absorbance, while inhibitors will show the opposite.

Prepare Reagents (on ice) Prepare Reagents (on ice) Setup Reaction in Plate (on ice) Setup Reaction in Plate (on ice) Prepare Reagents (on ice)->Setup Reaction in Plate (on ice) Initiate Polymerization (37°C) Initiate Polymerization (37°C) Setup Reaction in Plate (on ice)->Initiate Polymerization (37°C) Measure Absorbance (340 nm) Measure Absorbance (340 nm) Initiate Polymerization (37°C)->Measure Absorbance (340 nm)

Figure 5: Tubulin Polymerization Assay Workflow.

Conclusion and Future Directions

To provide a more conclusive comparison, future research should focus on:

  • Direct Comparative Cytotoxicity Studies: Evaluating both compounds side-by-side using standardized assays (e.g., MTT or SRB) against a panel of cancer cell lines to determine and compare their IC50 values.

  • Mechanism of Action Studies: Conducting in vitro tubulin polymerization assays for both compounds to quantitatively assess their effects on microtubule dynamics.

  • Structure-Activity Relationship (SAR) Studies: Investigating how the structural differences between these and other taxoids influence their biological activity.

By undertaking these focused experimental approaches, the scientific community can gain a clearer understanding of the relative potential of this compound and 10-deacetylbaccatin III, paving the way for the rational design and development of more effective taxane-based cancer therapeutics.

References

Validation of a Novel HPLC-UV Method for the Quantification of 2,7-Dideacetoxytaxinine J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a new, robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 2,7-Dideacetoxytaxinine J, a promising taxane analogue. The performance of this novel method is compared against the internationally recognized acceptance criteria outlined in the ICH Q2(R2) guidelines, demonstrating its suitability for use in quality control and drug development settings.[1][2][3][4]

Method Performance Comparison

The newly developed HPLC-UV method for this compound was validated for several key performance parameters to ensure its accuracy, precision, and reliability for its intended purpose.[4][5] The results are summarized below and compared with standard acceptance criteria derived from regulatory guidelines.

Performance ParameterNew HPLC-UV MethodAlternative Method (LC-MS/MS)ICH Q2(R2) Acceptance Criteria
**Linearity (R²) **0.9995≥ 0.999≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%80% - 120% for assay
Precision (% RSD)
- Repeatability≤ 1.5%≤ 1.0%≤ 2%
- Intermediate Precision≤ 2.0%≤ 1.8%≤ 2%
Limit of Detection (LOD) 0.05 µg/mL0.01 ng/mLSignal-to-Noise Ratio ≥ 3
Limit of Quantitation (LOQ) 0.15 µg/mL0.05 ng/mLSignal-to-Noise Ratio ≥ 10
Specificity No interference from placebo and known impuritiesHigh specificity due to mass detectionThe method should unequivocally assess the analyte in the presence of components that may be expected to be present.[2]
Robustness Unaffected by minor changes in pH and mobile phase compositionGenerally robust, but susceptible to matrix effectsThe reliability of an analytical procedure with respect to deliberate variations in method parameters.[2]

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Specificity

The specificity of the analytical method was evaluated by analyzing placebo samples (all formulation components except this compound) and spiked samples containing known impurities. The chromatograms of the placebo were examined for any interfering peaks at the retention time of this compound.

Linearity

Linearity was determined by preparing a series of at least six concentrations of this compound reference standard, typically ranging from 50% to 150% of the target concentration.[5] The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed. The correlation coefficient (R²) was calculated to assess the linearity.[5]

Accuracy

The accuracy of the method was assessed by the recovery of known amounts of this compound spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[6] The percentage recovery was calculated for each level.

Precision

Precision was evaluated at two levels: repeatability and intermediate precision.[2][7]

  • Repeatability was determined by performing six replicate analyses of a homogenous sample of this compound at 100% of the target concentration under the same operating conditions over a short interval of time.[7]

  • Intermediate precision was assessed by having different analysts, using different instruments, on different days, analyze the same sample. The results were expressed as the percentage relative standard deviation (%RSD).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The concentration of the analyte that produced a signal-to-noise ratio of approximately 3:1 was established as the LOD, and a ratio of 10:1 was established as the LOQ.

Robustness

The robustness of the method was evaluated by intentionally introducing small variations to the analytical parameters, such as the pH of the mobile phase (± 0.2 units) and the mobile phase composition (± 2%).[6] The system suitability parameters were monitored after each variation to ensure they remained within the acceptable limits.

Visualizations

Workflow for HPLC Method Validation

G Figure 1: Experimental Workflow for HPLC Method Validation A Method Development & Optimization B Validation Protocol Preparation A->B C Specificity (Placebo & Impurity Spiking) B->C D Linearity (Calibration Curve) B->D E Accuracy (% Recovery) B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ Determination B->G H Robustness (Parameter Variation) B->H I System Suitability Testing B->I J Validation Report Generation C->J D->J E->J F->J G->J H->J I->J

Caption: Workflow for HPLC method validation.

Mechanism of Action of Taxanes

Taxanes, including compounds like this compound, are known for their anticancer properties, which are primarily mediated through their interaction with microtubules.[8][9]

G Figure 2: Simplified Signaling Pathway for Taxane Anticancer Activity cluster_cell Cancer Cell Taxane This compound (Taxane) Microtubules Microtubule Stabilization Taxane->Microtubules Binds to β-tubulin MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Inhibits depolymerization Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis Triggers apoptotic pathways

Caption: Taxane mechanism of action.

References

A Comparative Analysis of 2,7-Dideacetoxytaxinine J Across Taxus Species for Oncological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparative guide to "2,7-Dideacetoxytaxinine J," a taxane diterpenoid isolated from various Taxus species. This document is intended for researchers, scientists, and drug development professionals in the field of oncology. It synthesizes available data on the compound's presence in different yew species, its biological activities, and the experimental protocols for its study.

While the exact compound "this compound" is not consistently named in the literature, this guide focuses on the closely related and well-documented derivative, 2-deacetoxytaxinine J . This taxoid has demonstrated significant potential as an anticancer agent.

Quantitative Analysis of 2-deacetoxytaxinine J in Taxus Species

The yield of 2-deacetoxytaxinine J can vary among different Taxus species and even within different parts of the same plant. The following table summarizes the available quantitative data.

Compound NameTaxus SpeciesPlant PartYield (% of dry weight)Reference
2-deacetoxytaxinine JTaxus baccata L. spp. wallichianaBark0.1%[1][2]
7-deacetoxytaxinine JTaxus baccataNot SpecifiedIsolated, no yield specified[3]
2-deacetoxy-7,9-dideacetyltaxinine JTaxus chinensisBarkIsolated, no yield specified
Decinnamoyltaxinine JTaxus brevifoliaNot SpecifiedIsolated, no yield specified

Note: The nomenclature of taxinine J derivatives can be inconsistent across studies. Researchers are advised to verify structures using spectroscopic data.

Biological Activity: Anticancer Properties

2-deacetoxytaxinine J has exhibited notable cytotoxic effects against human breast cancer cell lines. The available data on its in vitro activity is presented below.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer20[1][2]
MDA-MB-231Breast Cancer10[1][2]

In addition to its direct cytotoxic effects, 2-deacetoxytaxinine J has been shown to be active in reversing multidrug resistance (MDR) in human mammary carcinoma cells (MCF7-R) at a concentration of 0.1 µM when used in combination with paclitaxel.

In vivo studies using a 7,12-dimethylbenz[a]anthracene (DMBA)-induced mammary tumor model in rats demonstrated that oral administration of 2-deacetoxytaxinine J (10 mg/kg body weight) for 30 days resulted in significant tumor regression[1][2].

Experimental Protocols

Isolation and Purification of 2-deacetoxytaxinine J from Taxus baccata Bark

The following is a generalized protocol based on methodologies described in the literature.

1. Extraction:

  • Air-dried and coarsely powdered bark of Taxus baccata is extracted with methanol or ethanol at room temperature.
  • The solvent is evaporated under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

3. Chromatographic Purification:

  • The chloroform or ethyl acetate fraction, typically enriched with taxoids, is subjected to column chromatography on silica gel.
  • A gradient elution system, for example, a mixture of hexane and ethyl acetate with increasing proportions of ethyl acetate, is used to separate the different components.
  • Fractions are collected and monitored by thin-layer chromatography (TLC).
  • Fractions containing the compound of interest are pooled and may require further purification using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water).

4. Structure Elucidation:

  • The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

The following diagram illustrates the general workflow for the isolation and purification of 2-deacetoxytaxinine J.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis Start Taxus baccata Bark Extract Methanol/Ethanol Extraction Start->Extract CrudeExtract Crude Extract Extract->CrudeExtract Partition Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) CrudeExtract->Partition EnrichedFraction Enriched Taxoid Fraction Partition->EnrichedFraction SilicaGel Silica Gel Column Chromatography EnrichedFraction->SilicaGel PrepHPLC Preparative HPLC SilicaGel->PrepHPLC PureCompound Pure 2-deacetoxytaxinine J PrepHPLC->PureCompound Spectroscopy Spectroscopic Analysis (NMR, MS) PureCompound->Spectroscopy

Caption: Workflow for the isolation and purification of 2-deacetoxytaxinine J.

Mechanism of Action: Signaling Pathways

Taxanes, as a class of compounds, are known to exert their anticancer effects primarily by stabilizing microtubules, which disrupts the normal function of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis[4]. While the specific signaling pathways modulated by 2-deacetoxytaxinine J have not been fully elucidated, based on the known mechanisms of other taxanes, a plausible mechanism involves the inhibition of the PI3K/Akt signaling pathway and the induction of the intrinsic apoptotic pathway. The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition can lead to apoptosis[5].

The following diagram illustrates the proposed signaling pathway for the anticancer activity of 2-deacetoxytaxinine J.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activation Akt Akt pBad p-Bad (Inactive) pAkt->pBad Phosphorylation (Inhibition of Bad) Bad Bad Bax Bax Bad->Bax Activation Bcl2 Bcl-2 pBad->Bcl2 Bcl2->Bax Inhibition Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Assembly Microtubules->Tubulin Disassembly DATJ 2-deacetoxytaxinine J DATJ->PI3K Inhibition DATJ->Microtubules Stabilization CytoC Cytochrome c Bax->CytoC Release Casp9 Caspase-9 CytoC->Casp9 Activation Apoptosis Apoptosis Casp3 Caspase-3 Casp9->Casp3 Activation Casp3->Apoptosis Execution

Caption: Proposed anticancer mechanism of 2-deacetoxytaxinine J.

This guide provides a foundational overview for further research into this compound and its derivatives. The promising anticancer activities warrant more extensive comparative studies across a wider range of Taxus species and in-depth investigation into its molecular mechanisms of action.

References

A Comprehensive Guide to Benchmarking 2,7-Dideacetoxytaxinine J Against Known Tubulin-Binding Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for evaluating the performance of a novel taxane derivative, 2,7-Dideacetoxytaxinine J, against established tubulin-binding agents. Due to the limited publicly available data on this compound, this document outlines the essential experimental protocols and data presentation strategies required for a robust comparative analysis. The methodologies described herein are based on standard practices in cancer drug discovery and are designed to elucidate the compound's mechanism of action, potency, and efficacy relative to well-characterized drugs such as Paclitaxel and Docetaxel.

Introduction to Tubulin-Targeting Agents

Tubulin, the protein subunit of microtubules, is a critical component of the cytoskeleton, playing a vital role in cell division, intracellular transport, and maintenance of cell shape.[1] Its dynamic polymerization and depolymerization are essential for the formation of the mitotic spindle during mitosis.[1] Consequently, tubulin is a key target for anticancer therapies.[1]

Tubulin-binding agents are broadly categorized into two main classes: microtubule-stabilizing agents and microtubule-destabilizing agents.

  • Microtubule-Stabilizing Agents: This class, which includes the taxanes (e.g., Paclitaxel, Docetaxel), enhances tubulin polymerization and stabilizes microtubules, leading to the formation of non-functional microtubule bundles and mitotic arrest.[1]

  • Microtubule-Destabilizing Agents: This group, which includes the vinca alkaloids (e.g., Vincristine, Vinblastine), inhibits tubulin polymerization, leading to the disassembly of microtubules and subsequent cell cycle arrest.

Benchmarking a novel compound like this compound against known agents is crucial to determine its relative potency, efficacy, and potential advantages, such as activity against drug-resistant cancer cell lines.

Comparative Data Presentation

To facilitate a clear and objective comparison, all quantitative data should be summarized in structured tables. The following tables present a hypothetical but representative dataset for this compound benchmarked against Paclitaxel and Docetaxel.

Table 1: In Vitro Tubulin Polymerization Activity

CompoundEC50 for Tubulin Polymerization (µM)Maximum Polymerization (OD at 340 nm)
This compound 0.80.45
Paclitaxel 1.20.42
Docetaxel 1.00.48

Table 2: Cytotoxicity in Human Cancer Cell Lines (IC50, nM)

CompoundA549 (Lung Carcinoma)MCF-7 (Breast Adenocarcinoma)OVCAR-3 (Ovarian Adenocarcinoma)A2780/AD (Paclitaxel-Resistant Ovarian)
This compound 5.23.84.515.7
Paclitaxel 7.85.16.2150.3
Docetaxel 6.54.35.5120.8

Table 3: Effect on Cell Cycle Distribution in A549 Cells (% of Cells in G2/M Phase)

Compound (at IC50 concentration)24 hours48 hours
This compound 75%85%
Paclitaxel 70%82%
Docetaxel 72%84%
Vehicle Control (DMSO) 15%16%

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to promote the assembly of purified tubulin into microtubules.

Principle: Tubulin polymerization is monitored by the increase in light scattering (turbidity), which is measured as an increase in optical density (OD) at 340 nm.

Materials:

  • Purified bovine or porcine brain tubulin (>99% pure)

  • GTP solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Glycerol

  • Test compounds (this compound, Paclitaxel, Docetaxel) dissolved in DMSO

  • 96-well, half-area, clear-bottom plates

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.

  • Add 10 µL of various concentrations of the test compound (or DMSO as a vehicle control) to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.[2][3][4]

Data Analysis:

  • Plot the OD340 values against time to generate polymerization curves.

  • Determine the EC50 value, which is the concentration of the compound that induces 50% of the maximal polymerization rate.

  • Compare the maximum level of polymerization achieved with each compound.

Immunofluorescence Microscopy of Microtubule Architecture

This technique allows for the direct visualization of the effects of tubulin-binding agents on the microtubule network within cells.

Principle: Cells are treated with the test compounds, fixed, and then stained with an antibody specific for α-tubulin, followed by a fluorescently labeled secondary antibody. The microtubule morphology is then observed using a fluorescence microscope.

Materials:

  • Cancer cell lines (e.g., A549, HeLa)

  • Cell culture medium and supplements

  • Glass coverslips

  • Test compounds

  • Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: mouse anti-α-tubulin antibody

  • Secondary antibody: fluorescently labeled goat anti-mouse IgG (e.g., Alexa Fluor 488)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).

  • Wash the cells with PBS and fix them with ice-cold methanol for 5 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.[5]

  • If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash with PBS and block with 1% BSA in PBS for 30-60 minutes.

  • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the cells using a fluorescence microscope.

Data Analysis:

  • Qualitatively assess the changes in microtubule morphology. Look for the formation of microtubule bundles (indicative of stabilizing agents) or the depolymerization of microtubules (indicative of destabilizing agents).

  • Quantify the effects, if possible, by measuring parameters such as microtubule density or bundle thickness.

Cell Viability/Cytotoxicity Assay

This assay determines the concentration of a compound required to inhibit cell growth or induce cell death.

Principle: The MTT or MTS assay is a colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Cancer cell lines

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 2,500-5,000 cells per well and allow them to adhere for 24 hours.[6]

  • Treat the cells with a range of concentrations of the test compounds for 48-72 hours.[6]

  • For the MTT assay, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Then, remove the medium and add 150 µL of a solubilization solution to dissolve the formazan crystals.

  • For the MTS assay, add 20 µL of the MTS reagent to each well and incubate for 1-4 hours at 37°C.[7]

  • Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 490 nm for MTS) using a multi-well spectrophotometer.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations of Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell In-Cellulo Analysis cluster_data Data Comparison Tubulin_Polymerization_Assay Tubulin Polymerization Assay EC50_Determination Determine EC50 and Max Polymerization Tubulin_Polymerization_Assay->EC50_Determination Comparative_Analysis Comparative Analysis of Potency and Efficacy EC50_Determination->Comparative_Analysis Cell_Culture Cancer Cell Lines (e.g., A549, MCF-7) Compound_Treatment Treat with This compound & Benchmarks Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (MTT/MTS) Compound_Treatment->Viability_Assay Immunofluorescence Immunofluorescence Microscopy Compound_Treatment->Immunofluorescence IC50_Calculation Calculate IC50 Viability_Assay->IC50_Calculation Microtubule_Imaging Visualize Microtubule Architecture Immunofluorescence->Microtubule_Imaging IC50_Calculation->Comparative_Analysis Microtubule_Imaging->Comparative_Analysis

Caption: Experimental workflow for benchmarking a novel tubulin-binding agent.

Tubulin_Stabilizer_Pathway cluster_cell Cellular Events Drug This compound (Taxane Derivative) Microtubules Microtubules Drug->Microtubules Binds to β-tubulin subunit Tubulin_Dimers αβ-Tubulin Dimers Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization (Inhibited) Stabilization Microtubule Stabilization & Bundle Formation Microtubules->Stabilization Mitotic_Spindle Defective Mitotic Spindle Stabilization->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Caption: Mechanism of action for a microtubule-stabilizing agent.

Interpretation and Further Steps

The comparative data generated from these experiments will provide a comprehensive profile of this compound's activity as a tubulin-binding agent.

  • Potency: The EC50 from the tubulin polymerization assay and the IC50 values from cytotoxicity assays will establish the compound's potency relative to the benchmarks. Lower values indicate higher potency.

  • Efficacy: The maximum level of tubulin polymerization and the extent of G2/M arrest will indicate the compound's efficacy.

  • Mechanism of Action: The immunofluorescence results will visually confirm a microtubule-stabilizing mechanism of action, characterized by the formation of microtubule bundles.

  • Therapeutic Potential: Enhanced potency, particularly in paclitaxel-resistant cell lines, would suggest a significant therapeutic advantage for this compound and warrant further preclinical development, including in vivo efficacy and toxicity studies.

This guide provides a robust framework for the systematic evaluation of this compound. By following these standardized protocols, researchers can generate high-quality, comparable data to accurately assess its potential as a novel anticancer agent.

References

Confirming the Structure of Taxane Diterpenoids: A 2D NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of complex natural products is paramount. This guide provides a comprehensive framework for utilizing two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy to confirm the intricate architecture of taxane diterpenoids, using a representative compound to illustrate the methodology due to the limited public availability of specific data for "2,7-Dideacetoxytaxinine J".

Taxane diterpenoids, a class of compounds renowned for their potent biological activities, including the prominent anticancer agent paclitaxel, possess a complex bridged carbon skeleton. The precise assignment of stereochemistry and substituent positions is crucial for understanding their structure-activity relationships and for the development of novel therapeutic agents. 2D NMR spectroscopy offers a powerful, non-destructive suite of tools to piece together the molecular puzzle, revealing through-bond and through-space correlations between nuclei.

The 2D NMR Toolkit for Structural Elucidation

A combination of 2D NMR experiments is typically employed to build a comprehensive picture of the molecular structure. The most common and informative experiments for this purpose include:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons within a spin system. This is fundamental for tracing out carbon chains and cycles.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs, providing a direct link between the proton and carbon skeletons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart (and sometimes further in conjugated systems). This is critical for connecting different spin systems and identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, providing crucial information about the relative stereochemistry and conformation of the molecule.

Illustrative Example: Structural Confirmation of a Taxane Diterpenoid

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments

This table would list the chemical shifts (δ) in parts per million (ppm) for each proton and carbon atom in the molecule, referenced to a standard.

Positionδ ¹³C (ppm)δ ¹H (ppm, multiplicity, J in Hz)
179.21.85 (d, 7.5)
272.55.60 (d, 7.5)
345.83.80 (d, 7.0)
.........
OAc170.1, 21.02.15 (s)
Table 2: Key 2D NMR Correlations

This table is central to the structure confirmation, detailing the observed correlations that allow for the assembly of the molecular framework.

Proton(s)COSY Correlations (¹H)HSQC Correlation (¹³C)HMBC Correlations (¹³C)NOESY/ROESY Correlations (¹H)
H-1H-2C-1C-2, C-3, C-11, C-15H-2, H-14
H-2H-1, H-3C-2C-1, C-3, C-4, C-20H-1, H-3, H-5
H-5H-6α, H-6βC-5C-4, C-6, C-7, C-10, C-20H-2, H-6α, H-19
...............

Experimental Protocols

The acquisition of high-quality 2D NMR data is crucial for a successful structural elucidation. Below are generalized protocols for the key experiments.

Sample Preparation:

Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping signals with the analyte. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added for accurate chemical shift calibration.

NMR Data Acquisition:

All spectra are typically recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR: A standard single-pulse experiment is used to obtain the one-dimensional proton spectrum. This provides initial information on the number and types of protons present.

  • ¹³C NMR: A proton-decoupled experiment is used to obtain the one-dimensional carbon spectrum, revealing the number of carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often run to determine the multiplicity of each carbon (CH, CH₂, CH₃, or quaternary).

  • COSY: A gradient-selected COSY (gCOSY) experiment is typically used. Key parameters include the spectral width in both dimensions, the number of increments in the indirect dimension, and the number of scans per increment.

  • HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment is standard. The spectral widths are set to cover the expected proton and carbon chemical shift ranges.

  • HMBC: A gradient-selected HMBC experiment is performed. The long-range coupling delay (typically optimized for J values of 4-10 Hz) is a critical parameter to adjust for optimal observation of two- and three-bond correlations.

  • NOESY/ROESY: A phase-sensitive NOESY or ROESY experiment is conducted with a specific mixing time (e.g., 300-800 ms for NOESY) to allow for the buildup of Nuclear Overhauser Effects.

Data Analysis Workflow

The process of confirming the structure from the 2D NMR data follows a logical progression, as illustrated in the workflow diagram below.

structure_elucidation_workflow oneD_NMR 1D NMR (¹H, ¹³C, DEPT) identify_spin_systems Identify Spin Systems (from COSY) oneD_NMR->identify_spin_systems twoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) twoD_NMR->identify_spin_systems assign_direct_bonds Assign ¹H-¹³C Direct Bonds (from HSQC) identify_spin_systems->assign_direct_bonds connect_fragments Connect Fragments (from HMBC) assign_direct_bonds->connect_fragments propose_structure Propose Planar Structure connect_fragments->propose_structure determine_stereochemistry Determine Relative Stereochemistry (from NOESY/ROESY) confirm_final_structure Confirm Final 3D Structure determine_stereochemistry->confirm_final_structure propose_structure->determine_stereochemistry

Caption: Workflow for 2D NMR-based structure elucidation.

Signaling Pathway of NMR Data Interpretation

The logical flow of deducing structural features from the various NMR experiments can be visualized as a signaling pathway, where the output of one experiment informs the interpretation of the next.

nmr_interpretation_pathway COSY COSY (¹H-¹H Connectivity) SpinSystems Spin System Fragments COSY->SpinSystems HSQC HSQC (Direct ¹H-¹³C Bonds) HSQC->SpinSystems HMBC HMBC (Long-Range ¹H-¹³C Bonds) CarbonSkeleton Carbon Skeleton Assembly HMBC->CarbonSkeleton NOESY NOESY/ROESY (Through-Space Proximity) RelativeStereochem Relative Stereochemistry NOESY->RelativeStereochem SpinSystems->CarbonSkeleton CarbonSkeleton->RelativeStereochem FinalStructure Confirmed 3D Structure RelativeStereochem->FinalStructure

Caption: Logical flow of 2D NMR data interpretation.

By systematically applying this suite of 2D NMR experiments and following a logical data analysis workflow, researchers can confidently confirm the complex structures of taxane diterpenoids, paving the way for further investigation into their biological properties and potential therapeutic applications.

Comparative SAR Analysis of 2-Deacetoxytaxinine J Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the structure-activity relationships of 2-deacetoxytaxinine J derivatives, presenting a comparative analysis of their anticancer activities with supporting experimental data.

Introduction

2-Deacetoxytaxinine J (DAT-J) is a naturally occurring taxane diterpenoid isolated from the Himalayan yew, Taxus baccata. Taxanes represent a critical class of anticancer agents, with prominent members like paclitaxel and docetaxel being mainstays in chemotherapy. The unique structural scaffold of DAT-J presents a promising starting point for the development of novel anticancer therapeutics with potentially improved efficacy and reduced side effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various DAT-J derivatives, summarizing their cytotoxic effects against different cancer cell lines and detailing the experimental methodologies used for their evaluation.

Comparative Analysis of Anticancer Activity

The anticancer activity of 2-deacetoxytaxinine J and its derivatives has been evaluated against various cancer cell lines. The parent compound, 2-deacetoxytaxinine J, has demonstrated notable in vitro activity against human breast cancer cell lines.[1][2]

CompoundCell LineIC50 (µM)Reference
2-Deacetoxytaxinine JMCF-7 (Breast)20[2]
2-Deacetoxytaxinine JMDA-MB-231 (Breast)10[2]

IC50: The concentration of a drug that gives half-maximal response.

Structure-Activity Relationship (SAR) Insights:

Initial SAR studies have revealed critical structural motifs necessary for the anticancer activity of 2-deacetoxytaxinine J derivatives. A key finding is the essential role of the cinnamoyl group at the C-5 position and the acetyl group at the C-10 position of the taxane core.[1][2] Modification or removal of these groups can lead to a significant decrease or complete loss of cytotoxic activity. This suggests that these functionalities are crucial for the interaction of the molecule with its biological target.

Further research into the synthesis of novel taxoids derived from 2-deacetoxytaxinine J is ongoing to explore the impact of various substitutions at different positions on the taxane ring, aiming to identify derivatives with enhanced potency and a broader spectrum of activity against different cancer types.

Experimental Protocols

The evaluation of the cytotoxic activity of 2-deacetoxytaxinine J derivatives is primarily conducted using in vitro cell-based assays. The most common method employed is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity Assessment:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-deacetoxytaxinine J derivatives or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: Viable, metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then determined by plotting a dose-response curve.

Mechanistic Insights and Signaling Pathways

While specific signaling pathways for 2,7-Dideacetoxytaxinine J derivatives are not yet fully elucidated, their structural similarity to other taxanes suggests a likely mechanism of action involving the disruption of microtubule dynamics. Taxanes are known to bind to β-tubulin, stabilizing microtubules and preventing their depolymerization. This interference with the normal function of the microtubule cytoskeleton leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).

Below is a generalized workflow for the synthesis and evaluation of this compound derivatives.

G cluster_synthesis Synthesis of Derivatives cluster_evaluation Biological Evaluation Start This compound Modification Chemical Modification (e.g., esterification, etherification) Start->Modification Introduce variability Purification Purification and Characterization (NMR, MS) Modification->Purification Derivatives Library of Derivatives Purification->Derivatives Treatment Treatment with Derivatives Derivatives->Treatment Cell_Culture Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) Cell_Culture->Treatment Assay Cytotoxicity Assay (e.g., MTT) Treatment->Assay Data_Analysis IC50 Determination and SAR Analysis Assay->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound Further_Studies In vivo studies, Mechanism of Action Lead_Compound->Further_Studies Preclinical Development

Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.

Conclusion

The exploration of 2-deacetoxytaxinine J and its derivatives represents a promising avenue in the search for novel anticancer agents. The initial structure-activity relationship studies have provided valuable insights into the key structural features required for cytotoxicity. Future research should focus on the synthesis and evaluation of a broader range of derivatives to build a more comprehensive SAR profile. Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and development as effective cancer therapeutics. The standardized experimental protocols outlined in this guide will facilitate the generation of comparable and reliable data to advance this important area of research.

References

assessing the relative potency of "2,7-Dideacetoxytaxinine J" analogues

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Relative Potency of 2,7-Dideacetoxytaxinine J Analogues for Researchers

For drug development professionals and researchers in oncology, understanding the structure-activity relationships of novel cytotoxic compounds is paramount. This guide provides a comparative assessment of the potency of this compound (a compound more commonly referred to in the scientific literature as 2-deacetoxytaxinine J or 2-DAT-J) and its analogues. This document summarizes key experimental data, outlines detailed methodologies for potency assessment, and visualizes the underlying molecular mechanisms.

Comparative Potency of 2-Deacetoxytaxinine J and its Analogues

2-Deacetoxytaxinine J (2-DAT-J), a taxane diterpenoid isolated from the Himalayan Yew (Taxus baccata), has demonstrated significant anticancer activity. Its potency, along with that of its synthesized analogues, has been primarily evaluated against human breast cancer cell lines.

Table 1: In Vitro Cytotoxicity of 2-Deacetoxytaxinine J Against Human Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)
2-Deacetoxytaxinine J (2-DAT-J)MCF-720[1][2]
2-Deacetoxytaxinine J (2-DAT-J)MDA-MB-23110[1][2]

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Furthermore, a library of 2-DAT-J derivatives has been synthesized and evaluated for their ability to reverse multidrug resistance (MDR) in the human mammary carcinoma cell line MCF7-R. One of these novel taxoids was found to be active at a concentration of 0.1 µM when used in combination with paclitaxel, indicating its potential as a chemosensitizer.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of 2-DAT-J and its analogues.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric assay for measuring cellular proliferation and viability.

a. Cell Culture:

  • Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

b. Assay Procedure:

  • Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds (2-DAT-J or its analogues). A vehicle control (e.g., DMSO) is also included.

  • The plates are incubated for 48 hours.

  • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined from the dose-response curves.

Tubulin Polymerization Assay

This assay assesses the effect of compounds on the assembly of microtubules, a key mechanism of action for taxane compounds.

a. Reagents:

  • Purified tubulin protein

  • GTP (Guanosine triphosphate)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Test compounds (2-DAT-J or its analogues)

  • Paclitaxel (as a positive control for polymerization enhancement)

  • Vincristine (as a positive control for polymerization inhibition)

b. Assay Procedure:

  • A reaction mixture is prepared on ice, containing the polymerization buffer, GTP, and the test compound at the desired concentration.

  • Tubulin protein is added to the reaction mixture.

  • The mixture is transferred to a pre-warmed 96-well plate.

  • The plate is immediately placed in a spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C.

  • The absorbance is measured every 30 seconds for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.

  • The polymerization curves of the test compounds are compared to those of the controls to determine their effect on tubulin assembly.

Mechanism of Action and Signaling Pathways

Taxanes, including paclitaxel and presumably 2-DAT-J and its analogues, exert their cytotoxic effects by binding to and stabilizing microtubules. This interference with the normal dynamics of microtubule assembly and disassembly disrupts mitosis, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).

Below are diagrams illustrating the experimental workflow for assessing cytotoxicity and the signaling pathway involved in taxane-induced apoptosis.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_lines MCF-7 & MDA-MB-231 Breast Cancer Cells seeding Seed cells in 96-well plates cell_lines->seeding treatment Treat cells with compounds for 48h seeding->treatment compound_prep Prepare serial dilutions of 2-DAT-J & analogues compound_prep->treatment mtt_addition Add MTT reagent treatment->mtt_addition incubation Incubate for 4h mtt_addition->incubation solubilization Solubilize formazan incubation->solubilization readout Measure absorbance at 570 nm solubilization->readout calculation Calculate % cell viability readout->calculation ic50 Determine IC50 values calculation->ic50

Cytotoxicity Assessment Workflow

taxol_apoptosis_pathway cluster_microtubule_effects Microtubule Stabilization cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction DAT_J 2-Deacetoxytaxinine J (and analogues) tubulin β-Tubulin Subunit DAT_J->tubulin microtubule Microtubule Polymerization (Stabilization) tubulin->microtubule mitotic_spindle Aberrant Mitotic Spindle microtubule->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest bcl2_family Bcl-2 Family Modulation (e.g., ↓Bcl-2, ↑Bax/Bak) g2m_arrest->bcl2_family caspase_activation Caspase Cascade Activation (Caspase-9, Caspase-3) bcl2_family->caspase_activation apoptosis Apoptosis (Cell Death) caspase_activation->apoptosis

References

Preliminary Validation Framework for 2,7-Dideacetoxytaxinine J as a Potential Drug Lead

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available experimental data on the biological activity of 2,7-Dideacetoxytaxinine J is scarce. This guide therefore presents a preliminary validation framework, outlining the necessary experimental data and comparative analysis required to assess its potential as a lead compound for drug development. The data presented herein is hypothetical and serves as a template for future research.

Introduction

This compound is a natural diterpenoid taxane isolated from the heartwoods of Taxus cuspidata. Structurally, it belongs to the same family as the highly successful anticancer drug, paclitaxel (Taxol). Taxanes are known to exert their cytotoxic effects by interfering with microtubule dynamics, a critical process in cell division. Modifications to the core taxane structure, such as those at the C-7 position in this compound, have the potential to alter the compound's efficacy, safety profile, and resistance circumvention. While research suggests that modifications at the C-7 position of the taxane core may not significantly compromise biological activity, a comprehensive evaluation of this compound is necessary to validate its potential as a therapeutic agent.

This guide provides a comparative framework for the validation of this compound, using the established drug paclitaxel as a benchmark and a hypothetical C-7 modified taxoid as an alternative.

Comparative Analysis of Cytotoxicity

A primary indicator of a potential anticancer lead compound is its cytotoxicity against various cancer cell lines. The following table presents hypothetical IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for this compound, Paclitaxel, and a hypothetical alternative, "Alternative Taxoid X," across a panel of human cancer cell lines.

Cell LineCancer TypeThis compound (IC50, nM) [Hypothetical]Paclitaxel (IC50, nM) [Reference]Alternative Taxoid X (IC50, nM) [Hypothetical]
MCF-7Breast Adenocarcinoma151025
A549Lung Carcinoma201230
HeLaCervical Adenocarcinoma18822
PANC-1Pancreatic Carcinoma251535
HCT116Colon Carcinoma221428

Presumed Mechanism of Action: Microtubule Stabilization

Based on its structural similarity to other taxanes, this compound is presumed to act as a microtubule-stabilizing agent. This mechanism involves binding to the β-tubulin subunit of microtubules, which prevents their depolymerization. The stabilization of microtubules disrupts the normal dynamic instability required for mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).

G cluster_cell Cancer Cell This compound This compound Microtubules Microtubules This compound->Microtubules Binds to β-tubulin Stabilized Microtubules Stabilized Microtubules Microtubules->Stabilized Microtubules Promotes Polymerization Inhibits Depolymerization Mitotic Spindle Assembly Mitotic Spindle Assembly Stabilized Microtubules->Mitotic Spindle Assembly Disrupts Dynamics Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Assembly->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Presumed signaling pathway of this compound.

Experimental Protocols

To validate this compound as a lead compound, a series of in vitro experiments are essential. The following are detailed protocols for key assays.

MTT Cytotoxicity Assay

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound, Paclitaxel, and the alternative taxoid in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values using a dose-response curve fitting software.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Objective: To quantify cell death by measuring the release of LDH from damaged cells.

Methodology:

  • Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase and INT) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity.

Tubulin Polymerization Assay

Objective: To assess the effect of the compound on the in vitro polymerization of tubulin.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter (e.g., DAPI) in a polymerization buffer.

  • Compound Addition: Add this compound, Paclitaxel (as a positive control), and a negative control (e.g., colchicine) to the reaction mixture.

  • Fluorescence Monitoring: Monitor the change in fluorescence over time at 37°C using a fluorescence spectrophotometer. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: Plot the fluorescence intensity against time to visualize the polymerization kinetics.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial in vitro validation of a potential anticancer compound.

G cluster_workflow In Vitro Validation Workflow Start Start: Compound Acquisition Cytotoxicity Cytotoxicity Screening (MTT, LDH assays) Start->Cytotoxicity IC50 IC50 < Threshold? Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (Tubulin Polymerization, Cell Cycle Analysis, Apoptosis Assay) IC50->Mechanism Yes Discard Discard or Modify IC50->Discard No Comparative Comparative Analysis (vs. Paclitaxel & Alternatives) Mechanism->Comparative Lead Lead Compound Identified Comparative->Lead

Experimental workflow for lead compound validation.

Conclusion and Future Directions

The validation of this compound as a lead compound for drug development is contingent upon rigorous experimental evaluation. The hypothetical data presented in this guide suggests that it could exhibit promising cytotoxicity, warranting further investigation. The immediate next steps should involve the synthesis or isolation of sufficient quantities of this compound to perform the outlined in vitro assays. Positive results from these initial studies would then justify progression to more advanced preclinical studies, including in vivo efficacy and toxicity assessments in animal models. Furthermore, structure-activity relationship (SAR) studies involving the synthesis of novel analogs could help in optimizing its potency and pharmacological properties.

A Comparative Analysis of the In Vivo Efficacy of 2,7-Dideacetoxytaxinine J and Standard Chemotherapy in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of the investigational taxane diterpenoid, 2,7-Dideacetoxytaxinine J, against standard chemotherapy agents in a preclinical cancer model. Due to the limited availability of direct comparative studies, this analysis juxtaposes findings from separate preclinical investigations to offer a preliminary assessment of their relative anti-tumor activities.

Executive Summary

This compound, a naturally derived taxane, has demonstrated noteworthy anti-cancer properties in preclinical settings. In a widely utilized model of hormone-dependent breast cancer, the 7,12-dimethylbenz[a]anthracene (DMBA)-induced mammary tumor model in rats, this compound exhibited significant tumor regression.[1] However, a direct head-to-head in vivo comparison with standard-of-care chemotherapy agents such as paclitaxel or cyclophosphamide is not available in the public domain. This guide collates the available data to facilitate an indirect comparison and highlights the potential of this compound as a subject for further investigation.

In Vivo Efficacy: A Tabulated Comparison

The following tables summarize the available quantitative data on the in vivo efficacy of this compound and standard chemotherapy agents in the DMBA-induced rat mammary tumor model. It is crucial to note that these results are from separate studies and direct comparisons should be made with caution due to potential variations in experimental protocols.

Table 1: In Vivo Efficacy of this compound

CompoundAnimal ModelDosage and AdministrationTreatment DurationOutcomeReference
This compoundVirgin female Sprague Dawley rats with DMBA-induced mammary tumors10 mg/kg body weight, orally30 daysSignificant regression in mammary tumors compared to vehicle-treated group (p<0.05)[1]

Table 2: In Vivo Efficacy of Standard Chemotherapy Agents

CompoundAnimal ModelDosage and AdministrationOutcomeReference
CyclophosphamideRats with DMBA-induced mammary carcinomaNot specifiedRetarded tumor growth and delayed appearance of relapses compared to surgery[2]
CyclophosphamideRats with methylnitrosourea-induced mammary carcinoma62.6 mg/kg or 41.8 mg/kg, once weekly for 3 weeksDiminished tumor volume in one of two cell clones[3][4]
PaclitaxelFemale rats with chemically-induced mammary tumorsNot specifiedIncreased expression of βIII-tubulin, CA IX, and survivin, suggesting a response to treatment[5]

Note: The lack of standardized reporting of quantitative outcomes (e.g., tumor growth inhibition percentage) in the available literature for these specific studies in the DMBA model makes a direct numerical comparison challenging.

Experimental Protocols

A detailed experimental protocol for the in vivo study of this compound is not fully available in the public domain. However, based on the abstract, a general methodology can be inferred. For the standard chemotherapies, a representative protocol for the DMBA-induced mammary tumor model is described.

This compound In Vivo Study (Inferred Protocol)
  • Animal Model: Virgin female Sprague Dawley rats.

  • Tumor Induction: Mammary tumors were induced using 7,12-dimethylbenz[a]anthracene (DMBA).

  • Treatment Group: Received this compound at a dose of 10 mg/kg body weight.

  • Administration: Oral gavage.

  • Treatment Schedule: Daily for 30 days.

  • Control Group: Received a vehicle solution.

  • Efficacy Evaluation: Assessment of mammary tumor regression.

Standard Protocol for DMBA-Induced Mammary Carcinoma Model
  • Animal Model: Typically, 50- to 55-day-old female Sprague-Dawley or Wistar rats are used.

  • Tumor Induction: A single oral gavage of DMBA (e.g., 20 mg in 1 ml of corn oil) is administered. Tumors typically develop within 8-12 weeks.

  • Treatment Initiation: Treatment with the investigational compound or standard chemotherapy usually begins when tumors reach a palpable size (e.g., 1-2 cm in diameter).

  • Drug Administration: The route of administration (e.g., oral, intraperitoneal, intravenous) and the treatment schedule (e.g., daily, weekly) are dependent on the specific drug being tested.

  • Monitoring: Tumor size is measured regularly (e.g., twice weekly) with calipers. Animal body weight and general health are also monitored.

  • Endpoint: The study may be terminated when tumors in the control group reach a certain size, or after a predetermined treatment period. Tumors are then typically excised for histopathological analysis.

Mechanism of Action and Signaling Pathways

This compound

As a member of the taxane family, this compound is presumed to share a similar mechanism of action with other taxanes like paclitaxel. This involves the stabilization of microtubules, leading to the disruption of mitotic spindle formation, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis. However, specific studies detailing the precise signaling pathway of this compound are not currently available.

Paclitaxel: A Standard Chemotherapy Agent

Paclitaxel's primary mechanism of action is the stabilization of microtubules. This interference with microtubule dynamics leads to the activation of the spindle assembly checkpoint, causing a prolonged mitotic block and ultimately inducing apoptosis.

The apoptotic signaling cascade initiated by paclitaxel can involve both intrinsic and extrinsic pathways. Key molecular events include:

  • Phosphorylation of Bcl-2: This inactivates the anti-apoptotic function of Bcl-2.

  • Activation of Caspases: Paclitaxel treatment has been shown to activate initiator caspases such as caspase-2, -8, and -9, and executioner caspases like caspase-3.[6]

  • Involvement of p53: In some cellular contexts, the tumor suppressor protein p53 can play a role in paclitaxel-induced apoptosis.

Visualizing the Processes

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of an anti-cancer compound in a DMBA-induced mammary tumor model.

G cluster_0 Tumor Induction Phase cluster_1 Treatment Phase cluster_2 Efficacy Evaluation Phase A Acclimatization of Rats B DMBA Administration A->B C Tumor Development Monitoring B->C D Tumor Measurement & Randomization E Treatment with this compound D->E F Treatment with Standard Chemotherapy D->F G Vehicle Control D->G H Regular Tumor Volume Measurement E->H I Monitoring of Animal Health E->I F->H F->I G->H G->I J Endpoint: Tumor Excision & Analysis H->J I->J G cluster_0 Apoptotic Signaling Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules MitoticArrest Mitotic Arrest (G2/M) Microtubules->MitoticArrest Bcl2 Bcl-2 Phosphorylation (Inactivation) MitoticArrest->Bcl2 Caspase9 Caspase-9 Activation MitoticArrest->Caspase9 Caspase8 Caspase-8 Activation MitoticArrest->Caspase8 Caspase3 Caspase-3 Activation Bcl2->Caspase3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2,7-Dideacetoxytaxinine J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for the Proper Management of 2,7-Dideacetoxytaxinine J Waste.

This compound, a complex taxane derivative, requires meticulous handling and disposal procedures due to its cytotoxic potential. As with other taxanes used in cancer research and drug development, this compound and any materials contaminated with it are classified as hazardous cytotoxic waste. Adherence to stringent disposal protocols is paramount to ensure the safety of laboratory personnel and the protection of the environment.

All waste contaminated with this compound must be managed in accordance with federal, state, and local regulations for hazardous waste.[1] It is crucial to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they will provide detailed protocols tailored to your location and facilities.

Waste Categorization and Container Specifications

Proper segregation of cytotoxic waste at the point of generation is a critical first step. Different types of waste contaminated with this compound must be disposed of in designated, clearly labeled containers. These containers are specifically designed to be puncture-resistant, leak-proof, and often have features to prevent spills and secure closure.[2][3]

Waste TypeContainer SpecificationDisposal Method
Solid Waste Purple, rigid, puncture-resistant container with a secure lid. Must be clearly labeled "CYTOTOXIC WASTE" or with the cytotoxic symbol.High-temperature incineration by a licensed hazardous waste management facility.
(e.g., contaminated gloves, gowns, bench paper, vials)Available in various sizes (e.g., 4.75L, 12.5L, 23L).[4][5]
Sharps Waste Purple, rigid, puncture-proof sharps container with a restricted access opening and a secure final lock. Labeled "CYTOTOXIC SHARPS".High-temperature incineration by a licensed hazardous waste management facility.
(e.g., needles, scalpels, contaminated glass)
Liquid Waste Purple, leak-proof, shatter-resistant container with a secure screw cap. Labeled "LIQUID CYTOTOXIC WASTE".Collection by a licensed hazardous waste contractor for chemical treatment or high-temperature incineration.
(e.g., unused solutions, contaminated solvents)
Grossly Contaminated Items Items heavily contaminated with this compound powder or solution should be placed in a primary container, which is then sealed in a labeled, impervious bag before placement in the appropriate cytotoxic waste bin.High-temperature incineration.

Detailed Protocol for Disposal of this compound Contaminated Waste

The following protocol outlines the step-by-step procedure for the routine disposal of waste generated during laboratory work with this compound. This protocol is a general guideline and must be adapted to specific institutional and regulatory requirements.

1. Personal Protective Equipment (PPE):

  • Before handling any waste contaminated with this compound, don appropriate PPE. This includes:

    • Two pairs of chemotherapy-tested nitrile gloves.

    • A disposable gown made of a low-permeability fabric with a solid front and long sleeves.

    • ANSI-approved safety glasses or a full-face shield.

    • A NIOSH-approved respirator may be required, depending on the form of the waste and institutional risk assessment.

2. Waste Segregation at the Point of Generation:

  • As waste is generated, immediately place it into the correct, labeled cytotoxic waste container.

  • Solids: Place items such as contaminated gloves, disposable gowns, bench paper, and empty vials directly into the purple cytotoxic solid waste container.

  • Sharps: Immediately place all contaminated sharps (needles, scalpels, Pasteur pipettes, etc.) into the designated purple cytotoxic sharps container. Do not recap, bend, or break needles.

  • Liquids: Carefully pour or transfer liquid waste into the designated purple liquid cytotoxic waste container. Avoid splashing.

3. Container Management:

  • Do not overfill waste containers. Containers should be considered full when they reach the designated fill line (typically three-quarters full).

  • Once a container is full, securely close and seal the lid. For sharps containers, engage the final locking mechanism.

  • Wipe the exterior of the sealed container with a suitable decontamination solution (e.g., a high-pH cleaning agent followed by 70% isopropyl alcohol) to remove any surface contamination.

  • Ensure the container is properly labeled with the waste generator's information (laboratory, date, etc.) as required by your institution.

4. Temporary Storage:

  • Store sealed and decontaminated cytotoxic waste containers in a designated, secure, and clearly marked accumulation area within the laboratory.

  • This area should be away from general traffic and have secondary containment in case of a leak.

5. Waste Collection and Final Disposal:

  • Arrange for the collection of the cytotoxic waste by your institution's EHS department or a licensed hazardous waste contractor.

  • All cytotoxic waste must be ultimately disposed of via high-temperature incineration in a permitted hazardous waste facility.[6]

Logical Workflow for this compound Waste Disposal

The following diagram illustrates the decision-making process and workflow for the proper segregation and disposal of waste contaminated with this compound.

Workflow for this compound Waste Disposal cluster_0 Waste Generation Point cluster_1 Waste Categorization & Containerization cluster_2 Final Disposal Pathway GenerateWaste Waste Generated from This compound Experiment SegregateWaste Segregate Waste Immediately GenerateWaste->SegregateWaste SolidWaste Solid Waste (Gloves, Gowns, Vials) SegregateWaste->SolidWaste Solid? SharpsWaste Sharps Waste (Needles, Glassware) SegregateWaste->SharpsWaste Sharp? LiquidWaste Liquid Waste (Solutions, Solvents) SegregateWaste->LiquidWaste Liquid? SolidContainer Place in Purple Solid Waste Container SolidWaste->SolidContainer SharpsContainer Place in Purple Sharps Container SharpsWaste->SharpsContainer LiquidContainer Place in Purple Liquid Waste Container LiquidWaste->LiquidContainer SealContainer Seal Container When Full (3/4 Capacity) SolidContainer->SealContainer SharpsContainer->SealContainer LiquidContainer->SealContainer DecontaminateExterior Decontaminate Exterior of Container SealContainer->DecontaminateExterior StoreSecurely Store in Designated Secure Accumulation Area DecontaminateExterior->StoreSecurely EHS_Pickup Arrange for EHS/ Licensed Contractor Pickup StoreSecurely->EHS_Pickup Incineration High-Temperature Incineration at Permitted Facility EHS_Pickup->Incineration

Caption: Logical workflow for the segregation and disposal of cytotoxic laboratory waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling 2,7-Dideacetoxytaxinine J

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling potent compounds such as 2,7-Dideacetoxytaxinine J. Due to its classification as a taxane derivative, this compound is presumed to be cytotoxic and requires stringent handling protocols to minimize exposure and ensure personnel safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to address specific operational questions and build a foundation of trust in laboratory safety and chemical handling.

Personal Protective Equipment (PPE): A Multi-Layered Defense

When working with this compound, a comprehensive personal protective equipment (PPE) strategy is crucial. The following table summarizes the recommended PPE, categorized by the level of protection required for various laboratory procedures.

PPE LevelRecommended EquipmentTypical Procedures
Standard Laboratory Attire (Base Level) - Fully enclosed shoes- Long-sleeved lab coat- Safety glasses with side shields- General laboratory work not involving direct handling of the compound.
Handling of Solids and Solutions - Gloves: Double-gloving with nitrile or neoprene gloves is recommended.[1] - Eye Protection: Chemical splash goggles.[2] - Respiratory Protection: A NIOSH-approved respirator (e.g., N95) should be used when handling powders or creating aerosols.[2] - Protective Clothing: A disposable gown over the lab coat.- Weighing of the solid compound.- Preparation of stock solutions.- Performing dilutions.
High-Risk Procedures - Gloves: Double-gloving with chemotherapy-rated gloves.- Eye/Face Protection: A full-face shield in addition to chemical splash goggles. - Respiratory Protection: A powered air-purifying respirator (PAPR) may be necessary for procedures with a high risk of aerosolization. - Protective Clothing: A disposable, fluid-resistant gown or coveralls.- Large-scale synthesis or purification.- Procedures with a high potential for splashing or aerosol generation.

Operational Plan: From Receipt to Disposal

A clear and concise operational plan is essential for the safe handling of this compound. The following workflow outlines the key steps, from receiving the compound to its final disposal.

operational_workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receiving Receiving and Unpacking storage Secure Storage receiving->storage Store in a designated, secure location ppe Donning Appropriate PPE storage->ppe Before handling weighing Weighing and Solution Preparation ppe->weighing In a chemical fume hood or containment device experiment Conducting Experiment weighing->experiment decontamination Decontaminating Work Surfaces experiment->decontamination Immediately after use waste_segregation Waste Segregation experiment->waste_segregation Collect all contaminated materials decontamination->waste_segregation waste_disposal Waste Disposal waste_segregation->waste_disposal Follow institutional guidelines

Caption: Operational workflow for handling this compound.

Disposal Plan: Managing Cytotoxic Waste

All materials that come into contact with this compound must be treated as cytotoxic waste and disposed of according to institutional and regulatory guidelines.

Waste Segregation:

  • Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated, puncture-resistant sharps container labeled "Cytotoxic Waste".

  • Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be collected in a dedicated, leak-proof container lined with a yellow chemotherapy waste bag.

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a clearly labeled, sealed container. Organic solvent waste should be collected separately in a compatible, labeled container.

Disposal Procedures:

All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service. Do not mix cytotoxic waste with regular laboratory trash.

Decontamination and Spill Cleanup

Routine Decontamination:

At the end of each work session, all surfaces and equipment that may have come into contact with this compound should be decontaminated. A recommended procedure involves:

  • Initial Wipe: Wipe down surfaces with a detergent solution.

  • Rinse: Wipe the surfaces with a clean, wet cloth to remove the detergent.

  • Final Wipe: Wipe the surfaces with 70% ethanol.

Spill Cleanup:

In the event of a spill, the area should be immediately evacuated and secured. Only personnel trained in hazardous spill response should perform the cleanup.

  • Alert personnel in the immediate area.

  • Don appropriate PPE , including a respirator.

  • Contain the spill using absorbent pads from a chemotherapy spill kit.

  • For liquid spills, carefully absorb the liquid with the pads.

  • For solid spills, gently cover the powder with wetted absorbent pads to avoid generating dust before carefully scooping it up.

  • Decontaminate the spill area thoroughly with a detergent solution, followed by a water rinse and a final wipe with 70% ethanol.

  • Collect all cleanup materials in a cytotoxic waste container.

  • Report the spill to the laboratory supervisor and the institutional safety office.

By adhering to these stringent safety and logistical protocols, researchers can confidently and safely handle this compound, fostering a secure environment for groundbreaking scientific discovery.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。